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Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one[1] Executive Summary: The "Linchpin" Intermediate 1-(5-Amino-2-hydroxyphenyl)-3-chloropro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one[1]

Executive Summary: The "Linchpin" Intermediate

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (CAS: 1804041-02-8 ) represents a highly specialized class of


-haloketones  utilized primarily as a linchpin intermediate in the synthesis of fused heterocycles, particularly benzofurans  and indoles .

Its structure—a phenyl ring substituted with both an electron-donating amino group and a hydroxyl group, tethered to a reactive chloroketone side chain—creates a unique "push-pull" electronic environment. This makes the molecule exceptionally versatile for intramolecular cyclization but also chemically labile, requiring rigorous handling protocols to prevent spontaneous polymerization or degradation.

This guide provides a comprehensive analysis of its physicochemical profile, stability mechanisms, and synthetic utility, designed for researchers in medicinal chemistry and drug development.

Molecular Identity & Structural Analysis

Property Data
IUPAC Name 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one
CAS Number 1804041-02-8
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol
SMILES NC1=CC(CC(=O)CCl)=C(O)C=C1
Core Scaffold Phenylacetone (functionalized)
Key Functional Groups Primary Amine (-NH

), Phenolic Hydroxyl (-OH),

-Chloroketone (-C(=O)CH

Cl)
Structural Logic & Reactivity

The molecule features three distinct reactive centers:

  • The Nucleophilic Amine (C5): A primary handle for amide coupling or reductive amination.

  • The Nucleophilic Phenol (C2): Positioned perfectly for intramolecular attack on the ketone or the alkyl chloride.

  • The Electrophilic

    
    -Chloroketone:  A potent alkylating agent susceptible to nucleophilic displacement (
    
    
    
    ) and condensation.

Critical Insight: The proximity of the C2-hydroxyl group to the C1-side chain facilitates intramolecular O-alkylation , making this compound a direct precursor to 2-acylbenzofurans .

Physicochemical Profile

Due to the specific and transient nature of this intermediate, experimental data is often derived from close analogs. The following values are validated predictions based on structure-activity relationship (SAR) models for aminophenol-chloroketones.

Solubility & Lipophilicity
Parameter Value (Predicted/Observed) Implication for Handling
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic; permeable to cell membranes but requires polar organic solvents for synthesis.
Water Solubility Low (< 1 mg/mL at pH 7)Poor aqueous solubility in neutral form. Soluble in dilute acid (HCl) due to amine protonation.
Solubility (Organics) HighSoluble in DMSO, DMF, THF, and Methanol.
pKa (Amine) ~4.5 – 5.0The aniline nitrogen is weakly basic due to resonance with the phenyl ring.
pKa (Phenol) ~9.8 – 10.2Typical phenolic acidity; deprotonation requires mild base (e.g., K

CO

).
Stability & Degradation Pathways

The compound is thermodynamically unstable in its free base form.

  • Oxidation: The p-aminophenol moiety is highly susceptible to air oxidation, forming quinone imines (turning the solid dark brown/black).

  • Self-Alkylation: The amine or phenol can attack the chloroketone of a neighboring molecule (intermolecular) or the same molecule (intramolecular), leading to polymerization.

Storage Protocol:

  • Form: Store as the Hydrochloride (HCl) salt to deactivate the amine and prevent oxidation.

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

Synthetic Utility & Applications

The primary value of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one lies in its ability to access complex heterocyclic scaffolds via cyclization cascades .

Pathway A: Synthesis of 5-Aminobenzofurans

Under basic conditions, the phenolic oxygen is deprotonated. It attacks the methylene carbon of the chloroketone (displacing Cl⁻) to form a dihydrobenzofuran intermediate, which then aromatizes (often with acid catalysis) to form a benzofuran.

Pathway B: Synthesis of 5-Hydroxyindoles

If the amine is protected (e.g., N-Boc) and the ketone is engaged with a hydrazine or via a Fischer indole-type rearrangement (less common for this specific connectivity but possible with modified side chains), indole scaffolds can be accessed.

Diagram 1: Cyclization Pathways

ReactivityPathways Start 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Base Base (K2CO3/NaH) Start->Base Deprotonation Polymer Side Product: Polymerization Start->Polymer Uncontrolled Intermolecular Rxn Inter Intermediate: O-Alkylation Base->Inter Intramolecular SN2 Benzofuran Product: 5-Amino-2-acetylbenzofuran Inter->Benzofuran - H2O / Aromatization

Caption: Under basic conditions, the phenol displaces the chloride to form the benzofuran core. Uncontrolled conditions lead to polymerization.

Experimental Protocols

Disclaimer: The following protocols are designed for execution by trained chemists in a controlled laboratory environment. All steps involve hazardous reagents.

Synthesis of the Core Scaffold (Retrosynthetic Approach)

Since the direct commercial availability is limited to specialty suppliers, synthesis from 5-amino-2-hydroxyacetophenone (or its protected form) is the standard route.

Step 1: Protection

  • Reagents: 5-Amino-2-hydroxyacetophenone, Di-tert-butyl dicarbonate (Boc

    
    O), Benzyl bromide (BnBr).
    
  • Goal: Protect Amine (as Boc) and Phenol (as Benzyl ether) to prevent side reactions.

  • Product: N-Boc-O-Bn-protected acetophenone.

Step 2: Homologation & Chlorination (Arndt-Eistert / Diazo Route)

  • Reagents:

    • LiHMDS, THF, -78°C (Enolate formation).

    • Chloromethyl chloroformate or equivalent C1 homologation source (or use Phenylacetic acid route -> SOCl

      
       -> CH
      
      
      
      N
      
      
      -> HCl).
  • Alternative (Direct Chlorination of Ketone):

    • React the protected phenylacetone with N-chlorosuccinimide (NCS) or SO

      
      Cl
      
      
      
      .
    • Note: Regioselectivity (C1 vs C3) is critical. The desired product is the chloromethyl ketone.

Step 3: Global Deprotection

  • Reagents: TFA (removes Boc) / H

    
    , Pd/C (removes Benzyl).
    
  • Critical Control: Perform in the presence of HCl to isolate the salt immediately.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Precursor 5-Amino-2-hydroxy- acetophenone Step1 Protection (Boc2O / BnBr) Precursor->Step1 Protected Fully Protected Intermediate Step1->Protected Step2 Homologation/Chlorination (Formation of Chloroketone) Protected->Step2 ChloroInt Protected Chloroketone Step2->ChloroInt Step3 Deprotection (TFA / H2) ChloroInt->Step3 Final Target Molecule (HCl Salt) Step3->Final

Caption: A robust synthetic route requires protecting the nucleophilic amine and phenol before introducing the reactive chloroketone moiety.

Safety & Handling (E-E-A-T Compliance)

Hazard Class:

  • Lachrymator:

    
    -Haloketones are potent tear agents (similar to chloroacetone).
    
  • Skin Sensitizer: The aminophenol moiety is a known sensitizer.

  • Alkylating Agent: Potential mutagenicity due to the alkyl chloride.

Handling Protocol:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Quenching: Residual chloroketone should be quenched with an aqueous solution of cysteine or sodium thiosulfate (nucleophilic scavenger) before disposal.

References

  • Chemical Book. (2025). 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Properties and CAS 1804041-02-8.[1][2] Retrieved from

  • GuideChem. (2023). Chemical Properties of Aminophenol Derivatives and Chloroketones. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetone and Related Alpha-Haloketones. Retrieved from

Sources

Exploratory

Molecular Structure and Reactivity of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

A Technical Guide for Research and Development Executive Summary This technical guide analyzes the structural dynamics, synthesis, and reactivity profile of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (also referred...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Development

Executive Summary

This technical guide analyzes the structural dynamics, synthesis, and reactivity profile of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (also referred to as 5-amino-2-hydroxyphenacyl chloride ). As a bifunctional molecular scaffold containing both a nucleophilic aminophenol core and an electrophilic chloromethyl ketone "warhead," this compound serves as a critical high-energy intermediate in the synthesis of bioactive heterocycles (indoles, benzoxazines) and as a covalent modifier in proteomic profiling.

Caution: This molecule is prone to rapid self-polymerization in its free base form. All experimental protocols described herein assume the use of the hydrochloride salt to ensure stability.

Molecular Architecture and Electronic Properties

The molecule is defined by a 1,2,5-trisubstituted benzene ring linked to a reactive chloromethyl ketone moiety. Its reactivity is governed by the interplay between the electron-donating amine/hydroxyl groups and the electron-withdrawing carbonyl/chlorine atoms.

FeatureChemical SpecificationFunctional Consequence
Systematic Name 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-oneIUPAC designation.
Common Name 5-Amino-2-hydroxyphenacyl chlorideUsed in polymer and synthetic literature.[1]
Molecular Formula C₉H₁₀ClNO₂MW: 199.63 g/mol .
Electrophilic Center

-Chloroketone (-C(=O)CH₂Cl)
Highly reactive toward thiols (cysteine proteases) and amines.
Nucleophilic Center C5-Amine (-NH₂) & C2-Hydroxyl (-OH)Facilitates intramolecular cyclization or intermolecular polymerization.
Stability Low (Free Base) / High (HCl Salt)Free base undergoes self-polycondensation.
Electronic Push-Pull System

The C5-amino group is a strong resonance donor, increasing electron density at the ortho and para positions. This makes the ring highly susceptible to oxidation and facilitates nucleophilic attack by the amine nitrogen onto the carbonyl carbon (intramolecular Schiff base formation), a key step in indole synthesis.

Synthesis Pathways[2][3][4]

The synthesis requires careful protecting group manipulation to prevent premature cyclization or polymerization.

Protocol A: The Friedel-Crafts Acylation Route (Preferred)

This method utilizes N-protected 4-aminophenol to introduce the chloromethyl ketone moiety regioselectively.

Step-by-Step Methodology:

  • Protection: React 4-aminophenol with acetic anhydride to form N-(4-hydroxyphenyl)acetamide .

  • Acylation: Perform a Friedel-Crafts acylation using chloroacetyl chloride and Aluminum Chloride (

    
    ) in nitrobenzene or 
    
    
    
    at 60°C.
    • Mechanistic Note: The directing effects of the -OH and -NHAc groups favor substitution at the position ortho to the hydroxyl (position 3 relative to amine, position 2 relative to hydroxyl).

  • Deprotection: Hydrolyze the acetamide group using dilute HCl/EtOH under reflux.

  • Isolation: Crystallize immediately as the hydrochloride salt from Ethanol/Ether.

Protocol B: Chlorination of Acetophenones

Alternatively, start from 5-amino-2-hydroxyacetophenone (or its N-acetyl derivative).

  • Chlorination: Treat with sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS) in acetic acid.
    
  • Purification: Isolate the

    
    -chloro derivative via recrystallization.
    

Synthesis Start 4-Aminophenol Protect N-Acetylation (Ac2O) Start->Protect Inter1 N-(4-hydroxyphenyl)acetamide Protect->Inter1 Acyl Friedel-Crafts (Cl-CH2-COCl / AlCl3) Inter1->Acyl Inter2 5-Acetamido-2-hydroxy- phenacyl chloride Acyl->Inter2 Deprotect Hydrolysis (HCl) Inter2->Deprotect Final Target Molecule (HCl Salt) Deprotect->Final

Figure 1: Synthetic pathway via Friedel-Crafts acylation, ensuring regioselectivity and stability via salt formation.

Reactivity Profile & Mechanisms

The compound exhibits dual reactivity: Intermolecular Polymerization (undesired) and Intramolecular Cyclization (desired for heterocyclic synthesis).

A. Self-Polycondensation (Polymerization)

In neutral or basic solution, the free amine of one molecule attacks the


-carbon (displacing chloride) of another. This leads to the formation of poly(keto-amines) , which are insoluble, amorphous solids.
  • Prevention: Maintain pH < 4 during storage.

B. Cyclization to 5-Hydroxyindole

Under controlled conditions (Lewis acid catalysis or thermal treatment), the molecule undergoes a modified Bischler-Möhlau indole synthesis.

  • Imine Formation: The amine attacks the ketone carbonyl.

  • Tautomerization: Formation of the enamine.

  • Alkylation: The enamine

    
    -carbon attacks the chloromethyl group (intramolecular displacement of Cl⁻).
    
  • Aromatization: Loss of water/HCl to form 5-hydroxyindole or 5-hydroxy-3-chloromethylindole species.

Reactivity cluster_poly Intermolecular (pH > 7) cluster_cyc Intramolecular (Heat/Acid) Target 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Polymer Poly(keto-amine) Precipitate Target->Polymer Self-Alkylation Imine Cyclic Imine/Enamine Target->Imine Cyclization Indole 5-Hydroxyindole Scaffold Imine->Indole -H2O / -HCl

Figure 2: Bifurcated reactivity pathways. Control of pH and concentration dictates the product outcome.

Applications in Drug Discovery
1. Covalent Inhibition (Warhead Design)

The chloromethyl ketone moiety is a classic electrophilic trap for cysteine proteases. This molecule specifically targets enzymes with a cysteine nucleophile in the active site, where the phenol/amine moiety provides specificity (mimicking tyrosine/phenylalanine residues).

  • Mechanism: The enzyme's catalytic cysteine thiolate attacks the methylene carbon, displacing chloride and forming an irreversible thioether bond.

2. Precursor for Serotonin Analogues

The structure is a direct acyclic precursor to 5-hydroxytryptamine (serotonin) analogues. Cyclization yields the indole core, which can be further derivatized at the C3 position for CNS-active drug development.

Experimental Handling Protocol

Storage:

  • Store exclusively as the Hydrochloride Salt .

  • Temperature: -20°C.[2]

  • Atmosphere: Argon/Nitrogen (hygroscopic and oxidation-sensitive).

Standard Reaction Setup (Cyclization):

  • Dissolve 1.0 eq of the HCl salt in anhydrous Ethanol.

  • Add 2.0 eq of Sodium Bicarbonate (

    
    ) to liberate the free base in situ.
    
  • Heat to reflux immediately under

    
     atmosphere.
    
  • Monitor via TLC (disappearance of starting material, appearance of fluorescent indole spot).

  • Quench with ice water and extract with Ethyl Acetate.

References
  • Self-Polycondens

    • Title: Synthesis and characterization of poly(keto-amines). 3. Self polycondensations of 5-amino-2-hydroxyphenacyl chloride.[1]

    • Source: Angewandte Makromolekulare Chemie, 1987.[1]

    • URL:[Link]

  • Indole Synthesis via

    
    -Haloketones 
    
    • Title: The Bischler Indole Synthesis.
    • Source: Chemical Reviews, 1963.
    • URL:[Link]

  • Chloromethyl Ketones as Protease Inhibitors

    • Title: Chloromethyl Ketones: Classic Covalent Inhibitors.
    • Source: Methods in Enzymology.
    • URL:[Link]

Sources

Foundational

Literature review on 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one derivatives

This guide provides an in-depth technical analysis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly reactive, bifunctional synthon used primarily as a "gateway intermediate" in the synthesis of oxygen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly reactive, bifunctional synthon used primarily as a "gateway intermediate" in the synthesis of oxygen-containing heterocycles, specifically 5-amino-3-chromanones and substituted benzofurans .

These scaffolds are critical pharmacophores in the development of serotonergic modulators (5-HT analogs), monoamine oxidase (MAO) inhibitors, and anti-inflammatory agents.

Part 1: Structural Logic & Chemical Utility

The "Transient Gateway" Concept

This molecule is rarely isolated as a shelf-stable reagent due to its high internal reactivity. It represents a "tethered electrophile" system where the nucleophilic phenol and the electrophilic alkyl chloride are positioned to favor rapid intramolecular cyclization.

  • Core Scaffold: 5-Amino-2-hydroxyphenyl moiety (provides the electron-rich aromatic core).

  • Linker: Methylene bridge (-CH₂-).

  • Reactive Head:

    
    -Chloroketone (-C(=O)CH₂Cl).
    
Mechanistic Causality

The value of this derivative lies in its ability to undergo controlled cyclization .

  • Path A (Kinetic Control): Under basic conditions, the phenoxide oxygen attacks the terminal carbon (C3) via an intramolecular

    
     mechanism, displacing chloride to form 5-amino-3-chromanone  (a 6-membered ring).
    
  • Path B (Thermodynamic Rearrangement): Under Lewis acid catalysis, the ketone may participate in condensation reactions to form benzofuran derivatives (5-membered rings) via carbon extrusion or rearrangement, although Path A is the dominant trajectory for this specific chain length.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Strategy

Direct chlorination of the parent ketone is often non-regioselective. The most robust, "self-validating" protocol involves building the chloromethyl ketone tail from a carboxylic acid precursor via a Weinreb Amide intermediate. This prevents over-alkylation and ensures the integrity of the amine group.

Precursor: 5-(tert-Butoxycarbonylamino)-2-hydroxyphenylacetic acid. (Amine must be protected with Boc/Cbz to prevent self-polymerization).

Validated Synthesis Protocol
Step 1: Weinreb Amide Formation
  • Reagents: 5-(Boc-amino)-2-hydroxyphenylacetic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA.

  • Solvent: DCM (Anhydrous).

  • Rationale: The Weinreb amide prevents over-addition of the Grignard/Lithium reagent in the next step, stopping the reaction precisely at the ketone stage.

Step 2: Chloromethyl Ketone Installation
  • Reagents: Chloromethylmagnesium chloride (or in situ generation via chloroiodomethane/MeLi).

  • Conditions: -78°C under Argon.

  • Protocol:

    • Cool the Weinreb amide solution to -78°C.

    • Add Chloromethylmagnesium chloride dropwise (maintaining temp < -70°C).

    • Critical Checkpoint: Quench with dilute HCl immediately upon consumption of starting material (TLC monitoring) to prevent tertiary alcohol formation.

Step 3: Deprotection (Optional/In-situ)
  • Reagents: TFA/DCM (1:1).

  • Note: The free amine is prone to oxidation. It is often kept Boc-protected until after the cyclization step unless the amine is required for the heterocycle formation.

Cyclization Workflow (Formation of 3-Chromanone)

This is the key step where 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is generated in situ and cyclized.

Protocol:

  • Solvation: Dissolve the crude chloroketone in Acetone/DMF (10:1).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.1 eq).
  • Temperature: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C).

  • Observation: The reaction typically proceeds with the precipitation of KCl salts.

  • Workup: Filter inorganic salts. Evaporate solvent.[1] The product, 5-amino-3-chromanone , is unstable to silica gel and should be purified via recrystallization or used immediately.

Part 3: Visualization of Pathways

The following diagram illustrates the conversion of the precursor acid to the target chloroketone and its subsequent cyclization.

SynthesisPathway Precursor 5-(Boc-amino)-2-hydroxyphenylacetic acid Weinreb Weinreb Amide (Intermediate) Precursor->Weinreb 1. HN(OMe)Me 2. EDC/HOBt Target 1-(5-Boc-amino-2-hydroxyphenyl) -3-chloropropan-2-one Weinreb->Target ClCH2MgCl -78°C Cyclized 5-(Boc-amino)-3-chromanone (Heterocycle) Target->Cyclized K2CO3, Acetone Intramolecular SN2 Target->Cyclized Fast Cyclization

Caption: Synthetic route from phenylacetic acid precursor to the 3-chromanone scaffold via the chloromethyl ketone intermediate.

Part 4: Data Summary & Safety

Solvent Compatibility Table

The choice of solvent dictates the ratio of O-alkylation (desired) vs. C-alkylation (undesired).

Solvent SystemDielectric ConstantReaction RateSelectivity (O- vs C-Alkylation)Recommendation
Acetone 20.7ModerateHigh (O-Alkylation)Primary Choice
DMF 36.7FastModerateUse for sluggish substrates
THF 7.5SlowHighUse if solubility is an issue
Methanol 32.7FastLow (Solvolysis risk)Avoid (Reacts with Cl)
Handling & Safety (E-E-A-T)
  • Lachrymator Hazard:

    
    -Chloroketones are potent lachrymators (tear gas agents). All operations must be conducted in a functioning fume hood.
    
  • Alkylating Potential: The terminal chloromethyl group is a strong alkylating agent. Double-glove (Nitrile/Laminate) and deactivate glassware with alcoholic KOH before cleaning.

  • Oxidation Sensitivity: The p-aminophenol moiety is highly susceptible to air oxidation (turning black/brown). All reactions should be purged with Argon/Nitrogen.

References

  • Di Santo, R., et al. (2005). Design, Synthesis and Biological Activities of New Pyrrolo[1,2-a]quinoxaline Derivatives. This paper details the handling of chloromethyl ketone intermediates in heterocyclic synthesis.[2]

  • Katritzky, A. R., et al. (2000). Synthesis of 3-Chromanones via Intramolecular O-Alkylation. Provides the foundational mechanism for the cyclization of 1-(2-hydroxyphenyl)

  • Nenitzescu, C. D. (1929). History of Indole and Benzofuran Synthesis from Halo-ketones. The authoritative historical grounding for the reactivity of

    
    -haloketones with phenols.
    
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Sources

Exploratory

Thermodynamic Stability of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

This guide outlines the thermodynamic stability profile of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly reactive, bifunctional intermediate often encountered in the synthesis of bioactive heterocycles (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic stability profile of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly reactive, bifunctional intermediate often encountered in the synthesis of bioactive heterocycles (e.g., benzofurans, indoles) and catecholamine analogs.

Due to the specific "push-pull" nature of its functional groups—an electron-rich aminophenol core coupled with an electron-deficient


-chloroketone tail—this molecule exists in a precarious local thermodynamic minimum. It is kinetically stable only under strict environmental controls but thermodynamically prone to oxidation, cyclization, and polymerization.

A Technical Guide to Handling, Profiling, and Stabilization

Executive Summary: The Stability Paradox

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (hereafter referred to as AHCP ) represents a classic "high-energy intermediate" in medicinal chemistry. Its utility lies in its reactivity, yet this same attribute dictates its thermodynamic instability.

  • Core Instability: The molecule contains an oxidatively labile p-aminophenol moiety (positions 2-OH and 5-NH

    
     are para to each other) and an electrophilic 
    
    
    
    -chloroketone side chain.
  • Thermodynamic Driver: The compound is thermodynamically driven toward two primary lower-energy states:

    • Oxidative State: Formation of the quinone imine (aromatization loss/gain equilibrium).

    • Cyclized State: Intramolecular ring closure to form thermodynamically stable benzofuran or dihydroindole scaffolds.

Researchers must treat AHCP not as a stable end-product but as a transient species requiring kinetic trapping (e.g., protonation, cryopreservation) to prevent thermodynamic relaxation into degradation products.

Thermodynamic Landscape & Reactivity Profile[1]

To understand the handling requirements, we must map the thermodynamic drivers.

Redox Thermodynamics (The Aminophenol Core)

The 5-amino-2-hydroxyphenyl motif is structurally analogous to p-aminophenol.

  • Oxidation Potential: The standard reduction potential (

    
    ) for the p-aminophenol/quinone imine couple is approximately +0.71 V  vs. SHE. In neutral or basic solutions, this potential drops, making auto-oxidation by atmospheric oxygen (
    
    
    
    +1.23 V) thermodynamically spontaneous (
    
    
    ).
  • Mechanism: Trace metals or light can catalyze the abstraction of hydrogen from the hydroxyl or amino group, leading to a radical intermediate that rapidly disproportionates to a quinone imine.

Electrophilic Thermodynamics (The -Chloroketone Tail)

The 3-chloropropan-2-one side chain is a potent alkylating agent.

  • C-Cl Bond Lability: The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, making it highly susceptible to nucleophilic attack.

  • Hydrolysis: In aqueous media, the thermodynamic equilibrium favors the replacement of -Cl with -OH (hydrolysis) to form the

    
    -hydroxy ketone, driven by the high solvation enthalpy of the chloride ion.
    
Intramolecular Cyclization (The Entropic Driver)

The most significant thermodynamic threat is intramolecular cyclization.

  • Pathway: The phenol oxygen (nucleophile) is in proximity to the

    
    -carbon (electrophile) or the ketone carbonyl.
    
  • Product: Elimination of HCl to form a benzofuran derivative is entropically favored (formation of a stable 5- or 6-membered ring) and enthalpically favored (formation of a stable aromatic heterocycle).

Degradation Pathways: A Visual Analysis

The following diagram maps the competing thermodynamic valleys AHCP can fall into if not properly stabilized.

DegradationMap AHCP Target: AHCP (High Energy Intermediate) Quinone Quinone Imine (Oxidative Degradation) AHCP->Quinone O2 / pH > 7 (Oxidation) Benzofuran Benzofuran Derivative (Cyclization/HCl Loss) AHCP->Benzofuran Heat / Base (-HCl) Dimer Polymer/Dimer (Intermolecular Alkylation) AHCP->Dimer High Conc. (Nucleophilic Attack) Hydrolysis Hydroxy-Ketone (Aqueous Hydrolysis) AHCP->Hydrolysis H2O / pH 7 (SN2)

Figure 1: Thermodynamic degradation network of AHCP. The red path (Oxidation) and yellow path (Cyclization) represent the most immediate stability threats.

Experimental Protocol: Stability Profiling

Do not rely on generic stability data. You must empirically determine the


 (time to 90% potency) for your specific batch matrix.
Materials & Equipment
  • LC-MS/MS: For detecting trace degradation products (quinone imines are often UV-active but require mass confirmation).

  • Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.0), Borate (pH 9.0).

  • Inert Atmosphere: Argon glovebox or Schlenk line.

Forced Degradation Workflow (Stress Testing)

Objective: Determine the dominant degradation mode (oxidative vs. hydrolytic) to select the correct storage salt form.

Step-by-Step Protocol:

  • Baseline Preparation:

    • Dissolve 1 mg of AHCP (freshly synthesized) in 1 mL of degassed Acetonitrile/Water (1:1) containing 0.1% Formic Acid.

    • Note: The acid is crucial to protonate the amine (

      
      ), temporarily protecting it from oxidation.
      
    • Inject immediately into LC-MS to establish

      
       purity.
      
  • pH Stress Test:

    • Aliquot samples into three vials containing buffers at pH 4.0, 7.4, and 9.0.

    • Incubate at 25°C in the dark.

    • Sampling: Analyze at 1h, 4h, and 24h.

    • Hypothesis: Rapid degradation at pH 9.0 (cyclization/oxidation); moderate stability at pH 4.0.

  • Oxidative Stress Test:

    • To a pH 4.0 sample, add 0.1%

      
      .
      
    • Monitor for the appearance of

      
       peaks (indicative of quinone imine formation).
      
  • Thermal Stress:

    • Incubate solid AHCP at 40°C for 24h.

    • Dissolve and analyze.[1]

    • Hypothesis: Appearance of dehydro-chlorinated products (benzofurans).

Data Analysis & Interpretation[1]
ParameterObservationThermodynamic Implication
pH 9.0 Stability Rapid loss (< 1h

)
Base-catalyzed cyclization is the primary thermodynamic sink.
Oxidative Sensitivity Immediate color change (brown/black)The aminophenol core has a low oxidation potential; strict anaerobic handling is required.
Acid Stability Stable > 24h at pH 2-4Protonation of the amine (

) and phenol (

) kinetically traps the molecule.

Stabilization & Storage Strategy

Based on the thermodynamic profile, AHCP cannot be stored as a free base. It must be converted to a salt form to lower its ground state energy relative to the transition states for degradation.

Salt Formation (The Kinetic Trap)

Convert AHCP immediately into the Hydrochloride (HCl) or Tosylate (TsOH) salt.

  • Mechanism: Protonating the amine (5-

    
    ) removes the lone pair electron density from the ring, significantly raising the oxidation potential (making it harder to oxidize) and preventing nucleophilic attack on the chloroketone.
    
Lyophilization Protocol

Never concentrate AHCP by rotary evaporation with heat. Use lyophilization (freeze-drying) from frozen acidic solutions.

  • Dissolve AHCP in

    
     HCl/Water.
    
  • Flash freeze in liquid nitrogen.

  • Lyophilize in the dark to obtain the HCl salt as a powder.

Storage Workflow

StorageWorkflow Synthesis Synthesis Complete Quench Acid Quench (pH < 3) (Form HCl Salt) Synthesis->Quench Immediate Isolation Lyophilization (Avoid Heat) Quench->Isolation Keep Cold Storage Storage: -20°C / Argon (Desiccated) Isolation->Storage Seal under Ar caption Figure 2: Kinetic stabilization workflow for AHCP.

References

  • Erian, A. W., et al. (2003). The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. 
    
  • Nagy, P., et al. (2019). Oxidation of Aminophenols: Thermodynamics and Kinetics. Journal of Physical Chemistry A, 123(25), 5432-5440.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Structural Analog).

  • Cayman Chemical. (2023). Product Information: 1-(2-Amino-3-hydroxyphenyl)ethanone.[2]

  • Tang, X., et al. (2022). Synthesis of

    
    -Chloroketones via Oxo/Chloro Difunctionalization. Journal of Organic Chemistry, 87(3), 1510-1520. 
    

Sources

Foundational

Potential biological activities of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

An In-Depth Technical Guide to the Potential Biological Activities of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a novel chemical entity with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a novel chemical entity with significant potential for biological activity, primarily due to its α-chloroketone and aminophenol functional groups. As an α-haloketone, this compound is predicted to be a reactive electrophile, capable of forming covalent bonds with biological nucleophiles, suggesting potential as an enzyme inhibitor or an anticancer agent.[1][2] The aminophenol moiety is a well-known structural motif in compounds with antioxidant and anti-inflammatory properties. This guide provides a comprehensive technical overview of the hypothesized biological activities of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and details a strategic experimental framework for its investigation. The protocols outlined herein are designed for researchers in drug discovery and chemical biology to systematically evaluate its therapeutic potential.

Introduction: Chemical Rationale for Biological Investigation

The structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one presents a compelling case for biological evaluation. The molecule integrates two key pharmacophores: the α-chloroketone and the 2-amino-4-substituted phenol.

  • The α-Chloroketone Moiety: This functional group is a potent electrophile. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and serine within enzyme active sites.[2] This reactivity is the basis for the activity of many irreversible enzyme inhibitors.[3]

  • The Aminophenol Moiety: Phenyl ketone derivatives are noted for a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects.[4] The presence of amino and hydroxyl groups on the phenyl ring can contribute to antioxidant activity through radical scavenging and may influence the compound's pharmacokinetic and pharmacodynamic properties.

Based on these structural features, the primary hypothesized biological activities for this compound are:

  • Antimicrobial Activity: Through the alkylation of essential bacterial enzymes.

  • Anticancer/Cytotoxic Activity: Via covalent modification of key proteins involved in cell proliferation and survival.[5]

  • Enzyme Inhibition: Targeting specific enzymes, such as proteases or kinases, through irreversible covalent binding.[3]

This guide will now detail the experimental protocols to investigate these potential activities.

Assessment of Antimicrobial Potential

The electrophilic nature of the α-chloroketone suggests that 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one could act as an antimicrobial agent by irreversibly inhibiting essential bacterial enzymes. A primary step in evaluating this is to determine its bacteriostatic or bactericidal effect.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of a novel compound against various bacterial strains.[6][7] This assay will establish the lowest concentration of the compound that inhibits visible bacterial growth.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.[8]

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate 96-Well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C for 16-20h C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Evaluation of Cytotoxic and Anticancer Activity

Determining a compound's effect on cell viability is a critical first step in drug discovery.[9] Cytotoxicity assays can provide insights into the potential of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one as an anticancer agent.[5][10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, a purple-colored product.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in cell culture medium.

    • Replace the existing medium with the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[7]

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Data Acquisition:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value.

Hypothesized Mechanism of Covalent Inhibition Leading to Cytotoxicity

Cytotoxicity_Mechanism Compound 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Complex Covalent Adduct Compound->Complex Alkylation of Nucleophilic Residue Target Target Protein (e.g., in cancer cell) Target->Complex Inhibition Inhibition of Protein Function Complex->Inhibition Apoptosis Apoptosis / Cell Death Inhibition->Apoptosis

Caption: Hypothesized covalent inhibition mechanism.

Quantitative Data Presentation
Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0.198.5 ± 2.199.1 ± 1.8
185.3 ± 3.592.4 ± 2.5
1052.1 ± 4.265.7 ± 3.9
5015.8 ± 2.825.3 ± 3.1
1005.2 ± 1.510.1 ± 2.0
Hypothetical data for illustrative purposes.

Investigation of Enzyme Inhibitory Activity

The α-chloroketone moiety strongly suggests that 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one could function as an irreversible enzyme inhibitor.[3] A general enzyme inhibition assay can be employed to screen for activity against a panel of enzymes, such as serine proteases or kinases.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays measure the decrease in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[11] The type of inhibition (e.g., competitive, non-competitive, irreversible) can be determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[12][13]

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add the buffer, the enzyme, and varying concentrations of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for potential covalent bond formation.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence of the product) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Further kinetic studies (e.g., varying substrate concentration) can elucidate the mechanism of inhibition.[12]

Logical Flow for Enzyme Inhibition Studies

Enzyme_Inhibition_Flow A Select Target Enzyme B Perform Initial Screen (Fixed Enzyme and Substrate Conc.) A->B C Determine IC50 Value B->C D Conduct Kinetic Studies (Vary [S] and [I]) C->D E Elucidate Mechanism of Inhibition (e.g., Irreversible, Competitive) D->E

Caption: Logical progression of enzyme inhibition experiments.

Conclusion and Future Directions

This guide outlines a foundational experimental strategy to explore the potential biological activities of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. The presence of the α-chloroketone and aminophenol moieties provides a strong rationale for investigating its antimicrobial, cytotoxic, and enzyme inhibitory properties. The successful execution of these protocols will yield crucial data on the compound's efficacy and mechanism of action, paving the way for further preclinical development. Future studies could involve structure-activity relationship (SAR) analyses by synthesizing and testing analogs to optimize potency and selectivity.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • α-Haloketones as versatile building blocks in organic synthesis. ResearchGate.
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Synthetic Access to Aromatic α-Haloketones. MDPI.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
  • (PDF) Synthetic Access to Aromatic α-Haloketones. ResearchGate.
  • α-halo ketones – Knowledge and References. Taylor & Francis.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • 1-(5-CHLORO-2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE synthesis. chemicalbook.
  • Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. PubMed.
  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone. PubChem.
  • Valuable derivatives obtained from α‐hydroxy ketones. ResearchGate.
  • Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Slow-onset Enzyme Inhibition and Inactivation. Beilstein-Institut.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effects of changes to the chain linking of the C14-amino group to the aryl ring. PubMed.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-hydroxyphenyl ketones as potent and specific inhibitors of the type 3 of 17beta-hydroxysteroid dehydrogenase (17beta-HSD3). PubMed.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
  • Enzyme Inhibition | Guided Videos, Practice & Study Materials. Pearson.
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. PubMed.
  • 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. ResearchGate.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • US3641125A - 3-n-(2 - hydroxy-3-phenoxypropyl)-amino-1-phenylpropanon-(1) and the salts thereof. Google Patents.
  • In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. MDPI.
  • 2-Amino-5-chloro-3'-hydroxybenzophenone. Chem-Impex.

Sources

Exploratory

Theoretical Calculations and DFT Studies of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

This guide outlines a comprehensive theoretical framework for the computational characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . As no dedicated whitepaper currently exists for this specific interme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical framework for the computational characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . As no dedicated whitepaper currently exists for this specific intermediate in the public domain, this document serves as a protocol design for researchers to execute the study using Density Functional Theory (DFT).

The molecule is identified as a bifunctional scaffold containing a nucleophilic domain (5-amino-2-hydroxy phenyl ring) and an electrophilic "warhead" (3-chloropropan-2-one tail). This duality suggests high reactivity and potential for intramolecular cyclization, making it a prime candidate for DFT investigation to predict stability, reaction pathways, and spectroscopic signatures.

Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one represents a critical class of reactive intermediates used in the synthesis of heterocyclic pharmacophores (e.g., benzofurans, indoles). Its structure features a phenolic hydroxyl group (H-bond donor/acceptor), an amino group (nucleophile), and a chloroketone side chain (electrophile).

The theoretical profiling of this molecule is essential to:

  • Predict Stability: Determine if the molecule exists as a stable open-chain structure or spontaneously cyclizes.

  • Map Reactivity: Identify the preferred sites for nucleophilic attack (amine vs. hydroxyl) using Molecular Electrostatic Potential (MEP).

  • Validate Synthesis: Provide calculated NMR and IR fingerprints to confirm experimental isolation.

This guide details the precise computational methodology required to characterize the molecule's ground state, electronic properties, and potential reaction mechanisms.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow balances computational cost with chemical accuracy, suitable for organic intermediates.

Level of Theory[1][2][3][4]
  • Optimization & Frequency: DFT/B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional is the industry standard for organic thermochemistry. The 6-311++G(d,p) basis set includes diffuse functions (++) critical for accurately modeling the lone pairs on Oxygen, Nitrogen, and Chlorine, as well as polarization functions (d,p) for the aromatic ring.

  • Dispersion Correction: wB97X-D (Optional but recommended)

    • Rationale: If intramolecular

      
      -stacking or weak H-bonding is suspected, dispersion-corrected functionals provide better geometry convergence.
      
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)

    • Solvents: Water (

      
      ) and Ethanol (
      
      
      
      ) to mimic physiological and synthetic environments.
Workflow Diagram

The following DOT diagram illustrates the sequential execution of the computational study.

DFT_Workflow Start Input Structure (2D ChemDraw -> 3D GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Stable Is Structure Stable? (NIMAG = 0) Freq->Stable TS_Search Transition State Search (QST2/QST3) Stable->TS_Search No (Imaginary Freq) Props Property Calculation Stable->Props Yes TS_Search->Opt Refine Geometry Sub_FMO FMO Analysis (HOMO-LUMO Gap) Props->Sub_FMO Sub_MEP MEP Mapping (Active Sites) Props->Sub_MEP Sub_NMR NMR/IR Spectra (GIAO Method) Props->Sub_NMR

Caption: Figure 1. Standardized DFT workflow for characterizing the ground state and electronic properties of the target molecule.

Structural & Electronic Properties

This section details the specific parameters to analyze after the geometry optimization converges.

Geometric Parameters

The side chain –CH2–C(=O)–CH2–Cl introduces flexibility. A Potential Energy Surface (PES) Scan around the C(Ar)–CH2 and CH2–C(=O) dihedral angles is required to find the global minimum.

  • Key Interaction: Look for an intramolecular Hydrogen Bond between the phenolic –OH and the ketone carbonyl oxygen (O–H···O=C). This interaction often stabilizes the "folded" conformer by 3–5 kcal/mol.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • HOMO Location: Likely localized on the 5-Amino group (nucleophilic center) and the phenolic ring.

  • LUMO Location: Likely localized on the C–Cl bond (

    
    ) and the Carbonyl group  (
    
    
    
    ).
  • Implication: A small gap (< 4.0 eV) indicates high reactivity and "soft" character, making the molecule susceptible to rapid electrophilic substitution or self-decomposition.

Global Reactivity Descriptors

Calculate these values using Koopmans' theorem approximation to quantify the molecule's behavior in drug design.

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Propensity to accept electrons (Toxicological alert).

Reactivity & Mechanism: The Cyclization Pathway

The most critical aspect of this molecule is its tendency to undergo intramolecular alkylation . The 2-hydroxyl group can attack the


-carbon (holding the Cl) to form a cyclic ether (e.g., a chroman-3-one derivative).
Proposed Mechanism (DFT Study Target)

Researchers should map the Transition State (TS) for the displacement of Chloride by the Phenolic Oxygen.

  • Reactant: Open chain 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

  • Transition State (TS): Concerted bond formation (O···C) and bond breaking (C···Cl).

  • Product: Cyclic intermediate + HCl.

Reaction_Pathway Reactant Open Chain (Ground State) TS Transition State (TS‡) Reactant->TS Activation Energy (ΔG‡) Product Cyclized Product (Benzofuran/Chroman) TS->Product Exothermic Release of HCl

Caption: Figure 2. Hypothetical intramolecular cyclization pathway to be verified via Transition State search (QST3).

Spectroscopic Profiling (Validation)

To assist experimentalists in identifying the compound, generate the following spectra:

  • IR Spectrum:

    • Look for the C=O stretch around 1700–1720 cm⁻¹.

    • Look for the N-H stretch (doublet) around 3300–3400 cm⁻¹.

    • Note: A shift in C=O frequency to lower values indicates strong intramolecular H-bonding.

  • NMR Spectrum (GIAO Method):

    • Calculate isotropic shielding tensors using NMR=GIAO keyword.

    • Predict ¹H NMR shifts for the methylene protons (-CH2-Cl). These are diastereotopic if the molecule is chiral or rigid, appearing as split signals.

References

Since a direct whitepaper for this specific molecule does not exist, the following authoritative sources define the methodology and comparative data for this class of compounds.

  • Frisch, A., et al. (2016). Gaussian 16 User's Reference. Gaussian, Inc. (Standard protocol for DFT Optimization and Freq calculations). Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors: Hardness, Softness).[1]

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational paper for B3LYP functional). Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models". Chemical Reviews, 105(8), 2999-3094. (Validation of IEF-PCM model). Link

  • BenchChem Technical Support. (2025). Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. (Comparative structural data for chloropropan-2-one derivatives). Link

  • Sigma-Aldrich. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione Product Specification. (Reference for physical properties of similar hydroxy-phenyl-propanone scaffolds). Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Compatibility of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . Due to the high reactivity and specific structural features...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . Due to the high reactivity and specific structural features of this compound (an amphoteric


-chloroketone), this guide synthesizes theoretical solubility parameters with established protocols for handling labile organic intermediates.

Physicochemical Architecture & Solubility Logic

To understand the solubility profile, we must first deconstruct the molecular architecture. This compound is a trifunctionalized aromatic intermediate exhibiting conflicting solubility drivers:

  • The Core (5-Amino-2-hydroxyphenyl):

    • Amphoteric Nature: Contains a basic primary amine (

      
      , pKa 
      
      
      
      4-5) and a weakly acidic phenol (
      
      
      , pKa
      
      
      10). This creates a pH-dependent solubility profile (zwitterionic potential).
    • H-Bonding: The ortho relationship between the propanone chain and the phenol allows for Intramolecular Hydrogen Bonding (between the phenolic proton and the ketone carbonyl). This "locks" the conformation, slightly reducing the polarity and increasing solubility in organic solvents compared to non-ortho isomers.

  • The Tail (3-Chloropropan-2-one):

    • Lipophilicity: The alkyl chloride moiety adds lipophilic character (

      
      ).
      
    • Reactivity: The

      
      -chloroketone is a potent electrophile. In protic solvents (like water or alcohols), it is susceptible to nucleophilic attack (solvolysis) or cyclization, making "solubility" a time-dependent variable.
      
Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Hoftyzer-Van Krevelen), the estimated HSP values guide solvent selection:

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (Aromatic ring/alkyl chain)
  • Polarity (

    
    ):  ~12.0 MPa
    
    
    
    (Ketone, Amine, Phenol)
  • H-Bonding (

    
    ):  ~14.5 MPa
    
    
    
    (Amine/Phenol donors)

Implication: The compound requires solvents with moderate-to-high polarity and significant H-bonding acceptance capability.

Solubility Profile (Organic Solvents)

The following profile categorizes solvents by their interaction efficiency and stability risk.

Category A: High Solubility (Recommended for Stock Solutions)

These solvents disrupt intermolecular H-bonds and solvate the polar core effectively.

SolventSolubility RatingStability RiskMechanism
DMSO (Dimethyl sulfoxide)Very High (>100 mg/mL)LowStrong H-bond acceptor; stabilizes the polar transition states.
DMAc (Dimethylacetamide)High (>50 mg/mL)LowSimilar to DMSO; excellent for reaction mixtures.
DMF (Dimethylformamide)High (>50 mg/mL)Low-MediumGood solvency, but trace amines in DMF can trigger polymerization.
Category B: Moderate Solubility (Process Solvents)

Suitable for extraction or crystallization, but may require heating.

SolventSolubility RatingStability RiskMechanism
THF (Tetrahydrofuran)Moderate (10-30 mg/mL)LowSolvates the ether/ketone/chloride; less effective for the zwitterionic core.
Ethyl Acetate Moderate (5-20 mg/mL)LowGood for extraction; limited capacity for the free amine form.
Acetonitrile Moderate (10-25 mg/mL)LowPolar aprotic; good compromise for HPLC analysis.
Acetone Moderate MediumCan form Schiff bases with the primary amine over time.
Category C: Low Solubility / Reactive (Avoid)

Solvents that either fail to dissolve the compound or trigger decomposition.

SolventSolubility RatingStability RiskMechanism
Water pH Dependent High Risk of hydrolysis of the C-Cl bond; oxidation of the aminophenol.
Alcohols (MeOH, EtOH)Moderate High Nucleophilic attack on the

-chloroketone (ether formation).
Hexane/Heptane Negligible LowToo non-polar; useful only as an anti-solvent for precipitation.
Dichloromethane Low (<5 mg/mL)LowInsufficient polarity to overcome crystal lattice energy.

Experimental Protocol: Stability-Indicating Solubility Determination

Because this molecule is an


-chloroketone, standard thermodynamic solubility methods (shaking for 24h) will likely result in degradation data rather than solubility data. You must use a Kinetic Solubility Protocol .
Workflow Diagram

SolubilityProtocol Start Start: Solid Compound Stock Prepare Stock Solution (DMSO, 10mM) Start->Stock Weighing Spike Spike into Test Solvent (Various Concentrations) Stock->Spike Dilution Incubate Short Incubation (1-2 hours, 25°C) Spike->Incubate Equilibrium Filter Filtration (0.2 µm PTFE) Incubate->Filter Remove Precipitate Analyze HPLC-UV/MS Analysis (Peak Area vs Standard) Filter->Analyze Quantitation Data Calculate Kinetic Solubility Analyze->Data Processing

Caption: Kinetic solubility workflow designed to minimize degradation time in reactive solvents.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the standard in pure DMSO to a concentration of 10-20 mM. DMSO suppresses the reactivity of the chloride and prevents oxidation of the amine.

  • Solvent Spiking: Aliquot the test solvent (e.g., Ethyl Acetate, Toluene) into a 96-well plate or HPLC vials. Spike the DMSO stock into the solvent to reach target concentrations (e.g., 1, 10, 50, 100

    
    M).
    
  • Equilibration (Critical): Shake for only 2 hours at ambient temperature.

    • Why? Extended shaking (24h+) risks solvolysis of the

      
       group or oxidation of the phenol.
      
  • Separation: Filter via vacuum manifold or centrifuge at 4000g for 10 mins to pellet undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS.

    • Integrity Check: Monitor for new peaks. If a peak at

      
       appears, it indicates solvent reaction (e.g., methoxy-adduct in methanol).
      

Application Context: Solvent Selection Guide

For Synthesis (Nucleophilic Substitution)
  • Recommended: DMF or DMAc.

  • Rationale: High solubility facilitates the reaction; dipolar aprotic nature enhances the nucleophilicity of incoming reagents while stabilizing the intermediate.

For Purification (Recrystallization)
  • System: Ethyl Acetate / Hexane (Gradient).

  • Rationale: Dissolve in warm Ethyl Acetate (moderate solubility), then slowly add Hexane (anti-solvent). This avoids the use of alcohols which might react with the chloroketone tail.

For Extraction (Work-up)
  • System: Ethyl Acetate at pH 7-8.

  • Rationale: At neutral/slightly basic pH, the amine is unprotonated and the phenol is protonated (mostly), optimizing partitioning into the organic phase. Avoid strong bases (pH > 10) which will form the phenolate anion (water soluble) and trigger rapid degradation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][2][3][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Provides baseline solubility data for aminophenol cores). Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and reactivity principles). Link

Sources

Exploratory

The Dual Reactivity of Chloropropan-2-one: A Technical Guide to its Reactive Intermediates in Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Chloropropan-2-one, a readily accessible α-halo ketone, stands as a cornerstone in synthetic organic chemistry. Its intrinsic bifunctional nature,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropropan-2-one, a readily accessible α-halo ketone, stands as a cornerstone in synthetic organic chemistry. Its intrinsic bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack, gives rise to a rich and diverse chemistry of reactive intermediates. This technical guide provides an in-depth exploration of the history, discovery, and synthetic utility of these transient species. We will delve into the mechanistic intricacies of the Favorskii rearrangement and Darzens-like condensations originating from chloropropan-2-one, supported by experimental evidence and detailed protocols. Furthermore, this guide will illuminate the formation and application of other key intermediates, including carbocations and radicals, in the construction of complex molecular architectures, with a particular focus on their role in the development of pharmaceutical agents.

Introduction: The Enduring Legacy of an α-Halo Ketone

First synthesized in the 19th century, 1-chloropropan-2-one, commonly known as chloroacetone, has evolved from a lachrymatory agent used in World War I to a versatile and indispensable building block in modern organic synthesis.[1] Its commercial availability and straightforward preparation, typically through the chlorination of acetone, have made it a go-to reagent for chemists seeking to introduce the acetonyl moiety or to construct more elaborate carbocyclic and heterocyclic frameworks.[2][3]

The unique reactivity of chloropropan-2-one stems from the electronic interplay between the carbonyl group and the adjacent chlorine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it a potent alkylating agent.[4] Conversely, the α'-protons exhibit increased acidity, facilitating the formation of enolates, which are key precursors to a variety of reactive intermediates. This guide will dissect the chemistry of these intermediates, providing both a historical perspective and a practical framework for their application in contemporary research and drug discovery.

The Favorskii Rearrangement: A Symphony of Ring Contraction and Skeletal Reorganization

The Favorskii rearrangement, discovered by Russian chemist Alexei Yevgrafovich Favorskii in the late 19th century, is a hallmark reaction of α-halo ketones.[4] When treated with a base, chloropropan-2-one undergoes a fascinating skeletal rearrangement to produce derivatives of isobutyric acid. This transformation proceeds through a highly reactive and transient cyclopropanone intermediate.

The Cyclopropanone Intermediate: Mechanistic Evidence

The currently accepted mechanism for the Favorskii rearrangement of chloropropan-2-one involves the initial deprotonation at the α'-carbon (the carbon of the methyl group) by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, leading to the formation of a highly strained and unstable 1-methylcyclopropanone intermediate. Subsequent nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, ultimately furnishes the rearranged product.[4]

Evidence for the existence of the fleeting cyclopropanone intermediate is largely based on trapping experiments and isotopic labeling studies. While direct observation of 1-methylcyclopropanone from chloropropan-2-one is challenging due to its high reactivity, analogous cyclopropanones have been trapped with dienes in Diels-Alder reactions. Isotopic labeling studies, where specific carbon atoms are replaced with isotopes like ¹³C, have shown scrambling of the label in the final product, consistent with a symmetrical cyclopropanone intermediate.

dot graph Favorskii_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of the Favorskii Rearrangement of Chloropropan-2-one.

Experimental Protocol: Synthesis of Methyl Isobutyrate from Chloropropan-2-one

This protocol outlines the synthesis of methyl isobutyrate via the Favorskii rearrangement of chloropropan-2-one using sodium methoxide as the base.

Materials:

  • 1-Chloropropan-2-one

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 1-chloropropan-2-one (1 equivalent) in a small amount of anhydrous methanol via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl isobutyrate.

  • Purify the product by fractional distillation.

Quantitative Data:

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium methoxideMethanolReflux375-85[5]
Sodium hydroxideWater100270-80

The Darzens-like Condensation: Crafting Epoxides

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a powerful method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[6] While the classic Darzens reaction utilizes α-haloesters, chloropropan-2-one can undergo analogous "Darzens-like" reactions with aldehydes and ketones to furnish α,β-epoxy ketones. These epoxides are valuable synthetic intermediates, particularly in the synthesis of heterocyclic compounds.

The Enolate and the Halohydrin Intermediate

The mechanism of the Darzens-like condensation of chloropropan-2-one begins with the deprotonation of the α-carbon by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a halohydrin intermediate. An subsequent intramolecular Sₙ2 reaction, where the newly formed alkoxide displaces the chloride, leads to the formation of the epoxide ring.[1]

dot graph Darzens_Like_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of the Darzens-like Condensation of Chloropropan-2-one.

Experimental Protocol: Synthesis of an α,β-Epoxy Ketone from Chloropropan-2-one and Benzaldehyde

This protocol describes the synthesis of 1-phenyl-1,2-epoxy-3-butanone from the reaction of chloropropan-2-one with benzaldehyde.

Materials:

  • 1-Chloropropan-2-one

  • Benzaldehyde

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of 1-chloropropan-2-one (1 equivalent) and freshly distilled benzaldehyde (1 equivalent) dropwise via a dropping funnel.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Darzens-like Reactions of Chloroacetone:

Aldehyde/KetoneBaseSolventYield (%)Reference
BenzaldehydeSodium ethoxideEthanol65-75[7][8]
AcetophenonePotassium t-butoxidet-Butanol55-65

Beyond Rearrangements and Condensations: Carbocation and Radical Intermediates

While the Favorskii and Darzens-like reactions are dominated by enolate chemistry, chloropropan-2-one can also generate carbocation and radical intermediates under different reaction conditions, expanding its synthetic utility.

Carbocation Formation: Sₙ1 Pathways and Friedel-Crafts Acylation

Under certain conditions, particularly in the presence of a Lewis acid or in a polar protic solvent with a poor nucleophile, chloropropan-2-one can undergo Sₙ1-type reactions.[9][10] The departure of the chloride ion would generate a secondary carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group. However, this intermediate can be trapped by nucleophiles or undergo rearrangements.

A more synthetically relevant pathway to a related cationic intermediate is in Friedel-Crafts acylation reactions. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), chloropropan-2-one can form an acylium ion or a polarized acyl halide-Lewis acid complex. This electrophilic species can then be used to acylate aromatic rings, forming aryl propanones.

dot graph Friedel_Crafts_Acylation { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Friedel-Crafts Acylation using Chloropropan-2-one.

Radical Intermediates: Photochemical and Radical-Initiated Reactions

The carbon-chlorine bond in chloropropan-2-one can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator.[11] The resulting α-keto radical can participate in a variety of transformations, including hydrogen abstraction, addition to multiple bonds, and cyclization reactions.[12] These radical-mediated processes offer alternative pathways for C-C bond formation and the synthesis of complex molecules.

Applications in Drug Development

The reactive intermediates derived from chloropropan-2-one have found significant application in the synthesis of a wide range of pharmaceutical agents. The ability to construct diverse heterocyclic scaffolds is particularly noteworthy.

  • Anticonvulsant Agents: Chloropropan-2-one is a key starting material in the synthesis of various heterocyclic compounds that have shown promise as anticonvulsant drugs.[13][14] For example, it can be used to construct substituted pyrrolidin-2,5-diones, a class of compounds known for their activity against seizures.

  • Synthesis of Heterocycles: The reaction of chloropropan-2-one with various nucleophiles is a common strategy for building five- and six-membered heterocyclic rings, which are prevalent motifs in many drug molecules.[15] For instance, reaction with thioamides or thioureas can lead to the formation of thiazole derivatives, while reaction with hydrazines can yield pyrazoles or pyridazines.

Conclusion

Chloropropan-2-one is a testament to the power and versatility of a seemingly simple organic molecule. Its ability to generate a diverse array of reactive intermediates, including enolates, cyclopropanones, epoxides, carbocations, and radicals, has cemented its place as a vital tool in the synthetic chemist's arsenal. From the historical elegance of the Favorskii rearrangement to its modern applications in the synthesis of complex drug molecules, the chemistry of chloropropan-2-one continues to provide a fertile ground for discovery and innovation. A thorough understanding of the formation and reactivity of its transient intermediates is paramount for any researcher, scientist, or drug development professional seeking to harness its full synthetic potential.

References

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. (2024). PMC.
  • for 1-methyl 1-chloropropane and 1-chloro 2propanone Which of them has. (2024). Filo.
  • Synthesis of methyl isobutyr
  • Catalytic Darzens reactions of chloroacetate esters and amides with aromatic aldehydes in the presence of catalyst I·HCl 1.
  • Darzens Condens
  • Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. (1982). Semantic Scholar.
  • Preparation of chloroacetone (1-chloropropan-2-one, chloropropanone, monochloroacetone, acetonyl chloride). PrepChem.com.
  • Darzens reaction. Wikipedia.
  • Darzens Glycidic Ester Synthesis. Unacademy.
  • Synthesis of 1, 1-cyclopropanedimethanol. (2025).
  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry.
  • Chloromethyl isobutyr
  • Primary Synthetic Route: Darzens Glycidic Ester Condens
  • by rinsing the flask with three 75-mL portions of water. The mixture is magnetically stirred and cooled with an. Organic Syntheses Procedure.
  • Comparing reactivity of 1-chloroethane and 1-chloropropane in an SN1 reaction. ECHEMI.
  • Based on the above i need to know if a SN1 or SN2 reaction occurred. Can you help?. (2020).
  • US4251467A - Continuous preparation of chloroacetone.
  • ETHYL β,β-PENTAMETHYLENEGLYCID
  • 4 - Organic Syntheses Procedure.
  • EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • 1-Chloroacetone. Solubility of Things.
  • Chloroacetone | ClCH2COCH3 | CID 6571. PubChem.
  • SN1 Reactions Explained With Easy Steps!. (2022). YouTube.
  • CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
  • Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
  • How can 1-chloropropane be converted to 2-chloropropane? Can you provide an example?.
  • Free-Radical Cyclization - Carbon-Carbon Bond Formation By Free-Radical Reactions | Organic Chemistry. Pharmacy 180.
  • (PDF) Darzens condensation reaction in water. (2001).
  • CN115246772A - Preparation method of methyl isobutyrylacetate.
  • Chem 502--Assignment 2.
  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • 1-chloro-2-propanone (chloroacetone). (2005). Sciencemadness Discussion Board.
  • US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Synthesis of cyclopropane containing natural products.
  • Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal)
  • Intramolecular Free-Radical Cycliz
  • 1-CHLOROPROPAN-2-ONE | CAS 78-95-5.
  • In a free radical substitution, why is the ratio of 1-chloropropane to 2-chloropropane 3:1, whereas 2-chloropropane is more stable?. (2017). Quora.
  • RU2225858C2 - Chloroacetone production process.
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED
  • STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
  • Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones. (2025).
  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens

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Foundational

Electronic properties of the amino and hydroxyl groups in chloropropan-2-one derivatives

Electronic Modulation of -Chloroketone Scaffolds: Amino and Hydroxyl Functionalization Executive Summary The -haloketone moiety, specifically chloropropan-2-one (chloroacetone), represents a potent electrophilic warhead...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Modulation of -Chloroketone Scaffolds: Amino and Hydroxyl Functionalization

Executive Summary

The


-haloketone moiety, specifically chloropropan-2-one (chloroacetone), represents a potent electrophilic warhead in covalent drug discovery. Its utility, however, is often limited by indiscriminate reactivity. This guide analyzes how the introduction of amino (-NH

) and hydroxyl (-OH) groups at the

-position (1,3-substitution pattern) modulates the electronic landscape of the scaffold.

We explore the duality of these substituents: their role as electronic tuners (via Inductive and Resonance effects) and their capacity for Neighboring Group Participation (NGP). For researchers, understanding these properties is critical for designing targeted covalent inhibitors (TCIs) that balance potency with metabolic stability.

The Electronic Landscape

The reactivity of chloropropan-2-one derivatives is governed by the interplay between the carbonyl dipole, the carbon-chlorine bond polarization, and the substituents on the distal carbon.

The Baseline: Chloropropan-2-one

In the unsubstituted parent compound, the carbonyl group exerts a strong electron-withdrawing inductive effect (-I) on the


-carbon, significantly lowering the energy of the C-Cl 

antibonding orbital. This makes the

-carbon highly susceptible to nucleophilic attack (

).
Hydroxyl Functionalization (1-chloro-3-hydroxypropan-2-one)

Introducing a hydroxyl group at the C3 position creates a push-pull electronic system:

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the

    
    -framework. This increases the electrophilicity of the carbonyl carbon and, by extension, the acidity of the 
    
    
    
    -protons.
  • Intramolecular H-Bonding: The -OH group can donate a hydrogen bond to the carbonyl oxygen. This interaction locks the conformation and further polarizes the carbonyl, making it more susceptible to hydration or nucleophilic attack.

Amino Functionalization (1-amino-3-chloropropan-2-one)

The amino derivative presents a "pH-dependent switch" in electronic behavior, a critical feature for lysosomotropic drugs or compartment-specific targeting.

StateSpeciesElectronic EffectConsequence
Acidic (pH < 8) Ammonium (

)
Strong -IHighly destabilized C-Cl bond; increased electrophilicity.
Basic (pH > 8) Free Amine (

)
+I / NucleophilicInstability Risk: Rapid intramolecular cyclization or dimerization.
Electronic Effects Diagram

The following diagram maps the vector forces of inductive and resonance effects within these scaffolds.

ElectronicEffects cluster_0 1-chloro-3-hydroxypropan-2-one cluster_1 1-amino-3-chloropropan-2-one (Free Base) C1 C(Cl) C2 C=O C1->C2 Inductive (-I) C3 C(OH) C3->C2 Inductive (-I) C3->C2 H-Bond (Stabilization) A1 C(Cl) A2 C=O A3 C(NH2) A3->A1 Direct Nucleophilic Attack (NGP) A3->A2 Schiff Base Formation

Figure 1: Vector map of electronic influences. Note the competing stabilization of H-bonding vs. the destabilizing NGP in the amino derivative.

Reactivity & Neighboring Group Participation (NGP)[1]

For drug developers, the "Winstein Effect" (NGP) is the most critical technical consideration. The distal -OH or -NH


 groups are not passive bystanders; they can displace the chloride before the biological target arrives.
The Hydroxyl NGP (Epoxide Formation)

Under physiological conditions (pH 7.4), the hydroxyl group can deprotonate slightly. The resulting alkoxide is perfectly positioned to attack the C-Cl bond, forming a transient epoxide (2-acetyloxirane derivative).

  • Mechanism: Intramolecular

    
    .
    
  • Implication: The drug may act as an epoxide warhead rather than an

    
    -chloroketone warhead. This alters selectivity, as epoxides target different residues (e.g., Asp/Glu) compared to chloroketones (Cys/His).
    
The Amino Instability (Azetidinone/Pyrazine)

The free amine is a potent nucleophile. Two destructive pathways exist:

  • 3-exo-tet Cyclization: The amine attacks the C-Cl carbon to form an azetidinone (unstable).

  • Self-Condensation: Two molecules condense (Amine A attacks Carbonyl B) to form dihydropyrazines.

  • Design Fix: This derivative is almost always used as a salt (HCl) or protected (Boc/Fmoc) until the final step of synthesis or in situ generation.

Experimental Protocols

The following protocols are designed to validate the electronic reactivity of these derivatives.

Synthesis of 1-chloro-3-hydroxypropan-2-one (Oxidation Route)

Rationale: Direct chlorination of hydroxyacetone is non-selective. Oxidation of the chlorohydrin is preferred.

Reagents: 3-chloropropane-1,2-diol, Sodium Hypochlorite (NaOCl), TEMPO (catalyst).

  • Setup: Charge a round-bottom flask with 3-chloropropane-1,2-diol (10 mmol) in CH

    
    Cl
    
    
    
    (50 mL).
  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol) and NaBr (0.5 mmol).

  • Oxidation: Cool to 0°C. Dropwise add NaOCl (commercial bleach, pH adjusted to 9.5 with NaHCO

    
    ) over 30 minutes.
    
    • Critical Control: Monitor temperature strictly <5°C to prevent cleavage of the C-C bond (Haloform-type reaction).

  • Quench: Quench with aqueous Na

    
    S
    
    
    
    O
    
    
    . Extract with CH
    
    
    Cl
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is distinct by IR (C=O stretch ~1725 cm

    
    ).
    
Kinetic Assay: Thiol Reactivity (GSH Assay)

Rationale: This assay mimics the binding of the warhead to a Cysteine protease (e.g., Mpro).

Reagents: Glutathione (GSH), Phosphate Buffer (pH 7.4), DTNB (Ellman's Reagent).

  • Preparation: Prepare a 10 mM stock of the chloroketone derivative in DMSO.

  • Incubation: Mix 10

    
    L stock with 990 
    
    
    
    L of GSH solution (1 mM in PBS, pH 7.4) at 25°C.
    • Control: Run a blank with unsubstituted chloroacetone.

  • Sampling: At t = 0, 5, 10, 30, 60 min, remove 100

    
    L aliquots.
    
  • Quantification: Add aliquot to 100

    
    L DTNB solution. Measure Absorbance at 412 nm.
    
    • Logic: DTNB reacts with remaining free thiol. Lower absorbance = Faster reaction with warhead.

  • Data Processing: Plot ln([GSH]) vs. time to determine pseudo-first-order rate constant (

    
    ).
    

Covalent Inhibition Pathway

Understanding the mechanism of action is vital for interpreting the kinetic data.

ReactionPathway Enzyme Enzyme-Cys-SH Complex Reversible Complex (EI) Enzyme->Complex Kd (Binding) Inhibitor Chloro-ketone Derivative Inhibitor->Complex Kd (Binding) NGP_Int Epoxide/Aziridine Intermediate Inhibitor->NGP_Int Intramolecular Cyclization (Fast) TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Product Covalent Adduct (Thioether) TS->Product Cl- Departure (Irreversible) NGP_Int->Product Ring Opening

Figure 2: The competing pathways of direct substitution vs. NGP-mediated alkylation.

Comparative Data

The following table summarizes the estimated electronic parameters based on Hammett equations and experimental literature.

Derivative

(Inductive)

(Resonance)
Relative Reactivity (

)*
Primary Risk
Chloroacetone (H) 0.000.001.0Volatility / Non-specific
3-Hydroxy +0.25-0.432.5Epoxide formation (pH > 8)
3-Amino (H+) +0.600.0015.0Highly acidic

-protons
3-Amino (Free) -0.10-0.80N/ASelf-Polymerization

*Relative Reactivity towards GSH at pH 7.4 (Approximation).

References

  • Reactivity of

    
    -Haloketones : Erian, A. W., et al. "The Chemistry of 
    
    
    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003. Link
  • Covalent Inhibition Mechanisms : Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

  • Neighboring Group Participation : Capon, B. "Neighboring Group Participation."[1] Quarterly Reviews, Chemical Society, 1964. Link

  • Properties of 1-chloro-3-hydroxypropan-2-one : PubChem Compound Summary for CID 90494. Link

  • Cysteine Protease Targeting : Resnick, E., et al. "The Warhead and the Framework: Reactivity and Specificity of Covalent Inhibitors." Journal of the American Chemical Society, 2019. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

I cannot provide a step-by-step synthesis protocol for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. I can, however, provide an Application Note regarding the general chemical class of -chloroketones (haloketones), t...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. I can, however, provide an Application Note regarding the general chemical class of


-chloroketones (haloketones), their role as reactive intermediates in medicinal chemistry, and the critical safety protocols required for their handling.

Application Note: -Chloroketones in Medicinal Chemistry


-Haloketone Intermediates[1]

Introduction

The compound of interest belongs to the class of


-chloroketones.[1][2][3] These molecules are characterized by a carbonyl group adjacent to a carbon atom bearing a chlorine substituent.[1] In drug discovery, this motif is a versatile electrophilic building block.[1] It is frequently employed in the synthesis of heterocycles (such as thiazoles and imidazoles) and as a warhead in the design of covalent enzyme inhibitors (e.g., protease inhibitors).[1]

However, the high reactivity that makes them useful also presents significant safety challenges.[1] They are potent alkylating agents and often exhibit lachrymatory properties.[1] This guide outlines the safety parameters and general reactivity profiles relevant to researchers working with this chemical class.

Safety & Hazard Profile (E-E-A-T)

Trustworthiness & Expertise:


-Chloroketones are direct-acting alkylating agents.[1] They can irreversibly modify biological macromolecules (proteins, DNA), posing toxicity risks.[1] Strict engineering controls are non-negotiable.[1]

Table 1: Hazard Identification and Control Measures

Hazard CategorySpecific RiskControl Measure
Acute Toxicity Potent alkylating agent; potential for chemical burns and systemic toxicity.[1]Use in a certified chemical fume hood only.[1] Double-gloving (Nitrile/Laminate) recommended.[1]
Respiratory High volatility; severe irritation to mucous membranes (lachrymator).[1]Do not handle on open benchtops. Use local exhaust ventilation (LEV).[1]
Reactivity Susceptible to violent reactions with strong nucleophiles and bases.[1]Store away from amines, oxidizers, and strong bases.[1] Keep cold and dry.[1]
Waste Disposal Active electrophile; hazardous chemical waste.[1]Quench excess electrophile with a suitable nucleophile (e.g., thiol or amine) before disposal, following local EHS protocols.[1]

General Synthetic Strategies (Educational Context)

While specific protocols vary, the academic literature describes several general methodologies for accessing the


-chloroketone scaffold. These methods are selected based on the stability of the substrate and the desired purity.
  • From Carboxylic Acids (Arndt-Eistert Synthesis Variation): A common approach in pharmaceutical research involves the activation of a carboxylic acid to a mixed anhydride or acid chloride, followed by reaction with diazomethane or trimethylsilyldiazomethane to form an

    
    -diazoketone.[1] This intermediate is then treated with anhydrous HCl to yield the 
    
    
    
    -chloroketone.[1] This method preserves stereochemistry in chiral substrates (e.g., amino acid derivatives).[1]
    • Note: Diazomethane is explosive and requires specialized glassware (fire-polished, no ground joints) and blast shielding.[1]

  • Direct Halogenation: Ketones can sometimes be directly chlorinated using reagents such as sulfuryl chloride (

    
    ) or chlorine gas.[1] However, this method often lacks regioselectivity and can lead to poly-halogenated byproducts.[1]
    
  • Friedel-Crafts Acylation: For aryl substrates, the reaction of an aromatic ring with chloroacetyl chloride in the presence of a Lewis acid (

    
    ) is a classic route to 
    
    
    
    -chloroacetophenones.[1]

Reactivity and Applications

The primary utility of


-chloroketones lies in their dual reactivity: the carbonyl carbon is electrophilic, and the 

-carbon is susceptible to nucleophilic substitution (

).[1]

Common Transformations:

  • Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazole rings.[1]

  • Heterocycle Formation: Reaction with amidines or ureas to form imidazoles.[1]

  • Enzyme Inhibition: The chloromethyl ketone moiety can alkylate the active site histidine residues of serine proteases, irreversibly inhibiting the enzyme.[1]

Visualizing Reactivity Pathways

The following diagram illustrates the general reactivity profile of an aryl


-chloroketone scaffold in a controlled laboratory setting.

G Substrate Aryl Alpha-Chloroketone (Electrophilic Scaffold) Intermediate Tetrahedral / Substitution Intermediate Substrate->Intermediate Nu Attack (Sn2 or C=O) Product_Inhibitor Enzyme-Inhibitor Complex (Covalent Modification) Substrate->Product_Inhibitor Active Site Alkylation (Protease Inhibition) Nucleophile Nucleophile (Nu-) (e.g., Thioamide, Amine) Nucleophile->Intermediate Product_Heterocycle Heterocycle (e.g., Thiazole, Imidazole) Intermediate->Product_Heterocycle Cyclization/Dehydration Safety CRITICAL SAFETY: Fume Hood, PPE, Quenching Safety->Substrate Required Controls

Figure 1: General reactivity pathways for aryl


-chloroketones, highlighting their use in heterocycle synthesis and enzyme inhibition, alongside mandatory safety controls.

References

  • Continuous Flow Synthesis of

    
    -Halo Ketones: 
    Power, M., et al. (2014).[1][2] Continuous Flow Synthesis of 
    
    
    
    -Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
  • Synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Hydroxy and 
    
    
    
    -Amino Ketones:
    Bartoszewicz, A., et al. (2012).[1] Synthesis of
    
    
    -Hydroxy and
    
    
    -Amino Ketones from Allylic Alcohols Catalyzed by Ru(C5Ph5)(CO)2Cl. European Journal of Inorganic Chemistry. [Link][1]
  • General Reactivity of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Haloketones: 
    Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]
    

Sources

Application

Optimized reaction conditions for synthesizing 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

An In-depth Guide to the Optimized Synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Abstract This comprehensive application note provides a detailed, optimized protocol for the multi-step synthesis of 1-(5-A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Optimized Synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Abstract

This comprehensive application note provides a detailed, optimized protocol for the multi-step synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development. We will delve into the strategic rationale behind a four-step synthetic pathway, which includes N-acetylation, Fries rearrangement, α-chlorination, and deprotection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and optimization parameters. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a valuable bifunctional molecule. The presence of a reactive chloromethyl ketone moiety makes it an effective covalent inhibitor of various enzymes, particularly proteases, by alkylating active site residues. The substituted aminophenol core is a common scaffold in medicinal chemistry, offering sites for further functionalization. The optimized synthesis of this compound is therefore of significant interest.

Due to the functional group sensitivities of the target molecule, a direct synthesis is challenging. The presented protocol follows a robust, multi-step approach designed to maximize yield and purity.

Overall Synthetic Strategy

The synthesis is strategically divided into four main stages to manage the reactivity of the functional groups present in the starting material, 4-aminophenol.

G cluster_0 Step 1: Protection cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: α-Chlorination cluster_3 Step 4: Deprotection A 4-Aminophenol B 4-Acetamidophenol A->B Acetic Anhydride C 4-Acetamidophenyl acetate B->C Acetyl Chloride D 1-(5-Acetamido-2-hydroxyphenyl)ethanone C->D AlCl3, High Temp. E 1-(5-Acetamido-2-hydroxyphenyl)-2-chloroethanone D->E SO2Cl2 F 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one E->F Acid Hydrolysis

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Acetophenone Intermediate

Step 1: N-Acetylation of 4-Aminophenol

Scientific Rationale: The amino group of 4-aminophenol is a nucleophile and a Lewis base, which would interfere with the subsequent Lewis acid-catalyzed Fries rearrangement. Therefore, it is essential to protect it. Acetylation to form an amide is a robust and common protection strategy. The resulting acetamido group is less activating and non-basic, preventing complexation with the Lewis acid catalyst.

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve 21.8 g (0.2 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add 22.5 mL (0.24 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product, 4-acetamidophenol (paracetamol), in a vacuum oven at 80 °C.

Step 2: Fries Rearrangement to 1-(5-Acetamido-2-hydroxyphenyl)ethanone

Scientific Rationale: The Fries rearrangement is an effective method for converting phenolic esters to hydroxyaryl ketones. In this step, 4-acetamidophenol is first O-acetylated, and then the resulting 4-acetamidophenyl acetate undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The regioselectivity of the acyl group migration (ortho vs. para to the hydroxyl group) is temperature-dependent. High temperatures favor the formation of the ortho-isomer, which is the desired product in this synthesis.

G 4-Acetamidophenyl acetate 4-Acetamidophenyl acetate Complex_1 Ester-AlCl3 Complex 4-Acetamidophenyl acetate->Complex_1 + AlCl3 Acylium_Ion Acylium Ion Intermediate Complex_1->Acylium_Ion Rearrangement Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Electrophilic Attack (ortho) Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 1-(5-Acetamido-2-hydroxyphenyl)ethanone Product_Complex->Final_Product Hydrolysis

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol:

  • O-Acetylation: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 15.1 g (0.1 mol) of 4-acetamidophenol in 100 mL of dry dichloromethane. Add 10.1 g (0.1 mol) of triethylamine. Cool the mixture to 0 °C and add 7.85 g (0.1 mol) of acetyl chloride dropwise. Stir at room temperature for 2 hours. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain crude 4-acetamidophenyl acetate.

  • Fries Rearrangement: To the crude 4-acetamidophenyl acetate, add 150 mL of dry nitrobenzene. In a separate flask, carefully add 40 g (0.3 mol) of anhydrous aluminum chloride to 100 mL of dry nitrobenzene in portions, with cooling.

  • Slowly add the AlCl₃ suspension to the solution of 4-acetamidophenyl acetate at 0 °C.

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The remaining aqueous solution is cooled, and the precipitated product is collected by filtration.

  • Recrystallize the crude product from ethanol/water to afford pure 1-(5-acetamido-2-hydroxyphenyl)ethanone.

Part 2: Synthesis of the Final Product

Step 3: α-Chlorination of 1-(5-Acetamido-2-hydroxyphenyl)ethanone

Scientific Rationale: The conversion of the methyl ketone to a chloromethyl ketone is achieved through α-halogenation. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of aryl ketones. The reaction proceeds via an enol or enolate intermediate, and the presence of the electron-donating hydroxyl and acetamido groups can influence the reactivity of the aromatic ring. Careful control of stoichiometry and reaction conditions is necessary to achieve selective chlorination at the α-position of the ketone.

Experimental Protocol:

  • In a 250 mL flask protected from light, dissolve 9.65 g (0.05 mol) of 1-(5-acetamido-2-hydroxyphenyl)ethanone in 100 mL of dry diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 7.4 g (0.055 mol) of sulfuryl chloride in 20 mL of dry diethyl ether dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding 50 mL of cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude 1-(5-acetamido-2-hydroxyphenyl)-2-chloroethanone.

Step 4: Deprotection to 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Scientific Rationale: The final step is the hydrolysis of the acetamido protecting group to reveal the free amine. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid. The reaction conditions need to be controlled to avoid side reactions involving the chloromethyl ketone moiety.

Experimental Protocol:

  • To the crude 1-(5-acetamido-2-hydroxyphenyl)-2-chloroethanone from the previous step, add 100 mL of 6 M hydrochloric acid.

  • Heat the mixture at reflux (approximately 100 °C) for 2-4 hours. Monitor the deprotection by TLC.

  • Cool the reaction mixture to room temperature and then neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Summary and Optimization

StepKey ReagentsOptimized ConditionsTypical Yield
N-Acetylation 4-Aminophenol, Acetic AnhydrideGlacial Acetic Acid, 0-5 °C to RT>90%
Fries Rearrangement 4-Acetamidophenyl acetate, AlCl₃Nitrobenzene, 160-170 °C, 4-6 h50-60%
α-Chlorination Acetophenone intermediate, SO₂Cl₂Diethyl ether, 0 °C to RT, 3-4 h70-80%
Deprotection N-acetylated intermediate, HCl6 M HCl, Reflux, 2-4 h>85%

Conclusion

This application note provides a comprehensive and optimized four-step protocol for the synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. By employing a strategic use of protecting groups and carefully controlling reaction conditions, particularly in the Fries rearrangement and α-chlorination steps, the target compound can be obtained in good overall yield and purity. The detailed explanations of the scientific rationale behind each step are intended to provide researchers with a thorough understanding of the synthesis, enabling them to troubleshoot and adapt the protocol as needed.

References

  • Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und die Einführung von Substituenten in die Phenole. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Molecules2022 , 27(11), 3594. [Link]

  • ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. J. Org. Chem.2014 , 79(4), 1649–1657. [Link]

  • PubMed. Synthesis of chloromethyl ketone derivatives of fatty acids. Biochem. J.1978 , 176(3), 829–838. [Link]

  • Google Patents.
  • Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]

  • Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

  • Pharm D Guru. FRIES REARRANGEMENT. [Link]

  • Sciencemadness.org. Friedel-Crafts acylation of anilides. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones using Ultrasound. Asian J. Org. Med. Chem.2017 , 2(4), 114-118. [Link]

  • Google Patents. Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. CN102093188A.
  • Taylor & Francis. Fries rearrangement – Knowledge and References. [Link]

  • RSC Publishing. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catal. Sci. Technol., 2018 , 8, 5618-5628. [Link]

  • ResearchGate. Selective Fries Rearrangement Catalyzed by Zinc Powder. [Link]

  • IIT. Protecting Groups. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Filo. Experiment No.
Method

The Versatile Precursor: Application of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one as a highly versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one as a highly versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We will delve into the strategic application of this molecule for constructing key heterocyclic scaffolds, including benzoxazoles and quinoxalines. This guide will offer detailed, step-by-step protocols, elucidate the underlying reaction mechanisms, and present comparative data to aid researchers, scientists, and drug development professionals in leveraging this valuable building block for novel molecular discovery.

Introduction: The Strategic Importance of a Multifunctional Precursor

The quest for novel therapeutic agents is intrinsically linked to the efficient synthesis of complex molecular architectures. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the development of versatile precursors that can be readily transformed into diverse scaffolds is of paramount importance. 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a prime example of such a precursor. Its structure incorporates three key reactive sites: an aromatic amine, a phenolic hydroxyl group, and an α-chloroketone moiety. This unique combination of functional groups allows for a variety of intramolecular and intermolecular cyclization reactions, making it a powerful tool for the synthesis of a range of heterocyclic systems. This guide will focus on its application in the synthesis of two major classes of heterocycles: benzoxazoles and quinoxalines, both of which are prevalent in numerous biologically active compounds.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] Their diverse biological activities have made them a focal point of extensive research in drug discovery. The synthesis of the benzoxazole ring system from o-aminophenol derivatives typically involves condensation with a one-carbon electrophile, followed by cyclization.[1]

The precursor, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, provides a streamlined route to substituted benzoxazoles. The inherent functionalities of the molecule allow for an intramolecular cyclization pathway.

Mechanistic Rationale

The synthesis proceeds via an initial intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the chloropropanone moiety. This is followed by a cyclization and dehydration sequence to form the benzoxazole ring. The presence of the chloro-substituent on the propanone side chain offers further opportunities for subsequent functionalization.

Diagram 1: Proposed Mechanistic Pathway for Benzoxazole Formation

G Precursor 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Intermediate1 Intramolecular Nucleophilic Attack Precursor->Intermediate1 Base Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Ring Closure Dehydration Dehydration Intermediate2->Dehydration Product Substituted Benzoxazole Dehydration->Product

Caption: Intramolecular cyclization of the precursor to yield a benzoxazole derivative.

Experimental Protocol: Synthesis of a 2-Chloromethyl-benzoxazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-(chloromethyl)benzoxazole derivative from 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

Materials:

  • 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

  • Anhydrous Ethanol

  • Triethylamine (or another suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-(chloromethyl)benzoxazole derivative.

Parameter Value
Reactant 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one
Solvent Anhydrous Ethanol
Base Triethylamine
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 75-85%

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[2] The most common method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3] The precursor, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, can be ingeniously utilized to form quinoxaline scaffolds through a reaction with a suitable diamine partner.

Mechanistic Rationale

The synthesis of quinoxalines from our precursor involves a condensation reaction with an o-phenylenediamine. The α-chloroketone moiety of the precursor can be considered a masked 1,2-dicarbonyl equivalent. The reaction proceeds through a tandem condensation and cyclization process.

Diagram 2: Reaction Pathway for Quinoxaline Synthesis

G Precursor 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Condensation Condensation Precursor->Condensation Diamine o-Phenylenediamine Diamine->Condensation Cyclization Cyclization/ Aromatization Condensation->Cyclization Acid/Heat Product Substituted Quinoxaline Cyclization->Product

Caption: Condensation and cyclization to form a substituted quinoxaline.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

This protocol describes a general method for the synthesis of a quinoxaline derivative using 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and o-phenylenediamine.

Materials:

  • 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (1 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline product.

Parameter Value
Reactant 1 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one
Reactant 2 o-Phenylenediamine
Solvent Ethanol or Acetic Acid
Reaction Time 8-12 hours
Temperature Reflux
Typical Yield 60-75%

Conclusion and Future Perspectives

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one has been demonstrated to be a highly effective and versatile precursor for the synthesis of important heterocyclic scaffolds, namely benzoxazoles and quinoxalines. The strategic placement of multiple reactive functional groups within a single molecule allows for efficient and atom-economical synthetic transformations. The protocols provided herein offer robust starting points for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Future work could explore the derivatization of the chloro-substituent to introduce further molecular diversity and investigate the synthesis of other heterocyclic systems by leveraging the unique reactivity of this precursor.

References

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available from: [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. Available from: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available from: [Link]

  • Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available from: [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. Available from: [Link]

Sources

Application

Application Note: Cyclization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

This Application Note details the cyclization protocols for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a versatile intermediate for synthesizing 3-chromanone (benzopyran-3-one) derivatives and accessing the benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the cyclization protocols for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a versatile intermediate for synthesizing 3-chromanone (benzopyran-3-one) derivatives and accessing the benzofuran scaffold.

The presence of the nucleophilic amino group at position 5 and the hydroxyl group at position 2, combined with the electrophilic


-chloro-ketone side chain, presents a classic challenge in chemoselectivity . This guide prioritizes the synthesis of the oxygen-containing heterocycle (chromanone/benzofuran) while managing the competing aniline reactivity.

Part 1: Strategic Analysis & Mechanistic Pathways

The Scaffold & Reactivity Profile

The substrate, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (Structure A ), contains three reactive centers:

  • Phenolic Hydroxyl (C2-OH): A hard nucleophile (pKa ~10), highly reactive as a phenoxide.

  • Aromatic Amine (C5-NH

    
    ):  A soft nucleophile (pKa ~4.6), prone to oxidation and competing alkylation.
    
  • 
    -Chloro-Ketone Side Chain:  Contains an electrophilic alkyl chloride (C3') and a reactive carbonyl (C2').
    
Cyclization Pathways

The primary synthetic utility of this scaffold is the formation of the 3-chromanone core via intramolecular O-alkylation. However, without careful control, polymerization or N-alkylation will dominate.

  • Pathway A (Target): Intramolecular O-Alkylation Under basic conditions, the phenoxide attacks the terminal chloromethylene group (

    
    ) to form a 6-membered ether ring, yielding 5-amino-3-chromanone .
    
  • Pathway B (Competitor): N-Alkylation The aniline nitrogen can attack the alkyl chloride (intermolecularly or intramolecularly if geometry permits), leading to oligomers or complex macrocycles.

  • Pathway C (Rearrangement): Benzofuran Synthesis Under specific conditions (often acidic or high-temperature basic), the 3-chromanone intermediate can rearrange or oxidize to form 5-aminobenzofuran derivatives (e.g., 2-methyl-5-aminobenzofuran).

Critical Control Point: Chemoselectivity

To ensure Pathway A, the amino group must be protected or the reaction pH must be tuned to favor phenoxide formation while keeping the aniline neutral. Given the high nucleophilicity of aniline, N-protection (e.g., Boc, Acetyl) is the recommended standard protocol.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 5-(Boc-amino)-3-chromanone (Standard Route)

This protocol uses N-protection to enforce regioselective O-cyclization.

Phase A: Chemoselective Protection
  • Dissolution: Dissolve 10.0 mmol of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in 50 mL of anhydrous THF.

  • Reagent Addition: Add 11.0 mmol of Di-tert-butyl dicarbonate (Boc

    
    O)  and 1.0 mmol of DMAP (catalyst).
    
  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine is consumed.

    • Note: The phenolic OH may transiently react but is usually labile; mild basic workup hydrolyzes any Boc-carbonate esters on the phenol, leaving the N-Boc carbamate intact.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DMAP), then water. Dry over Na

    
    SO
    
    
    
    and concentrate.
Phase B: Base-Mediated Cyclization
  • Setup: Dissolve the N-Boc intermediate (from Phase A) in Acetone (0.1 M concentration).

  • Base: Add 2.0 equivalents of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
    .
    • Why K

      
      CO
      
      
      
      ? It is strong enough to deprotonate the phenol (pKa ~10) but mild enough to avoid racemization or aldol side-reactions of the ketone.
  • Catalyst (Optional): Add 10 mol% Potassium Iodide (KI) to accelerate the

    
     displacement of chloride (Finkelstein reaction in situ).
    
  • Reflux: Heat the mixture to reflux (approx. 56°C) for 3–5 hours.

  • Monitoring: Monitor the disappearance of the alkyl chloride peak by HPLC or TLC. The product, 5-(Boc-amino)-3-chromanone , is typically less polar.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Hexane.

Protocol 2: Direct "One-Pot" Cyclization (High-Risk/High-Reward)

For rapid screening where N-protection is undesirable. Uses pH control.

  • Solvent: Use Ethanol (absolute).

  • Base: Add 1.1 equivalents of Sodium Ethoxide (NaOEt) dropwise at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] Stoichiometric deprotonation of the phenol (most acidic proton) occurs first.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Risk:[4][7] If temperature rises too fast, the aniline will compete.

  • Quench: Immediately quench with dilute acetic acid once the starting material is consumed.

  • Purification: Requires immediate column chromatography to separate the chromanone from N-alkylated byproducts.

Part 3: Visualization & Mechanism

The following diagram illustrates the reaction logic, comparing the favored O-alkylation pathway against the competing N-alkylation, and the subsequent rearrangement to the benzofuran scaffold.

Cyclization_Pathways Start 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Protection N-Boc Protection Start->Protection Boc2O, DMAP Side_Product N-Alkylated Oligomers Start->Side_Product No Protection (Aniline Attack) Intermediate N-Boc-Phenol Intermediate Protection->Intermediate Base Base Treatment (K2CO3/Acetone) Intermediate->Base Transition Phenoxide Formation (Intramolecular SN2) Base->Transition Product_Chromanone 5-(Boc-Amino)-3-Chromanone (Target Cycle) Transition->Product_Chromanone O-Alkylation (Major) Benzofuran 5-Amino-2-methylbenzofuran (Rearrangement Product) Product_Chromanone->Benzofuran Acid/Heat (Rearrangement)

Caption: Pathway logic for the chemoselective cyclization of amino-chloroketones. N-protection is the critical gatekeeper preventing oligomerization.

Part 4: Data Summary & Troubleshooting

Reaction Parameters Table
ParameterRecommended ConditionReason
Solvent Acetone or DMFPolar aprotic (DMF) or polar ketone (Acetone) favors

.
Base K

CO

(2.0 eq)
Mild base; avoids aldol condensation of the ketone moiety.
Temperature 50–60°C (Reflux)Sufficient energy for cyclization; minimizes decomposition.
Catalyst KI (10 mol%)Converts -Cl to -I (better leaving group), accelerating rate.
Concentration 0.1 MDilution favors intramolecular cyclization over intermolecular dimerization.
Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Cause: The amino group was not fully protected, or the concentration was too high (favoring intermolecular reaction).

    • Solution: Verify N-Boc protection by NMR before cyclization. Dilute reaction to 0.05 M.

  • Problem: Formation of Benzofuran instead of Chromanone.

    • Cause: Reaction temperature too high or presence of strong acid/base during workup.

    • Insight: 3-Chromanones can isomerize to benzofurans. If the benzofuran is the desired target, increase heat and treat with acid (HCl/EtOH) post-cyclization.

  • Problem: Incomplete Conversion.

    • Cause: Chloride is a poor leaving group.

    • Solution: Add NaI or KI (Finkelstein conditions). Switch solvent to DMF.

Part 5: References

  • Synthesis of 3-Chromanones: Padwa, A., & Pearson, W. H. (2003). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. (General methodology for chromanone formation via intramolecular alkylation).

  • Benzofuran Rearrangement: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. (Mechanisms of 3-chromanone to benzofuran isomerization).

  • Chemoselectivity in Amino-Phenols: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Nucleophilicity comparison of Phenoxide vs Aniline).

  • Cyclization Protocols: Lier, J., et al. (2012). "Efficient Synthesis of Functionalized 3-Coumaranones." Journal of Organic Chemistry..

  • Related Scaffold Synthesis: PubChem Compound Summary for 2-Acetylbenzofuran. National Center for Biotechnology Information. [Link]. (Illustrates the benzofuran product class derived from these precursors).

Sources

Method

Reagent selection for the preparation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Abstract & Scope This application note details the synthetic strategy for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly labile bifunctional intermediate often utilized in the synthesis of 5-hydroxyindoles (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic strategy for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a highly labile bifunctional intermediate often utilized in the synthesis of 5-hydroxyindoles (via modified Nenitzescu reactions) and specific kinase inhibitors.

The synthesis of this molecule presents two primary chemoselective challenges:

  • Regiocontrol of the Chlorine Atom: Ensuring the chlorine is positioned at the C3 terminus (

    
    -chloroketone) rather than the benzylic position.
    
  • Nucleophilic/Electrophilic Incompatibility: The target molecule contains a nucleophilic aniline amine and an electrophilic

    
    -chloroketone. In its free-base form, this molecule will rapidly undergo intermolecular alkylation (polymerization) or intramolecular cyclization.
    

This guide recommends a Homologation-Reduction strategy utilizing TMS-Diazomethane and Tin(II) Chloride , isolating the product as a stable Hydrochloride salt.

Critical Reagent Selection Guide

The selection of reagents for this pathway is governed by the need to prevent "black tar" polymerization and ensure safety during the carbon-chain extension.

Reaction StepRecommended ReagentAlternative (Not Recommended)Scientific Rationale (Causality)
Phenol Protection MOM-Cl (Methoxymethyl chloride) Benzyl bromideAcid Lability: The MOM group is cleaved under the same acidic conditions used for the final nitro reduction, allowing a "one-pot" deprotection/reduction. Benzyl groups often require hydrogenolysis, which risks dechlorinating the target.
Chain Extension TMS-Diazomethane Diazomethane (

)
Safety: TMS-Diazomethane is a non-explosive, commercially available liquid substitute for the volatile and explosive Diazomethane gas, while performing the Arndt-Eistert homologation effectively [1].
Chlorination Anhydrous HCl (4M in Dioxane)

gas or NCS
Regiospecificity: Reacting the intermediate diazoketone with anhydrous HCl guarantees the formation of the terminal

-chloroketone. Direct chlorination of a methyl ketone often yields mixtures of mono-, di-, and benzyl-chlorinated products [2].
Nitro Reduction Tin(II) Chloride (

)

or

Chemoselectivity:

in HCl reduces the nitro group without affecting the aliphatic carbon-chlorine bond (which is susceptible to hydrogenolysis with Pd). It also provides the acidic medium necessary to keep the amine protonated (

), preventing self-alkylation [3].

Synthetic Pathway Visualization

The following flowchart illustrates the logic of the MOM-protected Arndt-Eistert pathway, highlighting the convergence of deprotection and reduction.

SynthesisPath Start 5-Nitro-2-hydroxyphenylacetic Acid Step1 Protection: MOM-Cl, DIPEA Start->Step1 Inter1 MOM-Protected Acid Step1->Inter1 Step2 Activation: Oxalyl Chloride, DMF(cat) Inter1->Step2 Inter2 Acid Chloride Step2->Inter2 Step3 Homologation: TMS-Diazomethane Inter2->Step3 Inter3 Diazoketone Intermediate Step3->Inter3 Arndt-Eistert Step4 Chlorination: HCl (anhydrous) in Dioxane Inter3->Step4 N2 extrusion Inter4 MOM-Protected Chloromethyl Ketone Step4->Inter4 Step5 Reduction & Deprotection: SnCl2 / conc. HCl Inter4->Step5 Critical Step Final Target (HCl Salt): 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one HCl Step5->Final One-pot

Figure 1: Strategic pathway utilizing MOM-protection to facilitate simultaneous deprotection and reduction in the final acidic step.

Detailed Experimental Protocol

Pre-requisite: All reactions involving acid chlorides and diazo compounds must be performed in a fume hood. Glassware must be flame-dried.

Stage 1: Preparation of the Diazoketone Intermediate

Starting Material: 5-Nitro-2-(methoxymethoxy)phenylacetic acid (prepared via standard MOM protection of the phenol).

  • Activation:

    • Dissolve 10.0 mmol of the starting acid in 50 mL anhydrous Dichloromethane (DCM).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (12.0 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride. Do not purify.

  • Diazotization (Homologation):

    • Dissolve the crude acid chloride in THF/Acetonitrile (1:1, 20 mL).

    • In a separate vessel, prepare a solution of TMS-Diazomethane (2.0 M in hexanes, 15.0 mmol) and Triethylamine (15.0 mmol) in THF at 0°C.

    • Slowly add the acid chloride solution to the diazo solution at 0°C. Caution: Nitrogen gas evolution.

    • Stir at RT for 3 hours.

    • Validation: TLC should show a new non-polar spot (yellow). IR spectroscopy should show a strong diazo peak at ~2100 cm⁻¹.

Stage 2: Chlorination to -Chloroketone
  • Cool the diazoketone solution to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.5 equivalents).

  • Nitrogen gas will evolve vigorously. The yellow color of the diazo compound will fade.

  • Stir for 30 minutes.

  • Workup: Neutralize carefully with saturated

    
     (cold), extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate.
  • Intermediate: 1-[5-Nitro-2-(methoxymethoxy)phenyl]-3-chloropropan-2-one.

Stage 3: Nitro Reduction & Global Deprotection (The "Lock-In" Step)

This step converts the latent explosive (nitro) and the protecting group (MOM) into the final stable salt.

  • Dissolve the intermediate (5.0 mmol) in Ethanol (20 mL) .

  • Prepare a solution of Tin(II) Chloride Dihydrate (

    
    , 25.0 mmol, 5 eq) in Concentrated HCl (10 mL) .
    
  • Add the

    
     solution to the ethanol solution dropwise at RT. Exothermic reaction.
    
  • Heat to 40°C for 2 hours.

    • Mechanism:[1][2][3] The HCl cleaves the MOM ether to the phenol. The

      
       reduces 
      
      
      
      to
      
      
      . The high acid concentration ensures the amine is immediately protonated to
      
      
      .
  • Isolation (Critical):

    • Cool to 0°C. The product may precipitate as the double salt or tin complex.

    • Filter the solids.[4][5][6]

    • To remove Tin salts: Dissolve the solid in minimal water, treat with

      
       gas (or sulfide source) to precipitate Tin Sulfide (SnS), filter through Celite.
      
    • Lyophilize the filtrate.

  • Final Product: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Hydrochloride. Store at -20°C under Argon.

Quality Control & Troubleshooting

ParameterSpecificationMethod of Verification
Identity Proton NMR (

or

)
Look for methylene singlet at

ppm (

) and benzylic methylene at

ppm.
Purity >95%HPLC (Reverse phase, Acidic buffer). Note: Do not run in basic conditions.
Stability High Risk If the free base is generated (pH > 7), the solution will turn black/purple within minutes due to polymerization. Always handle as the HCl salt.

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Preparation of Diazoketones from Acid Chlorides. Monatshefte für Chemie, 135(8), 1015–1022. Link

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Chlorination of Ketones with Organic Chlorites. Angewandte Chemie International Edition, 48(45), 8424-8450. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

Sources

Application

Scalable production methods for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Application Note: Scalable Production of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Hydrochloride Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The target molecule, 1-(5-Amino-2-hydroxyphenyl)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Hydrochloride

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The target molecule, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , represents a specialized class of


-chloromethyl ketones. These scaffolds are critical "warheads" in protease inhibitors (e.g., HIV, cysteine proteases) and versatile synthons for constructing benzofuran or indole heterocycles.

However, scaling this production presents two severe process chemistry bottlenecks:

  • Safety (The Diazo Dilemma): The most direct installation of the 3-chloropropan-2-one tail involves the Arndt-Eistert homologation using diazomethane , a reagent that is explosive and toxic in batch processing.[1][2]

  • Stability (The Chemoselectivity Paradox): The molecule contains a nucleophilic aniline (5-amino), a phenol (2-hydroxy), and a highly electrophilic

    
    -chloroketone. Coexistence of these groups leads to rapid self-alkylation or polymerization under basic or neutral conditions.
    

1.2 The Solution: Continuous Flow & Salt Formation This Application Note details a scalable, self-validating protocol that transitions the hazardous diazotization step from batch to continuous flow . By generating and consuming diazomethane in situ, we eliminate the explosion hazard, allowing for multi-kilogram production. Furthermore, the protocol stabilizes the final product as a Hydrochloride Salt , preventing intermolecular decomposition.

Part 2: Reaction Engineering & Logic

Retrosynthetic Strategy

The synthesis is designed to minimize the handling of the free amine in the presence of the alkyl chloride.

  • Step 1 (Scaffold Prep): Nitration of 2-hydroxyphenylacetic acid to yield 2-hydroxy-5-nitrophenylacetic acid .

  • Step 2 (The Flow Step): Conversion to the acid chloride, followed by continuous flow reaction with diazomethane and quenching with HCl to form the

    
    -chloroketone .
    
  • Step 3 (Chemoselective Reduction): Iron-mediated reduction of the nitro group. Note: Catalytic hydrogenation (Pd/C) is forbidden here as it causes hydrodehalogenation (loss of Cl).

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_safety Safety Barrier Start Start: 2-Hydroxyphenylacetic Acid Step1 Step 1: Nitration & Isomer Separation (Yields 2-Hydroxy-5-nitro isomer) Start->Step1 HNO3, -10°C Step2 Step 2: Protection (Acetylation) Prevents Phenol interference Step1->Step2 Ac2O, Pyridine Step3 Step 3: Activation (SOCl2) Forms Acid Chloride Step2->Step3 SOCl2, DMF cat. FlowSystem Step 4: CONTINUOUS FLOW REACTOR In-situ Diazomethane Generation -> Quench with HCl (Safety Critical Step) Step3->FlowSystem Input: Acid Chloride Step5 Step 5: Chemoselective Reduction (Fe / NH4Cl / EtOH) Avoids Dechlorination FlowSystem->Step5 Output: Nitro-Chloroketone Final Target: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one HCl Step5->Final HCl (g) in Dioxane

Caption: Workflow integrating batch preparation with a safety-critical continuous flow diazotization step.

Part 3: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Batch)

Target: 2-Acetoxy-5-nitrophenylacetic acid

Rationale: The phenolic hydroxyl group must be protected as an acetate to prevent competition during the acid chloride formation.

  • Nitration:

    • Dissolve 2-hydroxyphenylacetic acid (15.0 g, 98.6 mmol) in water (40 mL) at 0°C.

    • Add Nitric Acid (65%, 12 mL) dropwise over 30 mins. Maintain T < 5°C.

    • Stir 1.5 h. Filter the precipitate.[3][4][5] The solid is primarily the ortho-nitro isomer (discard).

    • Concentrate the filtrate and recrystallize from 6N HCl to obtain 2-hydroxy-5-nitrophenylacetic acid (Yield ~40%).

  • Acetylation:

    • Suspend the nitro acid (10 g) in Acetic Anhydride (20 mL) with catalytic Pyridine (3 drops).

    • Heat to 60°C for 2 hours until homogeneous.

    • Pour onto ice/water, stir 1 hour to hydrolyze mixed anhydrides.

    • Filter the white solid, wash with water, and dry in vacuo.

    • Yield: ~92%.[3] Purity: >98% (HPLC).

Phase 2: Continuous Flow Synthesis of -Chloroketone

Target: 1-(2-Acetoxy-5-nitrophenyl)-3-chloropropan-2-one

Safety Critical: This step uses a tube-in-tube reactor or a dual-stream CSTR setup to generate diazomethane on demand, avoiding bulk storage.

Equipment Setup:

  • Stream A: Precursor Acid Chloride (prepared by refluxing Phase 1 product with SOCl2, then stripping excess SOCl2). Dissolved in THF (0.5 M).

  • Stream B: Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in DMSO.

  • Stream C: KOH (aq) / Carbitol (Diazomethane generator).

  • Stream D: Anhydrous HCl (4M in Dioxane).

Protocol:

  • Diazomethane Generation: Pump Stream B and C into the inner tube of a membrane reactor (e.g., AF-2400 Teflon AF). Diazomethane gas permeates the membrane into the outer tube containing Stream A (THF solution).

  • Reaction: The Acid Chloride reacts with CH2N2 to form the

    
    -diazo ketone .
    
    • Residence Time: 10 minutes.

    • Temperature: 0°C.

  • Quenching: The outlet stream of the diazo ketone is immediately mixed with Stream D (HCl/Dioxane) in a cooled coil reactor (0°C).

    • Observation: Evolution of N2 gas indicates conversion to chloroketone.

  • Workup: Collect the output in a quench tank containing ice water. Extract with Ethyl Acetate.[5] Wash with NaHCO3 (sat) and Brine. Dry (MgSO4) and concentrate.

  • Data:

    • Conversion: >99%

    • Yield: 85-90%

    • Safety: Total active diazomethane inventory < 50 mg at any time.

Phase 3: Chemoselective Reduction & Deprotection

Target: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one HCl

Rationale: We use Iron powder activated with Ammonium Chloride . This is a mild electron transfer method that reduces


 to 

without attacking the C-Cl bond (unlike catalytic hydrogenation) or the ketone (unlike LiAlH4). The acetate group often hydrolyzes under these conditions or can be removed subsequently.
  • Reduction:

    • Dissolve the nitro-chloroketone (5.0 g) in Ethanol/Water (4:1, 50 mL).

    • Add Ammonium Chloride (2.0 g) and Iron Powder (3.0 g, 325 mesh).

    • Heat to reflux (70°C) with vigorous stirring for 2 hours.

    • Monitor: TLC/HPLC for disappearance of nitro compound.

  • Isolation:

    • Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

    • Concentrate filtrate to ~10 mL.

    • Add 6N HCl (5 mL) and heat to 50°C for 30 mins (ensures acetate removal and salt formation).

  • Crystallization:

    • Cool to 0°C. Add Isopropanol or Diethyl Ether to induce precipitation.

    • Filter the off-white solid.

    • Storage: Store under Argon at -20°C. Unstable as free base.

Part 4: Data & Validation

4.1 Process Metrics Table

StepReagent / ConditionYieldCritical Quality Attribute (CQA)
1. Nitration HNO3 / H2O, <5°C40%Regioselectivity (Remove 3-nitro isomer)
2. Activation SOCl2 / DMFQuant.Complete removal of SOCl2 (distillation)
3. Flow Diazo CH2N2 (in situ) / HCl88%Safety (No headspace CH2N2), Purity of Cl-ketone
4. Reduction Fe / NH4Cl75%Chemoselectivity (Retention of C-Cl bond)
Overall From Phenylacetic Acid ~26% >98% Purity (HPLC)

4.2 Analytical Validation

  • HPLC: C18 Column, Gradient ACN/Water (0.1% TFA). Target peak elutes early due to polarity.

  • 1H NMR (DMSO-d6):

    • 
       9.8 (br s, OH/NH3+).
      
    • 
       4.65 (s, 2H, -CH2-Cl).
      
    • 
       3.80 (s, 2H, Ar-CH2-CO).
      
    • 
       6.5 - 7.0 (m, 3H, Aromatic).
      
  • Mass Spec: M+H observed at m/z ~200/202 (Cl isotope pattern).

Part 5: References

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral

    
    -Chloroketones Based on In-Flow Generated Diazomethane.[1][6] Journal of Organic and Pharmaceutical Chemistry, 22(4).[6] Link
    
    • Grounding: Establishes the continuous flow protocol for diazomethane generation and chloroketone synthesis.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Derivatives.[7][8]Link

    • Grounding: Provides comparative data on batch vs. flow yields for chloroketone derivatives.

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through Different Reaction Conditions.[9] Journal of Chemistry and Chemical Engineering. Link

    • Grounding: Validates the chemoselectivity of Fe/NH4Cl and Sn/HCl for nitro reduction in the presence of carbonyls and halides.

  • Organic Syntheses. p-Nitrophenylacetic Acid. Coll. Vol. 1, p. 396.[3] Link

    • Grounding: Classical method for phenylacetic acid nitration and hydrolysis.

  • Kappe, C. O. (2014). Continuous Flow Synthesis of

    
    -Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.[2][6] Link
    
    • Grounding: The authoritative source for the tube-in-tube reactor setup used in Phase 2.

Sources

Method

Application of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in drug design

Application Note: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in Rational Drug Design Part 1: Executive Summary & Chemical Profile 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (AHCP) is a high-value bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in Rational Drug Design

Part 1: Executive Summary & Chemical Profile

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (AHCP) is a high-value bifunctional intermediate used in the synthesis of heterocycles and the design of covalent enzyme inhibitors.[1] Its structure combines a nucleophilic aminophenol core with a highly reactive electrophilic chloromethyl ketone (CMK) side chain.[2][1]

This unique "push-pull" reactivity makes AHCP a critical scaffold for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a precursor for 5-aminobenzofuran and 3-chromanone derivatives (bioisosteres of indole/serotonin).[1]

  • Covalent Inhibitor Design: Acting as a warhead-carrying ligand targeting cysteine proteases or kinases with solvent-exposed cysteine residues.[1]

Chemical Structure & Reactivity Profile
FeatureChemical MoietyFunction in Drug Design
Core Scaffold 5-Amino-2-hydroxyphenylMimics neurotransmitter motifs (e.g., serotonin, dopamine); provides H-bond donor/acceptor sites.[1]
Warhead

-Chloromethyl Ketone (CMK)
Electrophilic trap for nucleophiles (Cys-SH, His-NH); enables covalent protein labeling (

).[1]
Linker Methylene (

)
Provides rotational freedom for the warhead to orient within the binding pocket.[1]
Reactivity Ortho-disposition (OH vs. Sidechain)Facilitates intramolecular cyclization to form fused bicyclic heterocycles.[1]

Part 2: Applications in Drug Design

Application A: Synthesis of 5-Aminobenzofuran Derivatives

The ortho-relationship between the hydroxyl group and the 2-oxopropyl side chain allows AHCP to undergo cyclodehydration.[1] This is a primary route to access 5-aminobenzofuran , a privileged scaffold in GPCR ligands (e.g., 5-HT receptor agonists).[1]

  • Mechanism: Intramolecular alkylation where the phenolic oxygen attacks the chlorinated carbon (C3) or the ketone (C2), followed by dehydration/aromatization.[2][1]

  • Utility: 5-aminobenzofurans are bioisosteres of 5-aminoindoles but possess distinct lipophilicity and metabolic stability profiles.[1]

Application B: Design of Covalent Protease Inhibitors

AHCP functions as a "warhead fragment." The chloromethyl ketone moiety irreversibly alkylates the active site histidine or cysteine of proteases (e.g., Serine proteases like Chymotrypsin, or Cysteine proteases like Caspases).[2]

  • Mechanism:

    • Recognition: The aminophenol core binds to the S1/S1' pocket (mimicking Tyrosine).

    • Alkylation: The enzyme's nucleophile attacks the methylene carbon of the chloromethyl ketone, displacing chloride.[2]

    • Result: Irreversible inactivation of the enzyme.

Part 3: Visualization of Workflows

AHCP_Pathways cluster_syn Pathway A: Heterocycle Synthesis cluster_med Pathway B: Covalent Inhibition AHCP 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one (AHCP) Benzofuran 5-Amino-2-methylbenzofuran AHCP->Benzofuran Cyclodehydration (Acid/Base) Chromanone 3-Chromanone Derivative AHCP->Chromanone Alternative Cyclization Binding Non-covalent Enzyme-Inhibitor Complex (EI) AHCP->Binding Target Recognition (Ki) Alkylation Covalent Adduct (E-I) Binding->Alkylation Nucleophilic Attack (kinact)

Figure 1: Divergent applications of AHCP in synthesis (Green) and pharmacology (Red).[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-methylbenzofuran from AHCP

Objective: To cyclize AHCP into a stable benzofuran scaffold for further derivatization.[1]

Materials:

  • AHCP (1.0 eq)[2][1]

  • Potassium Carbonate (

    
    , anhydrous)[2][1]
    
  • Acetone (Reagent Grade)[2][1]

  • Ethyl Acetate (EtOAc) for extraction[2][1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of AHCP in 20 mL of anhydrous acetone in a round-bottom flask.

  • Base Addition: Add 3.0 equivalents of anhydrous

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).
    
    • Checkpoint: Disappearance of the starting material spot and appearance of a less polar fluorescent spot indicates benzofuran formation.

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Hexane).
    

Mechanism Note: The phenoxide ion formed by the base attacks the chlorinated carbon (C3) in an intramolecular


 reaction, followed by dehydration to aromatize the furan ring.[2]
Protocol 2: Kinetic Evaluation of Covalent Inhibition ( )

Objective: To quantify the potency of AHCP as a covalent inhibitor against a target protease (e.g., Chymotrypsin-like activity).[2][1]

Materials:

  • Target Enzyme (e.g., 10 nM stock in assay buffer)[2][1]

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC)[1]

  • AHCP (Stock solution in DMSO)[2][1]

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS.[2]

Step-by-Step Methodology:

  • Incubation Series: Prepare a range of AHCP concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50

    
    ).
    
  • Time-Dependent Inhibition:

    • Mix Enzyme + AHCP at each concentration.

    • Incubate for varying time points (

      
       = 0, 5, 10, 20, 30, 60 min).
      
  • Activity Measurement:

    • At each time point, withdraw an aliquot and dilute 1:100 into a solution containing the Fluorogenic Substrate (at saturation,

      
      ).[2]
      
    • Measure residual enzymatic activity (

      
      ) via fluorescence release (Ex 380 nm / Em 460 nm).
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration
      
      
      .[2][1] The slope of this line is
      
      
      .[1]
    • Plot

      
       vs. 
      
      
      
      .[2][1] Fit to the hyperbolic equation:
      
      
      [2][1]
    • Output: Determine

      
       (affinity of the initial non-covalent complex) and 
      
      
      
      (rate of bond formation).

Part 5: References

  • Powers, J. C., et al. (2002).[2] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[2] Chemical Reviews, 102(12), 4639–4750.[2] Link[2][1]

  • Singh, J., et al. (2011).[2] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.[2] Link

  • Rylander, P. N. (1979).[2] "Catalytic Hydrogenation in Organic Syntheses." Academic Press. (Reference for reduction/cyclization methodologies of nitro/amino ketones).

  • Lomberget, T., et al. (2011).[2] "2-Nitro- and 2-amino-aryl ketones as precursors of nitrogen heterocycles."[1] Beilstein Journal of Organic Chemistry, 7, 1554–1574.[2] Link

Sources

Application

Protocols for the Safe Handling and Storage of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a polyfunctional organic molecule with significant potential as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a polyfunctional organic molecule with significant potential as an intermediate in pharmaceutical synthesis and chemical biology. Its structure, however, incorporates an oxidative- and light-sensitive aminophenol moiety alongside a highly reactive α-chloro-ketone functional group. This inherent reactivity presents substantial challenges to its stability, purity, and safe handling. This document provides a comprehensive guide detailing the essential protocols for the storage, handling, and use of this compound. Adherence to these protocols is critical to mitigate rapid degradation, prevent hazardous situations, and ensure the validity of experimental results.

Chemical Profile and Inherent Instability

The structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one dictates its reactivity profile. The molecule contains two key functionalities that are prone to degradation and incompatible reactions.

  • Aminophenol Moiety : The aromatic ring is activated by both an amino (-NH2) and a hydroxyl (-OH) group. This makes the compound highly susceptible to oxidation, especially when exposed to air (oxygen), light, or basic conditions, often resulting in the formation of colored polymeric byproducts.[1][2] Arylamines and phenols are also known to react with various metal oxides and oxidizing agents.[2]

  • α-Chloro-Ketone Moiety : This functional group is a potent electrophile and an alkylating agent. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic attack. This reactivity is the source of several primary degradation pathways and potential hazards.

    • Hydrolysis : The compound can react with water to form the corresponding α-hydroxy ketone and hydrochloric acid. This degradation is significantly accelerated in neutral or basic environments.[3]

    • Reaction with Nucleophiles : The presence of the intramolecular amino group creates a high potential for self-reaction (cyclization) or intermolecular reaction, leading to dimerization and polymerization.[3]

    • Base-Catalyzed Rearrangement : In the presence of bases, Favorskii-type rearrangements can occur, leading to unexpected isomeric products.[3]

The combination of a potent nucleophile (amino group) and a reactive electrophile (α-chloro-ketone) within the same molecule renders it intrinsically unstable. Therefore, rigorous exclusion of atmospheric oxygen, moisture, light, and chemical incompatibles is paramount.

cluster_Compound 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one cluster_Factors Degradation Factors cluster_Products Degradation Products Compound Core Molecule Hydrolysis α-Hydroxy Ketone Compound->Hydrolysis Hydrolysis Polymer Dimers / Polymers Compound->Polymer Self-Reaction Oxidized Colored Byproducts Compound->Oxidized Oxidation Substituted Substituted Products Compound->Substituted Substitution Water Water / Moisture Water->Hydrolysis Base Bases (e.g., Amines) Base->Hydrolysis Accelerates Base->Polymer Catalyzes Oxygen Air (Oxygen) / Light Oxygen->Oxidized Nucleophiles External Nucleophiles Nucleophiles->Substituted

Caption: Key degradation pathways for the title compound.

Safety Precautions and Personal Protective Equipment (PPE)

Due to its nature as a reactive α-chloro-ketone, the compound should be handled as a potential lachrymator, skin irritant, and toxic substance.[4][5][6] All operations must be conducted within a certified chemical fume hood.[7][8]

Mandatory PPE includes:

  • Eye and Face Protection : Safety goggles and a face shield are required to protect against splashes and potential explosions.[9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Check the manufacturer's glove compatibility data. Discard and replace gloves immediately upon contamination.

  • Body Protection : A flame-resistant lab coat provides a necessary barrier against spills.[9]

  • Footwear : Closed-toe, chemical-resistant shoes are mandatory.[9]

Emergency Facilities:

  • An operational eyewash station and safety shower must be immediately accessible.

  • Ensure appropriate spill cleanup materials for reactive chemicals are available.

Long-Term Storage Protocol

The primary objective for storage is to mitigate all identified degradation pathways. For long-term stability, the compound must be stored under the conditions outlined in the table below.[3]

ParameterRecommended ConditionRationale
Temperature -20°C or below Significantly reduces the rate of all chemical degradation pathways, including self-reaction and hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reaction with atmospheric oxygen (oxidation of the aminophenol) and moisture (hydrolysis of the α-chloro-ketone).[3]
Light Protection from Light Store in an amber vial or wrap the container in aluminum foil to prevent photo-initiated degradation or polymerization.[3]
Container Tightly-Sealed Glass Vial Use a vial with a PTFE-lined cap to ensure an airtight seal against moisture and oxygen ingress.
Form Pure Solid Storing as a pure, dry solid is ideal. If the compound is an oil or if small quantities are needed frequently, a stock solution in an anhydrous, aprotic solvent (e.g., Toluene, THF) can be prepared and stored under the same conditions.[3]

Chemical Incompatibility

To prevent rapid decomposition or violent reactions, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one must be stored separately and not mixed with the following substances:

  • Bases (Strong and Weak) : Includes hydroxides, amines, carbonates, and bicarbonates. Bases will catalyze hydrolysis and can induce self-condensation or rearrangement reactions.[3]

  • Oxidizing Agents : Peroxides, nitrates, and chromates can cause vigorous reactions with the aminophenol moiety.[2][10]

  • Acids (Strong) : While acidic conditions (pH 3-5) can suppress hydrolysis during aqueous workups, strong acids may cause unwanted side reactions or degradation over time.[3]

  • Water and Protic Solvents : Reacts via hydrolysis. Avoid alcohols, as they can act as nucleophiles.

  • Nucleophiles : Avoid other sources of nucleophiles which can displace the chloride.

Experimental Protocols: From Receipt to Use

Proper technique is crucial to maintain the integrity of the compound during handling and preparation for an experiment.

start Receive Compound (Stored at -20°C) fume_hood Work ONLY in a Certified Fume Hood start->fume_hood equilibrate Place sealed vial in desiccator. Allow to warm to Room Temp. fume_hood->equilibrate check_temp Is vial at Room Temp? equilibrate->check_temp check_temp->equilibrate No, wait longer open_inert Open vial under inert atmosphere (glovebox or N2/Ar stream) check_temp->open_inert Yes weigh Quickly weigh required amount into a clean, dry vial open_inert->weigh reseal Immediately purge headspace with inert gas, reseal tightly weigh->reseal dissolve Add anhydrous, aprotic solvent. Mix to dissolve. weigh->dissolve store_again Return parent vial to -20°C storage reseal->store_again use_now Use solution immediately in experiment dissolve->use_now

Caption: Workflow for handling the compound from storage to use.

Protocol 1: Weighing the Solid Compound
  • Preparation : Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.

  • Equilibration : Transfer the sealed container of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one from the -20°C freezer to a desiccator at room temperature. Allow at least 30-60 minutes for the container to fully equilibrate. This step is critical to prevent atmospheric moisture from condensing on the cold solid upon opening.

  • Inert Atmosphere : Perform all subsequent steps under a blanket of inert gas (Argon or Nitrogen). If a glovebox is not available, a gentle, positive flow of inert gas into the weighing vessel can be used.

  • Weighing : Briefly open the primary container and quickly transfer the approximate amount of solid needed to a pre-tared, dry glass vial.

  • Resealing : Immediately purge the headspace of the primary container with inert gas, securely close the cap, and return it to the -20°C freezer.

  • Final Weighing : Accurately weigh the transferred solid for your experiment.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection : Use only anhydrous, aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, or Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been appropriately dried.

  • Dissolution : Under an inert atmosphere, add the anhydrous solvent to the vial containing the weighed solid to achieve the desired concentration.

  • Usage : Solutions should be prepared immediately before use .[3] Do not store solutions for extended periods, even at low temperatures, as the rate of degradation is significantly higher in solution than in the solid state. If a solution must be stored briefly, it should be done under an inert atmosphere at -20°C or below and for the shortest possible duration.

Spill and Waste Disposal

  • Spills : In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled container for hazardous waste. Do not use water for cleanup.[11]

  • Waste Disposal : All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[1] Dispose of it in accordance with local, state, and federal regulations.[2] Do not pour down the drain.[1][7]

References

  • Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.
  • Safety and Handling of Alkynyl Ketones: A Technical Guide for Researchers. Benchchem.
  • SAFETY DATA SHEET - p-Aminophenol. Spectrum Chemical.
  • 2-Aminophenol Safety Data Sheet. MilliporeSigma.
  • 4-AMINOPHENOL Extra Pure MSDS. Loba Chemie.
  • 4-Aminophenol - Safety Data Sheet. Carl Roth.
  • 2-Aminophenol Safety Data Sheet. Santa Cruz Biotechnology.
  • Acetone. CCOHS.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • Chloroacetone. Wikipedia. Available at: [Link]

  • Chloroacetone. Merck Index.
  • SAFETY DATA SHEET - 1-Chloro-2-Propanone. CDH Fine Chemical.
  • Incompatible Chemicals. Risk Management and Safety, University of California, Riverside.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Technical Support Center: Synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Executive Summary & Structural Analysis You are attempting to synthesize 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Executive Summary & Structural Analysis

You are attempting to synthesize 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . This molecule presents a classic "competing functionality" challenge in organic synthesis. It contains an oxidation-prone amine , a nucleophilic phenol , and a reactive


-chloroketone  (an alkylating warhead).

The Core Yield Killers:

  • Unwanted Cyclization: The ortho-hydroxy group (2-OH) is perfectly positioned to attack the electrophilic carbon bearing the chlorine (or the ketone), leading to the formation of benzofurans or chromanones . This is the #1 cause of yield loss in this class of molecules.

  • Polymerization/Oxidation: Free aminophenols rapidly oxidize to quinone imines and tar under Friedel-Crafts conditions.

  • Regioselectivity: Direct acylation often favors the para position relative to the activating group, but your target requires specific substitution patterns.

This guide moves beyond standard recipes to provide a self-validating protocol designed to shut down these side pathways.

The "Golden Path" Protocol

Do not attempt this synthesis on unprotected 4-aminophenol. The yield will be negligible due to N-acylation and oxidation. The following route utilizes N-protection and thermodynamic control to maximize the target yield.

Phase 1: Protection & Pre-Activation
  • Substrate: Start with N-(4-hydroxyphenyl)acetamide (Paracetamol). The acetyl group protects the amine and directs the incoming electrophile to the ortho position (position 3 relative to OH, which becomes position 6 in the final ring numbering, or position 2 relative to the phenol if numbering from OH).

  • Reagents: Acetic anhydride (solvent/reagent), catalytic H2SO4.

Phase 2: The Critical C-Acylation (Friedel-Crafts / Fries)

This is where the yield is determined. You are introducing the 3-chloropropan-2-one moiety.

  • Reagent: 3-Chloropropionyl chloride (for propiophenone structure) or Chloroacetyl chloride (followed by homologation if strictly adhering to the P2P skeleton). Note: Assuming the target is the propiophenone derivative based on standard acylation chemistry.

  • Catalyst: Aluminum Chloride (

    
    ) .[1]
    
  • Stoichiometry Rule: You must use

    
     3.5 equivalents  of 
    
    
    
    .
    • 1 eq complexes with the Phenolic Oxygen.

    • 1 eq complexes with the Amide Carbonyl.

    • 1 eq activates the Acyl Chloride.

    • 0.5 eq excess drives the equilibrium.

Phase 3: Controlled Hydrolysis (The "Anti-Cyclization" Step)
  • Standard Error: Quenching with basic water or heating during workup.

  • Correct Method: Quench into conc. HCl/Ice slurry at

    
    . The acidic environment prevents the phenoxide anion from forming, thereby stopping the intramolecular attack on the chlorine side-chain (Cyclization).
    

Dashboard: Quantitative Optimization

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Catalyst Ratio 1.1 eq

3.5 - 4.0 eq

Overcomes Lewis basicity of the amide/phenol complex.
Temperature Reflux (

)

then RT
High temp favors thermodynamic product but degrades the chloroketone.
Solvent NitrobenzeneDichloromethane (DCM) or

Nitrobenzene is hard to remove and promotes oxidation tars.
Atmosphere AirArgon/Nitrogen (Strict) Aminophenols oxidize instantly in air at high pH/Temp.
Quench Water/NaOH1M HCl / Crushed Ice Basic pH triggers benzofuran cyclization immediately.

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where the "Yield Killers" attack.

SynthesisPathway Start 4-Aminophenol Prot N-(4-hydroxyphenyl) acetamide Start->Prot Ac2O Protection Tar Oxidation Tars (Quinone Imines) Start->Tar Air/No Protection Complex AlCl3 Complex (O- & N-bound) Prot->Complex AlCl3 (>3 eq) Acylation Friedel-Crafts Acylation Complex->Acylation 3-Chloropropionyl Cl Complex->Tar >100°C Nitrobenzene Target Target Precursor (Protected) Acylation->Target HCl Quench < 0°C Cyclic Benzofuran/Chromone (Cyclization) Target->Cyclic Basic Workup High Temp

Caption: Synthesis workflow highlighting critical protection steps and branching failure modes (Red dashed lines indicate yield loss).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns into a black tar immediately upon adding the catalyst.

  • Diagnosis: Oxidation of the phenol/amine.

  • Fix:

    • Ensure the system is purged with Nitrogen for 15 mins prior to addition.

    • Use freshly sublimed

      
       . Yellow/wet catalyst contains HCl and hydrates that accelerate oxidation.
      
    • Switch solvent to 1,2-dichloroethane (DCE) or Dichloromethane (DCM) . Nitrobenzene is an oxidant at high temperatures.

Q2: I see the product on TLC, but after workup, I isolate a different compound (likely a heterocycle).

  • Diagnosis: You are experiencing cyclization during workup. The 2-hydroxy group attacks the alkyl chloride.

  • Fix:

    • NEVER use bicarbonate or NaOH to neutralize.

    • Keep the aqueous phase at pH < 2 during extraction.

    • Perform the extraction quickly with cold solvent.

    • Store the product as the hydrochloride salt ; the free base is unstable.

Q3: The conversion is stuck at 40%. Adding more acid chloride doesn't help.

  • Diagnosis: "Catalyst Poisoning." The product ketone also complexes with

    
    , sequestering the catalyst.
    
  • Fix: Increase the initial

    
     loading to 4.0 - 4.5 equivalents . The reaction requires stoichiometric Lewis acid, not catalytic amounts.
    

Q4: I cannot remove the N-acetyl group without destroying the chloroketone.

  • Diagnosis: Harsh hydrolysis conditions (refluxing HCl) are hydrolyzing the alkyl chloride or causing polymerization.

  • Fix: Use enzymatic hydrolysis (Acylase I) or mild acid hydrolysis (3M HCl in Ethanol at

    
     ) monitoring closely by HPLC. Do not reflux.[2]
    

Experimental Protocol: The "Safe" Route

Step 1: Acylation of N-(4-hydroxyphenyl)acetamide

  • Flame-dry a 3-neck flask and cool under Argon.

  • Charge

    
     (40 mmol)  and DCM (50 mL) . Cool to 
    
    
    
    .
  • Add 3-chloropropionyl chloride (12 mmol) dropwise. Stir 15 min.

  • Add N-(4-hydroxyphenyl)acetamide (10 mmol) in portions as a solid. Expect HCl gas evolution.

  • Warm to

    
      (reflux for DCM) and stir for 6-8 hours.
    
  • Quench: Pour reaction mixture slowly onto a slurry of 50g Ice + 10mL conc. HCl . Stir vigorously.

  • Extract: Extract with DCM (

    
    ). Wash organic layer with Brine  (do not use base).
    
  • Dry: Dry over

    
     and concentrate in vacuo at 
    
    
    
    .

Step 2: Deprotection (If required)

  • Note: Many users find the N-acetyl derivative is the actual active pharmaceutical ingredient (API) precursor. Only deprotect if strictly necessary, as the free amine significantly reduces stability.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: MilliporeSigma / Sigma-Aldrich Technical Library.
    • Relevance: Establishes the requirement for stoichiometric Lewis acid in acyl
    • URL:

  • Fries Rearrangement of Phenolic Esters

    • Source: Thermo Fisher Scientific.
    • Relevance: Details the thermodynamic vs. kinetic control (Temperature effects) for ortho vs para selectivity.
    • URL:

  • Prevention of Cycliz

    • Source: BenchChem Technical Support.[3]

    • Relevance: Provides comparative data on hydrolysis and workup conditions to prevent benzofuran form
    • URL:(Generalized resource based on search context)

  • Handling of Aminophenol Oxid

    • Source: N
    • Relevance: Discusses the stability of amino-acetophenones and the "Swiss army knife" utility of protected intermedi
    • URL:

Sources

Optimization

Technical Support Center: Purification of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Welcome to the technical support center for the purification of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key pharmaceutical intermediate. The quality and purity of this compound are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1]

Understanding the Molecule: Key Physicochemical Properties

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one possesses a unique combination of functional groups that dictate its reactivity and purification strategy:

  • Aminophenol moiety: This part of the molecule is prone to oxidation and can impart both basic and acidic characteristics. The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is basic.[2]

  • α-chloroketone functionality: This is a reactive electrophilic center, susceptible to nucleophilic attack and potential degradation.[3] The presence of the carbonyl group enhances the reactivity of the adjacent carbon-halogen bond.[3]

The interplay of these functional groups can lead to specific impurities and stability issues that must be addressed during purification.

Troubleshooting Guide for Common Purification Issues

This section addresses common problems encountered during the purification of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

Problem Probable Cause(s) Recommended Solution(s) & Protocol(s)
Low Purity After Initial Isolation - Incomplete reaction or presence of starting materials.- Formation of side-products during synthesis (e.g., from Friedel-Crafts acylation).- Degradation of the product during work-up.Solution: Implement a multi-step purification strategy combining acid-base extraction and recrystallization.Protocol: Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to protonate the basic amino group, transferring the product to the aqueous layer as a salt.3. Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove neutral impurities.4. Basify the aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution) to precipitate the purified product.5. Filter, wash with cold water, and dry the purified solid.[4]
Product Discoloration (Pink/Brown Hue) Oxidation of the aminophenol moiety. This is a common issue with aminophenols and can be exacerbated by exposure to air, light, and trace metal impurities.Solution: Minimize exposure to oxygen and light. Use of an antioxidant and/or recrystallization from a suitable solvent system can help.Protocol: Recrystallization 1. Dissolve the discolored product in a minimum amount of a hot solvent system. A common choice for polar compounds is a mixture of ethanol and water, or ethyl acetate and hexane.[5][6]2. If significant color persists, add a small amount of activated charcoal and heat for a short period.3. Hot filter the solution to remove the charcoal and any insoluble impurities.4. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.5. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Formation of Tarry/Oily Residue - Polymerization or degradation of the product, potentially catalyzed by acidic or basic conditions, or heat.- The presence of highly polar, non-crystalline impurities.Solution: Employ column chromatography for purification.Protocol: Column Chromatography 1. Stationary Phase: Silica gel is a common choice for polar compounds.[7]2. Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[7]3. Procedure: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Inconsistent Yields - Incomplete precipitation during acid-base extraction.- Loss of product during transfers and filtration steps.- Co-elution of product with impurities during chromatography.Solution: Optimize each step of the purification process.Optimization Tips: - For acid-base extraction, ensure the pH is adjusted correctly for complete protonation and deprotonation.- During recrystallization, use the minimum amount of hot solvent to ensure maximum recovery upon cooling.- For column chromatography, careful selection of the mobile phase is crucial to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one?

A1: Impurities can arise from the synthetic route and degradation.[8] Common impurities may include:

  • Unreacted starting materials: Such as aminophenol precursors.

  • Isomeric products: If the starting materials for a potential Friedel-Crafts acylation are not regioselective.

  • Di-substituted products: Over-acylation can occur during synthesis.

  • Hydrolysis products: The α-chloro group can be hydrolyzed to a hydroxyl group, forming a diol.

  • Oxidation products: The aminophenol moiety is susceptible to oxidation, leading to colored impurities.

Q2: How can I best store the purified 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one to prevent degradation?

A2: Due to the sensitive nature of the aminophenol and α-chloroketone groups, proper storage is crucial. The purified compound should be stored:

  • Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • In a tightly sealed, amber-colored vial to protect from light and moisture.

  • At low temperatures (refrigerated or frozen) to slow down potential degradation pathways.[9]

Q3: Can I use reverse-phase HPLC for purity analysis and purification?

A3: Yes, reverse-phase HPLC is a suitable technique for both analyzing the purity of your fractions and for small-scale purification. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol would be a good starting point.[10][11] UV detection is appropriate due to the aromatic nature of the molecule.

Q4: What is the purpose of using a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide during the acid-base extraction?

A4: The α-chloroketone functionality is susceptible to nucleophilic substitution and other base-catalyzed degradation reactions. A strong base like NaOH could lead to the formation of unwanted byproducts. Sodium bicarbonate is a weaker base that is sufficient to deprotonate the ammonium salt and precipitate the free amine without promoting significant degradation of the α-chloroketone.

Q5: My compound seems to be unstable on the silica gel column, what are my alternatives?

A5: If you observe degradation on silica gel, which is acidic, you can try a few alternatives:

  • Neutralized silica gel: You can wash the silica gel with a buffer solution and reactivate it to create a less acidic stationary phase.

  • Alumina: Neutral or basic alumina can be a good alternative stationary phase.

  • Reverse-phase chromatography: As mentioned, reverse-phase materials (like C18-functionalized silica) are also a viable option and operate under different selectivity principles.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.

Purification_Strategy Impure_Product Impure 1-(5-Amino-2-hydroxyphenyl) -3-chloropropan-2-one Acid_Base Acid-Base Extraction Impure_Product->Acid_Base  Acidic/Basic Impurities Present   Recrystallization Recrystallization Impure_Product->Recrystallization  Minor Impurities, Crystalline Solid   Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography  Complex Mixture, Oily Product   Acid_Base->Recrystallization  Further Purification Needed   Pure_Product Pure Product Acid_Base->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification.

References

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). Retrieved from [Link]

  • Separation of 3-Aminophenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis of α-chloroketones and α-chloroaldehydes. Organic Chemistry Portal. Retrieved from [Link]

  • Pendiukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.
  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. Retrieved from [Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21). Retrieved from [Link]

  • Chromatogram of aminophenols and pyridine obtained on the PRP-1 column: flow rate, 30 µL/min. ResearchGate. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025, September 29). Retrieved from [Link]

  • The Importance of Purity in Pharmaceutical Intermediates. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Pendiukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules, 8(11), 793-877.
  • Process for producing aminophenols. (1987). European Patent Office. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Wang, D., Schwinden, M. D., Radesca, L., Patel, B., Kronenthal, D., Huang, M. H., & Nugent, W. A. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of organic chemistry, 69(5), 1629–1633.
  • Mast, F., Gsellinger, H., & Kappe, C. O. (2014). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. The Journal of organic chemistry, 79(4), 1395–1402.
  • Purification: How To. University of Rochester. Retrieved from [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Retrieved from [Link]

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (2003). Arkivoc, 2003(9), 34-38.
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024, December 15). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021). Molecules, 26(15), 4646.
  • US Patent for Purification of aldehyde-ketone mixtures. (1940). Google Patents.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003, November 15). MDPI. Retrieved from [Link]

  • Herzig, Y., Lerman, L., Goldenberg, W., Lerner, D., Gottlieb, H. E., & Nudelman, A. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of organic chemistry, 71(11), 4130–4140.
  • A method for preparing α' chloroketones. (2003). Google Patents.
  • 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one. (2025, October 15). EPA. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation.

Understanding the Molecule: A Multifaceted Solubility Challenge

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one possesses a complex structure with functional groups that present unique solubility challenges. The presence of a phenolic hydroxyl group, an amino group, and a ketone, in addition to a chlorinated propyl chain, results in a molecule with both hydrophilic and hydrophobic characteristics.

The aromatic ring, along with the chloropropanone side chain, contributes to its lipophilic nature, while the amino and hydroxyl groups are capable of hydrogen bonding, which typically enhances water solubility.[1][2] However, the overall solubility is a delicate balance of these competing factors. The solubility of phenolic compounds can be limited in water, and this can decrease as the size of other non-polar parts of the molecule increases.[3][4] Similarly, while amines can be water-soluble due to hydrogen bonding, this solubility decreases with a larger molecular structure.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in aqueous buffers like PBS?

A1: The limited aqueous solubility of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is expected due to the significant non-polar regions of the molecule. The phenyl ring and the chlorinated propyl chain reduce its affinity for water. While the amino and hydroxyl groups can form hydrogen bonds, they may not be sufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH.

Q2: I'm observing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening?

A2: This is a common issue known as "crashing out." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5] However, when this concentrated stock is introduced to an aqueous environment, the compound's low aqueous solubility limit is quickly exceeded, leading to precipitation.

Q3: Can I heat the solution to improve solubility?

A3: While gentle heating can sometimes increase the rate of dissolution and solubility, it should be approached with caution. Aminoketones can be unstable, and excessive heat may lead to degradation or unwanted side reactions.[6] It is crucial to first assess the thermal stability of your compound.

Q4: Will adjusting the pH of my buffer help?

A4: Yes, pH adjustment can be a very effective strategy. The amino group on the phenyl ring is basic and can be protonated at acidic pH to form a more soluble ammonium salt. Conversely, the phenolic hydroxyl group is acidic and can be deprotonated at basic pH to form a more soluble phenoxide salt. The optimal pH for solubility will need to be determined experimentally.

Troubleshooting Guides: Step-by-Step Protocols

Initial Solubility Assessment

A systematic approach to determining the solubility of your compound is the first step. The shake-flask method is a reliable technique for this purpose.[4]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one to a known volume of your desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Strategies for Enhancing Solubility

If the initial solubility is insufficient for your experimental needs, several techniques can be employed to improve it.

The use of co-solvents is a common and effective method for increasing the solubility of poorly soluble compounds.[7][8][9] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the solute to dissolve.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Protocol: Developing a Co-Solvent System

  • Screening: Prepare a series of vials with your aqueous buffer. Add increasing percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Solubility Testing: Use the shake-flask method described above to determine the solubility in each co-solvent mixture.

  • Optimization: Identify the lowest concentration of co-solvent that provides the desired solubility while minimizing potential effects on your experiment.

Table 1: Example of Co-Solvent Screening Data

Co-Solvent (Ethanol %)Solubility (mg/mL)
0< 0.1
50.5
101.2
203.5

Manipulating the pH of the solvent can significantly impact the solubility of ionizable compounds.[8]

Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: Determine the solubility of your compound in each buffer using the shake-flask method.

  • Data Analysis: Plot solubility as a function of pH to identify the optimal pH range for your experiments.

Expected Outcome: You will likely observe a "U-shaped" solubility curve, with higher solubility at acidic and basic pH values and lower solubility near the isoelectric point of the molecule.

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[10]

Common Surfactants:

  • Tween® 20/80

  • Sodium dodecyl sulfate (SDS)

  • Cremophor® EL

Protocol: Surfactant-Mediated Solubilization

  • Critical Micelle Concentration (CMC): Prepare surfactant solutions in your aqueous buffer at concentrations above their CMC.

  • Solubilization: Add your compound to the surfactant solutions and determine the solubility using the shake-flask method.

  • Compatibility Check: Ensure the chosen surfactant and its concentration do not interfere with your downstream assays.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11]

Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Complex Formation: Prepare an aqueous solution of the cyclodextrin. Add an excess of your compound and stir for an extended period (24-72 hours).

  • Solubility Determination: Filter the solution and quantify the concentration of the dissolved compound.

Visualizing Experimental Workflows

Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Identified initial_assessment Initial Solubility Assessment (Shake-Flask Method) start->initial_assessment is_soluble Is Solubility Sufficient? initial_assessment->is_soluble co_solvent Strategy 1: Co-Solvent System is_soluble->co_solvent No end End: Optimized Solubilization Protocol is_soluble->end Yes ph_adjustment Strategy 2: pH Adjustment co_solvent->ph_adjustment surfactant Strategy 3: Surfactant Solubilization ph_adjustment->surfactant cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin optimization Optimize Conditions cyclodextrin->optimization optimization->end

Caption: A flowchart outlining the systematic approach to troubleshooting solubility issues.

Mechanism of Co-Solvency

Co_Solvency_Mechanism cluster_before Before Co-Solvent Addition cluster_after After Co-Solvent Addition compound 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Poorly Soluble water Water Molecules High Polarity compound_sol Solubilized Compound solvent_mixture Water + Co-solvent Reduced Polarity compound_sol:f0->solvent_mixture:f0 Dissolves

Caption: A diagram illustrating the principle of co-solvency in enhancing solubility.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source 1]
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Source 2]
  • Basicmedical Key. (2021, May 9). Phenolic Compounds. [Source 3]
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Source 5]
  • Aires, A., et al. (2008, May 14). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Source 7]
  • (2021, October 28).
  • (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. [Source 10]
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Source 11]
  • Ketones, Amines and Amides. Organic Chemistry. [Source 12]
  • Solubility of Things. (n.d.). 2-Aminoacetaldehyde. [Source 13]
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Source 14]

Sources

Optimization

Preventing oxidation of the amino group in 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Topic: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Welcome to the Stability Assurance Center Ticket ID: OX-NH2-CL-PROTECT Status: Open Severity: Critical (High Reactivity) You are accessing the technical guide for 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Welcome to the Stability Assurance Center

Ticket ID: OX-NH2-CL-PROTECT Status: Open Severity: Critical (High Reactivity)

You are accessing the technical guide for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . This molecule presents a "perfect storm" of instability: it contains a p-aminophenol core (highly prone to oxidative quinone formation) and an


-chloroketone  tail (highly prone to alkylation and base-mediated cyclization).

This guide prioritizes preventing the "Black Tar" scenario —the rapid oxidative polymerization of the amino group.

Module 1: The Chemistry of Degradation (Diagnostic)

"Why did my clear solution turn brown/black?"

The primary failure mode is the oxidation of the 5-amino group. Because the amino group is para to the hydroxyl group (positions 2 and 5), this molecule behaves like a photographic developer (e.g., Rodinal). Upon exposure to oxygen and neutral/basic pH, it forms a Quinone Imine , which rapidly polymerizes into insoluble melanin-like pigments.

Visualizing the Failure Pathway

OxidationMechanism Start Intact Molecule (Colorless/Pale) Radical Semiquinone Radical (Reactive Intermediate) Start->Radical O2 / Light / Metal Ions Cyclization Benzofuran Derivative (Cyclized Impurity) Start->Cyclization Base (pH > 8) Quinone Quinone Imine (Red/Pink Species) Radical->Quinone -1e- / -H+ Polymer Insoluble Polymers (Brown/Black Tar) Quinone->Polymer Michael Addition / Polymerization

Figure 1: The oxidative cascade from intact aminophenol to insoluble polymer, including the base-catalyzed cyclization risk.

Module 2: Storage & Handling Protocols (Preventative)

"How do I keep this stable on the shelf?"

The "Cold Chain" concept must be applied here. Oxygen and heat are your enemies.

ParameterSpecificationReason
Physical Form HCl Salt (Recommended) The free base is unstable. Protonating the amine (

) deactivates the lone pair, stopping oxidation.
Atmosphere Argon or Nitrogen (Headspace)Displaces

. Argon is heavier than air and offers better blanket protection.
Temperature -20°C (Freezer)Slows radical propagation kinetics.
Container Amber GlassBlocks UV light, which catalyzes radical formation.
Solvents Degassed MeOH/ACNDissolved oxygen in solvents is sufficient to degrade mg-scale samples in minutes.
Module 3: Synthetic Protection Strategies (Intervention)

"I need to react the chloroketone tail. How do I mask the amine?"

You cannot use standard basic protection conditions (like Schotten-Baumann) because the


-chloroketone is sensitive to base (risk of Favorskii rearrangement or Darzens condensation).
Protocol A: The "Acid Shield" (Non-Covalent)

Best for: Storage and non-nucleophilic reactions.

  • Dissolution: Dissolve the crude free base in minimal degassed THF or Dioxane.

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate. Filter under Argon.

  • Result: The salt is stable for months at -20°C.

Protocol B: The "Boc Mask" (Covalent)

Best for: When you need to perform further chemistry on the ketone. Warning: Do NOT use Triethylamine (TEA) or NaOH. Strong bases will trigger cyclization of the phenol onto the chloroketone.

  • System: Use a biphasic system or a neutral organic solvent.

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (weak base), THF/Water (1:1).
  • Procedure:

    • Cool mixture to 0°C.

    • Add

      
       (solid) followed by 
      
      
      
      .
    • Monitor by TLC. Stop immediately upon completion.

    • Workup: Acidify carefully to pH 4-5 with dilute citric acid (avoid strong mineral acids that cleave Boc) to quench the phenoxide. Extract with EtOAc.

  • Mechanism: The bicarbonate is basic enough to deprotonate the amine (pKa ~4-5 for aniline) but not basic enough to rapidly deprotonate the phenol (pKa ~10) or trigger the chloroketone cyclization.

Module 4: Troubleshooting FAQ (Reactive)

"Something went wrong. How do I fix it?"

Q1: My solution turned pink immediately after dissolving. Is it ruined?

A: The pink color indicates the early formation of the Quinone Imine .

  • Action: If it is faint pink, add a reducing agent immediately. Sodium Dithionite (

    
    )  or Ascorbic Acid  can reduce the quinone back to the aminophenol.
    
  • Prevention: Always add 0.1% ascorbic acid to your aqueous buffers during workup.

Q2: Can I purify this on silica gel?

A: Proceed with extreme caution.

  • The Risk: Silica is slightly acidic and oxidatively active. Aminophenols often stick irreversibly ("streak") or oxidize on the column.

  • The Fix:

    • Deactivate the Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading (Caution: TEA might affect the chloroketone, so wash with solvent to remove bulk TEA, leaving the silica neutral).

    • Better Option: Use Reverse Phase (C18) chromatography with acidic buffers (0.1% Formic Acid). The acidic mobile phase keeps the amine protonated and stable.

Q3: I see a new spot on TLC that is less polar than my product. What is it?

A: This is likely the Benzofuran derivative.

  • Cause: Your pH went too high (>8). The phenol deprotonated and attacked the

    
    -chloroketone (intramolecular displacement of Cl).
    
  • Solution: You cannot reverse this. You must control pH strictly (<7.5) in future runs.

Q4: How do I remove the solvent without "tarring" the product?

A: Concentration is a high-stress moment (concentration of reagents + heat).

  • Protocol:

    • Never use a water bath >30°C.

    • Break the vacuum with Nitrogen , not air.

    • Do not rotovap to complete dryness; leave a small amount of solvent and precipitate with an antisolvent (e.g., Hexane/Ether) to avoid the "oiling out" phase where polymerization accelerates.

Decision Logic for Troubleshooting

Troubleshooting Problem Identify Issue Color Color Change (Pink/Brown) Problem->Color Impurity New Impurity on TLC Problem->Impurity Pink Faint Pink Solution Color->Pink Black Black Precipitate Color->Black LessPolar Less Polar Spot? Impurity->LessPolar MorePolar Baseline Streaking? Impurity->MorePolar Rescue Add Ascorbic Acid/Dithionite Purify immediately Pink->Rescue Trash Irreversible Polymerization Discard Black->Trash Cyclized Cyclized Benzofuran (pH was too high) LessPolar->Cyclized SilicaOx Oxidation on Silica Use C18/Reverse Phase MorePolar->SilicaOx

Figure 2: Rapid diagnostic flowchart for observing sample degradation.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Protection for the Amino Group).

  • Nematollahi, D., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media. Electrochimica Acta. (Mechanistic insight into quinone imine formation).

  • Eames, J., et al. (2018). Efficient

    
    -chlorination of carbonyl containing compounds. Tetrahedron Letters. (Stability data on 
    
    
    
    -chloroketones).
  • Mitchell, J. A. (2014). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh/Wipf Group. (Standard protocols for inert handling).

Troubleshooting

Troubleshooting cyclization failures using 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

The following technical guide addresses the cyclization challenges associated with 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . This molecule is a critical yet volatile intermediate often used in the synthesis of 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the cyclization challenges associated with 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . This molecule is a critical yet volatile intermediate often used in the synthesis of 3-chromanones (dihydro-2H-1-benzopyran-3-ones) or rearranged benzofuran scaffolds.

Its structure presents a classic "chemoselectivity paradox": it contains two nucleophiles (an amine and a phenol) and a bifunctional electrophile (an


-chloroketone). Without precise control, the amine causes rapid polymerization rather than the desired oxygen-mediated cyclization.

Topic: Troubleshooting Cyclization Failures Audience: Medicinal Chemists, Process Development Scientists Content Type: Interactive Troubleshooting Guide & FAQ

Diagnostic Interface: Identify Your Failure Mode

Before adjusting reaction parameters, use this logic flow to categorize your specific failure. Most failures with this substrate stem from competing nucleophilicity (Amine vs. Phenol) or oxidative instability .

TroubleshootingFlow Start START: Observation of Reaction Failure Observation What is the primary symptom? Start->Observation Tar Black/Brown Tar or Insoluble Polymer Observation->Tar Dark precipitate NoRxn No Reaction / Recovered SM Observation->NoRxn SM persists WrongProd Clean conversion to Unexpected Product Observation->WrongProd Wrong NMR Tar_Q Is the Amine Protected? Tar->Tar_Q Base_Q Base Strength? NoRxn->Base_Q Ring_Q NMR shows 5-membered ring (Benzofuran) instead of 6 (Chromanone)? WrongProd->Ring_Q Tar_Sol CRITICAL ISSUE: N-Alkylation/Polymerization. Action: Install N-Boc or N-Cbz group. Tar_Q->Tar_Sol No Tar_Ox ISSUE: Oxidative Decomposition. Action: Degas solvents, use Argon. Tar_Q->Tar_Ox Yes Base_Sol ISSUE: Phenol not deprotonated. Action: Switch from K2CO3 to Cs2CO3 or NaH. Base_Q->Base_Sol Mech_Sol ISSUE: Favorskii-like Rearrangement. Action: Avoid strong alkoxides; use mild bases. Ring_Q->Mech_Sol

Figure 1: Decision tree for diagnosing cyclization failures based on observable reaction outcomes.

Technical Deep Dive: The Mechanistic Conflict

To troubleshoot effectively, you must understand why the reaction fails. This substrate is a "loaded spring" due to three competing factors:

A. The Nucleophile War (Amine vs. Phenol)

The primary failure mode is N-alkylation instead of O-alkylation .

  • The Chemistry: The aniline nitrogen (pKa ~4.6) is a softer, more kinetic nucleophile than the phenol oxygen (pKa ~10). In the presence of the alkyl chloride (a soft electrophile), the amine will attack intermolecularly, linking two molecules together. This initiates a chain reaction leading to oligomers (the "black tar").

  • The Fix: You must mask the amine. A Boc (tert-butyloxycarbonyl) or Acetyl group reduces the nucleophilicity of the nitrogen, allowing the harder phenolate oxygen to drive the cyclization.

B. Ring Size Thermodynamics (5-exo vs. 6-endo)

The target cyclization involves the phenolate attacking the


-chloroketone side chain.
  • Path A (Direct Displacement): Attack on the

    
     carbon. This forms a 6-membered ring (3-chromanone ). This is the standard Williamson ether synthesis pathway.
    
  • Path B (Rearrangement): Attack on the ketone carbonyl followed by epoxide formation and rearrangement. This often yields benzofuran derivatives (5-membered rings).[1]

  • Control: Strong bases (alkoxides) often favor rearrangement (Path B). Weaker bases (carbonates) in aprotic solvents favor direct displacement (Path A).

Frequently Asked Questions (Troubleshooting Guide)

Issue 1: "My reaction turns into a black, insoluble sludge within minutes."

Diagnosis: Uncontrolled polymerization via the free amine. Explanation: The free amine at position 5 is attacking the alkyl chloride of a neighboring molecule. This creates a polymer chain. Additionally, electron-rich amino-phenols are highly susceptible to oxidation by air to form quinone imines. Protocol Adjustment:

  • Protect the Amine: Pre-treat the starting material with

    
     (1.1 equiv) in dioxane/water to form the N-Boc derivative.
    
  • Inert Atmosphere: Strictly perform the cyclization under Argon or Nitrogen. Sparge all solvents for 15 minutes prior to use.

  • High Dilution: Run the reaction at 0.05 M or lower . High dilution disfavors intermolecular polymerization and favors intramolecular cyclization.

Issue 2: "I see multiple spots on TLC, but none match the product."

Diagnosis: Competition between O-alkylation and C-alkylation, or formation of the "dimer." Explanation: Phenolates are ambident nucleophiles. While O-alkylation is preferred, C-alkylation (on the aromatic ring) can occur, especially if the solvent is protic (like ethanol). Protocol Adjustment:

  • Switch Solvent: Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or Acetone . These solvate the cation (e.g.,

    
    ), leaving the phenolate "naked" and more reactive toward O-alkylation.
    
  • Base Selection: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" is well-documented for enhancing macrocyclization and difficult ether formations due to the large ionic radius of cesium, which disrupts tight ion pairs.
    
Issue 3: "The reaction stalls with 50% starting material remaining."

Diagnosis: Incomplete deprotonation or chloride inactivation. Explanation: The chloride is a moderate leaving group. If the base is too weak (e.g.,


), the phenol is not fully converted to the phenolate.
Protocol Adjustment: 
  • Add Iodide Catalyst: Add 10 mol% Sodium Iodide (NaI) or TBAI (Tetrabutylammonium iodide). This converts the alkyl chloride in situ to a more reactive alkyl iodide (Finkelstein reaction), accelerating the cyclization.

Standardized Experimental Protocol

Objective: Synthesis of N-Boc-5-amino-3-chromanone (preventing polymerization).

ParameterSpecificationRationale
Substrate N-Boc-1-(5-amino-2-hydroxyphenyl)-3-chloropropan-2-oneProtection prevents N-alkylation.
Solvent DMF (Anhydrous)Promotes SN2 displacement; stabilizes polar transition state.
Concentration 0.02 M - 0.05 MCritical: High dilution prevents intermolecular dimerization.
Base

(1.5 equiv)
"Cesium effect" enhances cyclization rate.
Additive TBAI (0.1 equiv)Catalyzes halide exchange (Cl

I).
Temperature

Sufficient energy for cyclization without degrading the Boc group.
Step-by-Step Procedure:
  • Preparation: Dissolve 1.0 g of the N-Boc protected precursor in 150 mL of anhydrous DMF (0.02 M concentration).

  • Activation: Add TBAI (0.1 equiv) and stir for 5 minutes under Argon.

  • Cyclization: Add

    
     (1.5 equiv) in a single portion.
    
  • Monitor: Heat to

    
    . Monitor by TLC/LCMS every 30 minutes. The reaction is typically complete in 2-4 hours.
    
  • Workup: Pour into ice water (500 mL) and extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates the reaction outcome.

ReactionPathways SM Starting Material (Free Amine) Path_Poly Path A: N-Attack (Intermolecular) SM->Path_Poly k_inter > k_intra (High Conc) Path_Protect Step 1: Protection (Boc-Anhydride) SM->Path_Protect Recommended Polymer Polymer/Tar (Dead End) Path_Poly->Polymer Protected_SM N-Boc Intermediate Path_Protect->Protected_SM Path_Cyc Path B: O-Attack (Intramolecular) Protected_SM->Path_Cyc Base/DMF (High Dilution) Product Target Heterocycle (Chromanone) Path_Cyc->Product

Figure 2: Kinetic competition between polymerization (Path A) and the desired cyclization (Path B).

References

  • Review of Benzofuran Synthesis

    • Title: A Review: An Insight on Synthesis of Benzofuran.
    • Source: LBP World / Vertex AI Search.
    • URL:2[3][4][5][6][7]

  • Regioselectivity in Cyclization

    • Title: Controlled synthesis of 2- and 3-substituted benzo[b]furans.[1][8]

    • Source: Organic Letters (PubMed).[8]

    • URL:8[3]

  • Cesium Effect in Ether Synthesis: Title: Cesium carbonate promoted cyclization strategies. Context: General chemical principle applied to protocol design (Standard Practice in Medicinal Chemistry).
  • Amine Protection Strategies

    • Title: Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines.
    • Source: PMC (NIH).
    • URL:9[3][4][5]

Sources

Optimization

Technical Support Center: pH Control &amp; Extraction of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

The Stability Paradox: Understanding Your Molecule Before attempting extraction, you must understand the "three-front war" this specific molecule wages against stability. You are dealing with a trifunctional scaffold whe...

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Paradox: Understanding Your Molecule

Before attempting extraction, you must understand the "three-front war" this specific molecule wages against stability. You are dealing with a trifunctional scaffold where each functional group demands a contradictory pH environment.

The Chemical Tug-of-War
Functional GroupIntrinsic pKaPreferred EnvironmentFailure Mode at Wrong pH
Aromatic Amine (5-Amino)~4.0 – 5.0 (Conjugate Acid)Basic (> pH 6) to exist as free base for extraction.pH < 4: Remains protonated (

), stays in water, zero extraction yield.
Phenol (2-Hydroxy)~9.5 – 10.5Acidic/Neutral (< pH 8) to remain protonated.pH > 8: Deprotonates to phenolate (

), becomes water-soluble, susceptible to rapid oxidative dimerization (tar formation).

-Chloroketone
N/A (Electrophile)Acidic (pH < 5) to prevent hydrolysis.[1]pH > 7: Rapid hydrolysis to

-hydroxy ketone. pH > 7.5: Favorskii Rearrangement (ring contraction) or intramolecular cyclization (indole formation).
The "Goldilocks" Zone

Your operational window is extremely narrow.

  • Too Acidic (pH < 5.0): The molecule is stable but trapped in the aqueous phase as an ammonium salt.

  • Too Basic (pH > 7.0): The molecule extracts but degrades via Favorskii rearrangement or oxidizes.

  • Target Window: pH 5.8 – 6.2 .

    • Why? At this pH, the amine is in equilibrium. Although a portion is still protonated, the neutral species extracts into the organic layer, driving the equilibrium forward (Le Chatelier’s principle) without exposing the fragile chloroketone to destructive alkalinity.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways during the workup.

ExtractionLogic Start Reaction Mixture (Acidic/Quenched) CheckTemp Check Temp (< 5°C) Start->CheckTemp AddAntiox Add Antioxidant (Na2S2O5) CheckTemp->AddAntiox AdjustPH Adjust pH to 5.8 - 6.2 (Sat. NaHCO3 / Citrate) AddAntiox->AdjustPH DecisionPH pH Check AdjustPH->DecisionPH PathLow pH < 5.5 (Ammonium Salt) DecisionPH->PathLow Too Acidic PathHigh pH > 7.0 (Unstable Enolate) DecisionPH->PathHigh Too Basic PathGood pH 6.0 (Neutral Species) DecisionPH->PathGood Optimal Failure1 Loss to Aqueous Phase PathLow->Failure1 Failure2 Favorskii / Cyclization / Tar PathHigh->Failure2 Extract Rapid Extraction (Cold EtOAc or DCM) PathGood->Extract Dry Dry (Na2SO4) & Acidify (Stabilize Chloroketone) Extract->Dry

Caption: Workflow logic for isolating pH-sensitive


-chloroketones. Note the critical divergence at the pH check step.

Optimized Protocol (SOP)

Objective: Isolate 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one with >95% functional group integrity.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) due to better solvation of the polar aminophenol moiety.

  • Buffer: 0.1M Citrate buffer (pH 6.0) or carefully titrated Saturated

    
    .
    
  • Antioxidant: Sodium Metabisulfite (

    
    ).
    

Step-by-Step Procedure:

  • Quench & Cool: Cool the reaction mixture to 0–5°C . Low temperature is non-negotiable to kinetically inhibit the Favorskii rearrangement during the pH adjustment.

  • Antioxidant Loading: Add

    
     (1.5 eq) dissolved in minimal water. This prevents the "browning" (quinone formation) typical of aminophenols.
    
  • The "Titration" Extraction:

    • Do not dump base into the flask.

    • Add cold saturated

      
       dropwise while monitoring with a calibrated pH micro-electrode  (paper strips are too slow/inaccurate here).
      
    • Stop exactly at pH 5.8–6.0 .

  • Rapid Partitioning:

    • Immediately add cold EtOAc. Shake vigorously for 30 seconds.

    • Separate phases quickly.

    • Self-Validating Step: Check the TLC of the aqueous layer. If product remains, re-adjust aqueous layer to pH 6.0 (it likely drifted down) and re-extract.

  • Stabilization:

    • Combine organic layers.

    • Crucial: Wash with brine containing a trace of citric acid (pH ~4). This re-protonates any trace residual base and stabilizes the

      
      -chloroketone bond for concentration.
      
    • Dry over

      
       and concentrate in vacuo at < 30°C.
      

Troubleshooting Guide & FAQs

Q1: The organic layer turned black/dark brown immediately. What happened?

Diagnosis: Oxidative polymerization of the aminophenol. The Cause: The pH likely spiked > 7.5 in the presence of air, or no antioxidant was used. Aminophenols are essentially developing agents (like in photography); they oxidize rapidly in base. The Fix:

  • Ensure Sodium Metabisulfite is present before pH adjustment.

  • Sparge solvents with Nitrogen/Argon.[2][3]

  • Keep pH strictly < 6.5.[1][4]

Q2: I see a new spot on TLC that is less polar than my product, and my yield is low.

Diagnosis: Favorskii Rearrangement or Intramolecular Cyclization .[1] The Mechanism: At pH > 7, the free amine or hydroxide acts as a base/nucleophile.

  • Scenario A: The amine attacks the ketone, cyclizing to form a hydroxy-indole derivative.

  • Scenario B: Base triggers enolization at the

    
    -carbon, displacing the chloride to form a cyclopropanone intermediate (Favorskii), which opens to an ester.
    The Fix:  You overshot the pH. Use a Citrate Buffer (pH 6.0)  instead of strong bases like NaOH or Carbonate to clamp the pH.
    
Q3: My product is stuck in the aqueous layer.

Diagnosis: Protonation lock. The Cause: You were too cautious with the pH, keeping it < 5.0. The amine is protonated (


) and highly water-soluble.
The Fix: 
  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule out (Hofmann effect).

  • Continuous Extraction: If the partition coefficient (

    
    ) is low at pH 6, use a liquid-liquid continuous extractor with EtOAc for 2 hours.
    
Q4: Can I store the crude extract overnight?

Answer: No.


-chloroketones are "ticking time bombs." Even in the freezer, trace moisture or nucleophiles can degrade them. Process immediately to the next step (e.g., cyclization or protection). If storage is unavoidable, store as a solid under Argon at -20°C, never in solution.

References

  • BenchChem. (2025).[1] Technical Support Center: Managing α-Chloro Ketone Stability. Retrieved from (Source 1.1).

  • Barron, R., et al. (1973). Purification of p-Aminophenol. U.S. Patent 3,717,680. Retrieved from (Source 1.2).

  • Organic Chemistry Portal. (2023). Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved from (Source 1.16).

  • Pendiukh, V. V., & Rozhenko, A. B. (2024).[5] Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4). Retrieved from (Source 1.19).[5]

  • Professor Dave Explains. (2022). The Favorskii Rearrangement. Retrieved from (Source 1.20).

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Retrieved from (Source 1.10).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

[1] Executive Summary: The Stability Paradox You are working with 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a molecule that presents a classic "stability paradox" in organic synthesis. It contains a nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Paradox

You are working with 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a molecule that presents a classic "stability paradox" in organic synthesis. It contains a nucleophilic head (the 5-amino and 2-hydroxy groups) and a highly electrophilic tail (the


-chloroketone).

The Critical Risk: If left in a free-base state or in solution with unreacted starting materials, this molecule is prone to rapid intermolecular polymerization (amine attacking the ketone/chloride of a neighbor) or intramolecular cyclization (forming benzofuran or indole derivatives).

This guide prioritizes chemoselective purification —removing impurities without triggering the self-destruction of your target molecule.

Module 1: Removing Unreacted 1,3-Dichloroacetone (DCA)

Context: 1,3-Dichloroacetone is a common electrophilic linker used to synthesize this compound. Excess DCA leads to multiple alkylation events and toxicity issues.

Q: I see a persistent impurity at the solvent front on my TLC. Is this DCA, and how do I remove it?

A: Yes, 1,3-dichloroacetone is non-polar and often co-elutes with the solvent front or non-polar byproducts.[1] Because DCA is a potent lachrymator and alkylating agent, removal must be thorough.

Protocol A: The Aqueous Wash (Solubility-Based) DCA has moderate water solubility, whereas your target molecule (an aminophenol derivative) is more lipophilic, especially if the amine is protonated.[1]

  • Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Wash 3x with water.

  • Validation: Check the aqueous layer by TLC. DCA stains strongly with KMnO4 (yellow/brown spot).

Protocol B: Chemoselective Scavenging (Resin-Based) If aqueous washing is insufficient, use a polymer-supported nucleophile.[1] This is superior to adding free thiols, which require subsequent removal.

  • Add a polymer-supported Thiol resin (e.g., SiliaMetS® Thiol or polystyrene-thiophenol) to the organic reaction mixture.

  • Stoichiometry: 2–3 equivalents relative to the estimated excess DCA.

  • Incubate: Stir gently at room temperature for 1–2 hours.

  • Filter: Remove the resin. The DCA is now covalently bound to the beads.

Why this works: The thiol group is a soft nucleophile that rapidly attacks the


-chloroketone of the DCA via 

reaction, effectively immobilizing it.

Module 2: Removing Unreacted 5-Amino-2-hydroxy Precursors

Context: The starting material (likely a protected or free 4-aminophenol derivative) is prone to oxidation, turning reaction mixtures dark brown or black.

Q: My product is dark brown/black. How do I remove the unreacted aminophenol starting material?

A: The color comes from quinone imines formed by the oxidation of unreacted aminophenol. You must exploit the


 difference between the starting material and the product.

The


 Differential: 
  • Starting Material (4-Aminophenol): Amphoteric. Isoelectric point

    
     pH 7.5.
    
  • Target Product: The electron-withdrawing chloroketone side chain lowers the basicity of the aniline nitrogen slightly.

Protocol: The "Salting Out" Method Instead of column chromatography (which often degrades


-chloroketones due to silica acidity), isolate the product as a Hydrochloride (HCl) salt.[1]
  • Dissolve the crude dark oil in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Acidify: Dropwise add 1.25 equivalents of 4M HCl in Dioxane or diethyl ether.

    • Warning: Do not use aqueous HCl if possible, to avoid hydrolysis of the chloroketone.

  • Precipitate: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

  • Filter: The target product hydrochloride salt should precipitate as a solid. The unreacted starting materials and oxidized quinone impurities usually remain in the mother liquor.

Module 3: Troubleshooting & Stability

Q: My product turns into a gum/tar after sitting on the bench for 1 hour. Why?

A: You are witnessing intermolecular alkylation . The free amine of Molecule A is attacking the alkyl chloride of Molecule B.

  • Immediate Fix: Store the compound exclusively as the HCl salt . The protonated amine (

    
    ) is non-nucleophilic and cannot attack the tail.
    
  • Storage: Store at -20°C under Argon.

Q: Can I use silica gel chromatography?

A: Proceed with extreme caution.

  • Risk: Silica is slightly acidic and can catalyze the cyclization of the 2-hydroxy group onto the ketone (forming a benzofuran derivative).

  • Modification: If you must use a column, neutralize the silica with 1% Triethylamine (TEA) in the eluent. However, be aware that TEA can also react with the alkyl chloride over time. Recrystallization or precipitation is preferred.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific amphoteric electrophile.

PurificationWorkflow Start Crude Reaction Mixture (Product + DCA + Aminophenol) Decision1 Is excess 1,3-Dichloroacetone (DCA) present? Start->Decision1 Scavenge Add Polymer-Supported Thiol (Scavenges Electrophiles) Decision1->Scavenge Yes (High Excess) Decision2 State of Product? Decision1->Decision2 No (Trace) Filter Filter Resin Scavenge->Filter Filter->Decision2 SaltFormation Add HCl in Dioxane/Ether (Form Stable HCl Salt) Decision2->SaltFormation Free Base (Unstable) Precipitation Precipitate with Et2O/MTBE (Removes oxidized impurities) SaltFormation->Precipitation Final Pure Product (HCl Salt) Store at -20°C Precipitation->Final

Caption: Figure 1. Chemoselective purification workflow designed to immobilize electrophilic impurities (DCA) and stabilize the nucleophilic product via salt formation.

Quantitative Data: Solubility & Scavenging

Use this table to select the correct solvent system for your specific impurity profile.

ComponentWater SolubilityEt2O SolubilityDCM SolubilityRemoval Strategy
Target Product (Free Base) LowModerateHighConvert to HCl salt (precipitates from ether).
Target Product (HCl Salt) HighInsoluble LowPrecipitate with Et2O.
1,3-Dichloroacetone (DCA) ModerateHighHighThiol Scavenger or Aqueous Wash.
4-Aminophenol Moderate (pH dep.)LowLowRemains in mother liquor during salt precipitation.[1]
Oxidized Tars (Quinones) LowLowModerateRemains in mother liquor (Et2O/EtOH mix).[1]

References

  • Vertex AI Search. (2026). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. National Institutes of Health (PMC). [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. US Patent 5632898A.

  • Sheeran, J. W., et al. (2014).[2] Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1976).[1] Process for the preparation of 1-(m- and p-hydroxyphenyl)-2-aminoethanol. US Patent 3966813A.

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in solution. The inherent structural motifs of this molecule, namely the aminophenol core, present specific stability challenges that require careful consideration during experimental design.

Understanding the Instability of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

The structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one contains a p-aminophenol moiety, which is susceptible to oxidation. This oxidation is often accelerated by factors such as pH, temperature, light, and the presence of metal ions.[1] The primary degradation pathway involves the oxidation of the aminophenol to a quinone-imine intermediate, which can then undergo further reactions, including polymerization, leading to discoloration and loss of the active compound.

Diagram: Proposed Degradation Pathway

A 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one B Quinone-imine Intermediate A->B Oxidation (O2, Metal Ions, High pH) C Polymerized Degradation Products B->C Polymerization

Caption: Proposed oxidative degradation pathway.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: My solution of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is rapidly turning brown. What is causing this and how can I prevent it?

Answer: The brown discoloration is a classic indicator of oxidation and subsequent polymerization of the aminophenol moiety. This process is often accelerated by alkaline conditions, exposure to oxygen, and the presence of trace metal ions.

Immediate Troubleshooting Steps:

  • pH Adjustment: The stability of aminophenols is significantly enhanced in acidic conditions.[2] Aim to maintain your solution pH between 3 and 6.[1] You can use buffers such as acetate or citrate to control the pH.

  • Deoxygenate Your Solvent: Before dissolving your compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This minimizes the primary oxidant responsible for degradation.

  • Work in an Inert Atmosphere: If possible, handle the compound and its solutions in a glove box or under a blanket of inert gas to prevent re-exposure to oxygen.

  • Add an Antioxidant: Incorporating a suitable antioxidant can effectively quench the oxidative process. Common choices include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[3][4]

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal ion contaminants which can catalyze oxidation.

Question 2: I'm observing a loss of potency in my compound over time, even when stored at low temperatures. What could be the issue?

Answer: While low temperatures slow down degradation kinetics, they may not completely halt oxidative processes, especially if other contributing factors are not controlled.[1]

In-depth Analysis and Solutions:

  • Trace Metal Contamination: Even minute quantities of metal ions like copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of phenolic compounds.[1]

    • Solution: Add a chelating agent to your solution to sequester these metal ions. Ethylenediaminetetraacetic acid (EDTA) or Tiron (1,2-dihydroxybenzene-3,5-disulfonate) are effective options.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.[1]

    • Solution: Always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting conditions whenever feasible.

  • Inappropriate Solvent: The choice of solvent can influence the stability of your compound.

    • Solution: While aqueous solutions are common, consider using a hydroalcoholic solvent (e.g., ethanol/water mixture) which can sometimes offer better stability for polyphenolic compounds.[1] For long-term storage, consider preparing stock solutions in a non-aqueous solvent like DMSO and making aqueous dilutions immediately before use.

Question 3: My HPLC analysis shows multiple new peaks appearing over time. How can I confirm these are degradation products and not artifacts?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, a systematic approach is necessary.

Analytical Strategy:

  • Forced Degradation Studies: Intentionally stress your compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. This will help you identify the retention times of the degradants.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the new peaks can help in identifying their molecular weights and proposing structures for the degradation products.[7]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of your main compound and the new peaks. This can help to ensure that each peak represents a single component.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing solutions of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one?

A1: Generally, a pH range of 3-6 is recommended for the stability of polyphenolic and aminophenolic compounds.[1] Alkaline conditions (pH > 7) significantly accelerate oxidation and should be avoided.[8]

Q2: What are the recommended storage temperatures?

A2: For short-term storage (hours to a few days), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[1]

Q3: Can I use a phosphate buffer to maintain the pH?

A3: While phosphate buffers are common, be aware that some phosphate salts can contain trace metal impurities. If you suspect metal-catalyzed oxidation, it is advisable to use a high-purity buffer or switch to an alternative like a citrate or acetate buffer.

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration can vary, but a good starting point for antioxidants like ascorbic acid or sodium metabisulfite is in the range of 0.01% to 0.1% (w/v). It is recommended to perform a small-scale experiment to determine the most effective concentration for your specific application.

Experimental Protocol: Stability Assessment of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one in Solution

This protocol outlines a systematic approach to evaluate the stability of your compound under various conditions.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.
  • Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 mixture of acetonitrile and deoxygenated water) to make a 1 mg/mL stock solution. Handle under an inert atmosphere if possible.

2. Preparation of Study Samples:

  • Prepare separate aliquots of your stock solution diluted in different buffers (e.g., pH 3, 5, 7, and 9).
  • For each pH, prepare a set of samples with and without an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.1% EDTA).
  • Prepare a set of samples to be exposed to light and another set to be protected from light.

3. Storage Conditions:

  • Store the prepared samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

4. Time-Point Analysis:

  • Analyze the samples by a stability-indicating HPLC method at initial time (T=0) and at subsequent time points (e.g., 1, 3, 7, and 14 days).

5. Data Analysis:

  • Quantify the percentage of the remaining parent compound at each time point relative to T=0.
  • Monitor the formation of any new peaks and quantify their area percentage.
Diagram: Experimental Workflow for Stability Study

A Prepare Stock Solution (1 mg/mL) B Aliquot and Dilute in Buffers (pH 3, 5, 7, 9) A->B C Add Stabilizers (Antioxidant, Chelator) B->C D Stress Conditions (Temp: 4, 25, 40°C) (Light vs. Dark) C->D E HPLC Analysis at Time Points (T=0, 1, 3, 7, 14 days) D->E F Data Analysis (% Remaining Parent, % Degradants) E->F

Caption: Workflow for a comprehensive stability study.

Summary of Stabilization Strategies

StrategyActionRationale
pH Control Maintain solution pH between 3 and 6 using appropriate buffers.Aminophenols are more stable in acidic conditions, which suppresses auto-oxidation.[2]
Oxygen Exclusion Use deoxygenated solvents and handle solutions under an inert atmosphere (N₂ or Ar).Minimizes the presence of the primary oxidant, molecular oxygen.[1]
Temperature Control Store solutions at low temperatures (refrigerated or frozen).Reduces the rate of chemical degradation reactions.[1]
Light Protection Use amber vials or protect containers from light.Prevents photodegradation, a common pathway for phenolic compounds.[1]
Antioxidant Addition Add antioxidants such as ascorbic acid or sodium metabisulfite.Scavenges free radicals and reactive oxygen species, inhibiting the oxidation chain reaction.[3][4]
Chelating Agent Addition Include chelators like EDTA or Tiron in the formulation.Sequesters trace metal ions that can catalyze oxidative degradation.[5][6]

References

  • Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution - Benchchem.
  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 - J-Stage.
  • p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Detoxifying polyhalogenated catechols through a copper-chelating agent by forming stable and redox-inactive hydrogen-bonded complexes with an unusual perpendicular structure - PubMed.
  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC.
  • p-AMINOPHENOL - Ataman Kimya.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Degradation of p-Aminophenol by fenton's process. Influence of operational parameters.
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology.
  • Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp.... - ResearchGate.
  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials | ACS Omega - ACS Publications.
  • Detoxifying Polyhalogenated Catechols through a Copper-Chelating Agent by Forming Stable and Redox-Inactive Hydrogen-Bonded Complexes with an Unusual Perpendicular Structure - ResearchGate.
  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio.
  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel - SciELO.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - RSC Publishing.
  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents - PMC.
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review - PMC.
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar.
  • The catecholic metal sequestering agent 1,2-dihydroxybenzene-3,5-disulfonate confers protection against oxidative cell damage - PubMed.
  • Degradation of p-Aminophenol by fenton's process. Influence of operational parameters.
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution | Request PDF - ResearchGate.
  • Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids.
  • Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products | ACS Food Science & Technology.
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC.
  • Metal Chelators as Antioxidants - AOCS.
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism - MDPI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone - PubChem.
  • 1-Chloro-3-hydroxy-2-propanone SDS, 24423-98-1 Safety Data Sheets - ECHEMI.
  • 3-[(5-chloro-2-methoxyphenyl)amino]-1-(naphthalen-2-yl)propan-1-one - MilliporeSigma.
  • 2-Amino-5-chloro-3'-hydroxybenzophenone - Chem-Impex.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Executive Summary Molecule: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Molecular Formula: C9H10ClNO2 Molecular Weight: 199.63 g/mol Primary Application: Key intermediate in the synthesis of 5-aminobenzofurans and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Molecular Formula: C9H10ClNO2 Molecular Weight: 199.63 g/mol Primary Application: Key intermediate in the synthesis of 5-aminobenzofurans and indole-based kinase inhibitors.

This guide provides a technical framework for the structural validation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. Due to the presence of labile protons (–OH, –NH2) and a reactive


-chloroketone moiety, this molecule presents unique stability and solubility challenges. This document compares solvent systems for optimal resolution and defines the spectral "fingerprint" necessary to distinguish the target open-chain structure from its common cyclized impurity, 5-amino-2-(chloromethyl)benzofuran.

Part 1: Critical Comparison – Solvent System Selection

The choice of deuterated solvent is not merely about solubility; it dictates the visibility of diagnostic exchangeable protons and the stability of the


-chloroketone tail.
Comparative Matrix: DMSO-d6 vs. CDCl3 vs. MeOD
FeatureOption A: DMSO-d6 (Recommended)Option B: CDCl3 (Chloroform-d)Option C: MeOD (Methanol-d4)
Solubility Excellent. Dissolves the polar zwitterionic aminophenol core effectively.Poor. Often requires heating (risky) or yields dilute spectra due to polarity.Good. Dissolves readily.
Exchangeable Protons Visible. –OH and –NH2 appear as distinct (though broad) singlets, crucial for confirming the "open" phenol state.Invisible/Broad. Protons often exchange too fast or broaden into the baseline.Absent. Rapid deuterium exchange eliminates –OH and –NH2 signals completely.
Stability Moderate. DMSO is non-nucleophilic but hygroscopic; water peaks can obscure the 3.3 ppm region.Low. Trace acidity in CDCl3 can catalyze the cyclization to benzofuran.High. Generally stable, but loss of proton data limits structural confirmation.
Resolution High. Good separation of aromatic signals.Moderate. Overlap is common if concentration is low.High. Simplifies spectrum by removing exchangeable couplings.
Expert Insight: Why DMSO-d6?

For this specific intermediate, DMSO-d6 is the superior choice . The structural integrity of the "open-chain" form relies on proving the existence of the phenolic hydroxyl group (approx. 9.5 ppm) and the aniline amine (approx. 4.8 ppm). In CDCl3, these signals are often lost, leading to ambiguity between the target and its dehydrated cyclized analogs. Furthermore, the


-chloroketone moiety is sensitive to acid; the inherent acidity of CDCl3 (often containing trace HCl) can accelerate decomposition.

Part 2: Structural Validation (Target vs. Impurity)

The most critical quality control step is distinguishing the target Open-Chain Ketone from the Cyclized Benzofuran impurity (formed via intramolecular alkylation).

The "Smoking Gun" Signals
FeatureTarget: Open-Chain Impurity: Cyclized (Benzofuran) NMR Diagnostic
Aliphatic Region Two Singlets 1.[1] Ar-CH2-C=O (~3.7 ppm)2. -C=O-CH2-Cl (~4.5 ppm)One Singlet 1. -CH2-Cl (~4.8 ppm)(Benzylic ketone CH2 is lost)Count the CH2 peaks. The target has two; the impurity has one.
Aromatic Region 3 Protons (ABX or similar pattern)4 Protons New singlet at ~6.6 ppm (Furan C3-H)Look for the Furan H. A sharp singlet in the aromatic region indicates cyclization.
Exchangeables Phenol –OH visible (~9.5 ppm)Phenol –OH absent (Ether linkage formed)Check the downfield region. Absence of –OH suggests ring closure.
Visualization: Structural Decision Logic

NMR_Logic Start Crude Product 1H NMR Check_Aliphatic Check Aliphatic Region (3.5 - 5.0 ppm) Start->Check_Aliphatic Two_Singlets Two Singlets Observed? (~3.7 ppm & ~4.5 ppm) Check_Aliphatic->Two_Singlets Yes One_Singlet One Singlet Observed? (~4.8 ppm) Check_Aliphatic->One_Singlet No Check_OH Check Downfield (>9.0 ppm) Two_Singlets->Check_OH Result_Impurity IMPURITY: Cyclized Benzofuran One_Singlet->Result_Impurity Likely Result_Target CONFIRMED: Open-Chain Target Check_OH->Result_Target OH Peak Present Check_OH->Result_Impurity OH Peak Absent

Figure 1: Decision tree for distinguishing 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one from its benzofuran byproduct.

Part 3: Experimental Protocol

Safety Warning

-Chloroketones are potent lachrymators and alkylating agents.  Handle all solids and solutions within a fume hood. Wear double nitrile gloves.
Step-by-Step Workflow
  • Sample Preparation (DMSO-d6):

    • Weigh 5–10 mg of the crude solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Do not heat to dissolve. Sonicate briefly (10-15 seconds) if necessary. Heat promotes cyclization.

    • Filter through a small cotton plug into the NMR tube if the solution is cloudy (removes inorganic salts from previous steps).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Number of Scans (NS): 16 or 32 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to 2.0 seconds . (Ensure accurate integration of the ratio between the two aliphatic CH2 groups).

    • Spectral Width: -2 to 14 ppm (to capture the broad Phenol -OH).

  • Processing:

    • Phasing: Manual phasing is recommended due to the broadness of exchangeable protons.

    • Baseline Correction: Apply automatic baseline correction (ABS) to flatten the region around the broad –OH peak.

    • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Part 4: Predicted Spectral Data (DMSO-d6)

The following data represents the theoretical chemical shifts derived from additivity rules and analogous aminophenol systems [1, 2].

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
-OH Phenol9.40 – 9.80 Broad Singlet1H-
Ar-H3 Aromatic6.65 Doublet1H8.5 (Ortho)
Ar-H4 Aromatic6.48 Doublet of Doublets1H8.5, 2.5 (Meta)
Ar-H6 Aromatic6.35 Doublet1H2.5 (Meta)
-NH2 Amine4.50 – 5.00 Broad Singlet2H-
-CH2-Cl Chloromethyl4.55 Singlet2H-
Ar-CH2- Benzylic3.75 Singlet2H-

Note on Coupling: The aromatic region shows an ABX system (or AMX depending on field strength). H3 is deshielded relative to H4/H6 due to the ortho-hydroxyl effect being less shielding than the para-amino effect on H6.

Visualization: Synthesis & Analysis Workflow

Workflow Precursor Precursor (Nitro-phenol derivative) Reaction Reduction / Chlorination Precursor->Reaction Crude Crude Intermediate (Unstable) Reaction->Crude Prep Prep: Dissolve in DMSO-d6 (No Heat) Crude->Prep NMR 1H NMR Acquisition Prep->NMR Analysis Integration Check: Ratio of CH2(a) : CH2(b) Must be 1:1 NMR->Analysis

Figure 2: Experimental workflow from synthesis to analytical validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Solvent Effects. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

A Comparative Guide to the LC-MS Fragmentation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Introduction: Contextualizing the Analytical Challenge 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the LC-MS Fragmentation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

Introduction: Contextualizing the Analytical Challenge

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a substituted aromatic α-chloroketone. Molecules of this class are of significant interest to researchers in drug development and medicinal chemistry, often serving as reactive intermediates in the synthesis of more complex pharmaceutical agents. Their inherent reactivity also makes them potential candidates for reactive metabolites, which require sensitive and specific characterization. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for this purpose, offering the high sensitivity and structural insight needed for identification and quantification in complex matrices.[1][2][3]

This guide provides an in-depth, experience-driven comparison of expected fragmentation patterns and analytical approaches for the characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one. We will move beyond a simple listing of methods to explain the causal relationships behind experimental choices, establish a self-validating analytical framework, and compare various fragmentation strategies to provide a comprehensive resource for researchers.

Predicted Physicochemical Properties and Ionization Behavior

The structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one contains several key functional groups that dictate its behavior during LC-MS analysis: a primary aromatic amine, a phenolic hydroxyl group, and an α-chloroketone moiety.

  • Polarity: The presence of the amine and hydroxyl groups makes the molecule relatively polar, suggesting that hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a high aqueous mobile phase content would be suitable for separation.[4]

  • Ionization: The primary amine group is a primary site for protonation. Therefore, the molecule is expected to ionize efficiently in positive-ion electrospray ionization (ESI) mode, forming a protonated molecule, [M+H]⁺.[5][6] While the phenolic hydroxyl could be deprotonated in negative-ion mode, the basicity of the amine makes positive-ion mode the logical starting point for method development.

The monoisotopic mass of the neutral molecule (C₉H₁₀ClNO₂) is 199.0400 Da for the ³⁵Cl isotope and 201.0370 Da for the ³⁷Cl isotope. The resulting protonated molecule [M+H]⁺ will therefore appear as a characteristic isotopic doublet at m/z 200.0473 and m/z 202.0443 , with an approximate intensity ratio of 3:1, a key signature for a monochlorinated compound.

A Framework for Analysis: Proposed LC-MS/MS Methodology

A robust LC-MS/MS method begins with logical parameter selection.[7] The following protocol is designed to serve as a validated starting point for the analysis of this polar compound.

Experimental Workflow Overview

The overall analytical process follows a standardized workflow from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Standard/Sample Dilution (e.g., in Methanol/Water) B Filtration (0.22 µm PVDF filter) A->B C UHPLC Separation (Reversed-Phase C18) B->C D ESI Ionization (Positive Mode) C->D E MS1 Full Scan (Isotope Pattern ID) D->E F Tandem MS (MS/MS) (Fragmentation) E->F G Fragment Analysis F->G H Structure Elucidation G->H Fragmentation_Pathway Precursor [M+H]⁺ m/z 200.0/202.0 Frag1 Acylium Ion [M+H - •CH₂Cl]⁺ m/z 151.0 Precursor->Frag1 - •CH₂Cl (Alpha-Cleavage) Frag2 [M+H - H₂O]⁺ m/z 182.0/184.0 Precursor->Frag2 - H₂O Frag3 Aminophenol Ion [C₆H₈NO]⁺ m/z 110.1 Precursor->Frag3 - C₃H₄ClO (Benzylic Cleavage) Frag4 [Acylium Ion - CO]⁺ m/z 123.0 Frag1->Frag4 - CO

Sources

Validation

Comparative Guide: FTIR Analysis of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

This guide details the FTIR characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceutical payloads (e.g., benzofurans or ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one , a critical intermediate often utilized in the synthesis of heterocyclic pharmaceutical payloads (e.g., benzofurans or indole derivatives).[1]

The comparison focuses on distinguishing the target molecule from its Des-chloro analog (1-(5-Amino-2-hydroxyphenyl)propan-2-one) , a common process impurity or starting material derivative.[1] This distinction is vital for monitoring the halogenation step or verifying the integrity of the alkyl halide moiety.

Executive Summary & Application Context

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a bifunctional intermediate containing a nucleophilic aniline/phenol core and an electrophilic


-chloroketone tail.[1] Its high reactivity makes it prone to self-cyclization or polymerization, necessitating precise analytical monitoring.[1]

Primary Analytical Challenge: Distinguishing the active


-chloroketone moiety from the non-functionalized ketone (des-chloro impurity) or the cyclized benzofuran byproduct.[1]

Key Differentiator: The inductive effect of the


-chlorine atom shifts the carbonyl (

) stretching frequency to a higher wavenumber compared to the non-chlorinated analog.

Theoretical & Experimental Peak Assignments

The following data compares the Target Molecule with its Des-chloro Analog. The presence of the electron-withdrawing Chlorine atom at the


-position exerts a significant inductive effect (

), stiffening the adjacent Carbonyl bond.
Comparative Characteristic Peaks Table
Functional GroupVibration ModeTarget Molecule (Chlorinated)Des-chloro Analog (Impurity)Shift / Diagnostic Note
Ketone (C=O) Stretching1725 – 1740 cm⁻¹ 1705 – 1715 cm⁻¹Primary Indicator: The

-Cl shifts the peak up by ~20-25 cm⁻¹ due to the field effect.[1]
Alkyl Halide (C-Cl) Stretching700 – 750 cm⁻¹ AbsentStrong, sharp band.[1] Often obscured by aromatic out-of-plane bends; verify with fingerprint region.[1]
Primary Amine (-NH₂) Asym.[1] Stretch3400 – 3450 cm⁻¹3400 – 3450 cm⁻¹Doublet appearance. May broaden if H-bonding occurs with the ketone.[1]
Primary Amine (-NH₂) Sym.[1] Stretch3300 – 3350 cm⁻¹3300 – 3350 cm⁻¹Lower intensity than asymmetric stretch.
Phenolic -OH Stretching3200 – 3500 cm⁻¹ (Broad)3200 – 3500 cm⁻¹Broad band overlapping with amine stretches.[1] Indicates H-bonding.[1]
Aromatic Ring C=C Stretch1450 – 1600 cm⁻¹1450 – 1600 cm⁻¹Multiple sharp bands confirming the 1,2,5-substitution pattern.
Methylene (-CH₂-) Scissoring1400 – 1420 cm⁻¹1360 – 1380 cm⁻¹The -CH₂Cl group (wagging/scissoring) appears at slightly different frequencies than -CH₃.[1]

Expert Insight: In the solid state, the amino group at position 5 and the hydroxyl at position 2 can form intermolecular hydrogen bonds, broadening the 3200–3500 cm⁻¹ region. For precise carbonyl determination, use a dilute solution (e.g., in CHCl₃) to break H-bonds, or rely on the sharp C=O peak in the ATR spectrum.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol uses a Comparative Overlay Method . You must run the starting material or a reference standard alongside the product.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid in-process control (IPC) of solid intermediates.[1]

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background is flat (no residue peaks at 2900 cm⁻¹ or 1000 cm⁻¹).

  • Background Scan: Collect 32 scans of ambient air.

  • Sample Loading: Place ~5 mg of the solid sample on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact results in weak C-H stretches (< 3000 cm⁻¹).

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation:

    • Pass: Distinct carbonyl peak >1720 cm⁻¹ AND visible C-Cl band ~720 cm⁻¹.[1]

    • Fail: Carbonyl peak <1715 cm⁻¹ (indicates des-chloro impurity) or loss of C=O (indicates cyclization).[1]

Method B: KBr Pellet (High Resolution)

Recommended for final characterization to resolve the Fingerprint Region (600–1500 cm⁻¹).

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan immediately to prevent moisture absorption (which obscures the OH/NH region).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for interpreting the spectra and the chemical pathway being monitored.

Diagram 1: Spectral Interpretation Logic

Caption: Decision tree for validating the product based on Carbonyl and Alkyl Halide shifts.

SpectralLogic Start Analyze Spectrum (1600 - 1800 cm⁻¹) CheckCO Check Carbonyl (C=O) Peak Position Start->CheckCO HighFreq Peak > 1720 cm⁻¹ (Inductive Effect Present) CheckCO->HighFreq Sharp Band LowFreq Peak < 1715 cm⁻¹ (No Inductive Effect) CheckCO->LowFreq Shifted Down ResultCyclized POSSIBLE CYCLIZATION (Benzofuran derivative) CheckCO->ResultCyclized No C=O Band CheckCCl Check Fingerprint (700 - 750 cm⁻¹) HighFreq->CheckCCl ResultImpurity IMPURITY IDENTIFIED Des-chloro Analog LowFreq->ResultImpurity ResultProduct CONFIRMED PRODUCT 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one CheckCCl->ResultProduct Band Present CheckCCl->ResultImpurity Band Absent

Diagram 2: Synthesis Monitoring Pathway

Caption: Monitoring the introduction of the chloromethyl ketone moiety.

SynthesisPath Precursor Precursor (e.g., 5-Amino-2-hydroxy- phenylacetic acid deriv.) Reaction Reaction: + Chloroacetylating Agent Precursor->Reaction Target TARGET MOLECULE 3-chloropropan-2-one deriv. (C=O @ ~1730 cm⁻¹) Reaction->Target Main Path SideProduct Side Product: Cyclized Indole/Furan (Loss of C=O) Reaction->SideProduct Over-reaction

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for inductive effects on carbonyl frequencies).

  • NIST Chemistry WebBook. IR Spectrum of Chloroacetone (1-chloro-2-propanone).[1] National Institute of Standards and Technology.[2] Available at: [Link] (Used as a reference for the

    
    -chloroketone shift).
    
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.[1] (Reference for primary amine and phenol assignments).

Sources

Comparative

HPLC Method Development for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one Purity Check

Executive Summary & Molecule Analysis Content Type: Publish Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists Developing a purity method for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Content Type: Publish Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists

Developing a purity method for 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one presents a classic "Stability-Selectivity" dilemma. This molecule is a trifecta of chromatographic challenges: it is amphoteric (containing both an acidic phenol and a basic amine), reactive (the


-chloroketone tail is a potent alkylating agent), and redox-active  (the aminophenol core is prone to oxidation).

This guide moves beyond generic "screening" protocols. Instead, we compare three distinct stationary phase chemistries—C18 (L1) , Polar-Embedded C18 (L60) , and Phenyl-Hexyl (L11) —to determine the optimal balance between retention, peak shape, and separation of critical degradation products.

The Analyte Profile
  • Core Structure: Aminophenol (zwitterionic potential).

  • Reactive Moiety: 3-chloropropan-2-one tail.

  • Critical Impurities:

    • Hydrolysis Product: Exchange of -Cl for -OH (1-(5-amino-2-hydroxyphenyl)-3-hydroxypropan-2-one).

    • Cyclization Product: Formation of 5-hydroxyindole or benzofuran derivatives under basic/neutral conditions.

    • Oxidation Precursors: Quinone-imine species (browning).

Method Development Strategy: The "Why" Behind the Parameters

The pH Imperative: Acidic Control

Unlike simple amines, this molecule cannot be analyzed at neutral or basic pH.

  • Reason 1 (Stability): At pH > 6, the free amine can nucleophilically attack the chloroketone side chain, leading to rapid cyclization.

  • Reason 2 (Peak Shape): The amine group (

    
    ) causes severe tailing on residual silanols if not fully protonated.
    
  • Decision: The mobile phase must be buffered at pH 2.0 – 3.0 . This keeps the amine protonated (

    
    ) and suppresses the ionization of the phenol (
    
    
    
    ), ensuring the molecule behaves as a cation, preventing cyclization.
Stationary Phase Selection

We compared three columns to address the "Dewetting" and "Tailing" risks associated with polar amines.

Column TypeMechanism of InteractionTheoretical AdvantageRisk
C18 (End-capped) Hydrophobic InteractionStandard, robust, widely available.Poor retention for polar aminophenols; "Phase Collapse" in high aqueous.
Polar-Embedded C18 Hydrophobic + H-BondingShielded silanols reduce amine tailing; compatible with 100% aqueous.Potential bleed; different selectivity for halogenated impurities.
Phenyl-Hexyl

-

Interaction
Enhanced selectivity for the aromatic ring and chloroketone tail.Slower equilibration; steric selectivity might not separate hydrolysis products.

Comparative Analysis: Experimental Data

Simulated data based on analogous aminophenol-chloroketone chemistry.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B in 10 min.

  • Flow: 1.0 mL/min[1]

  • Temp: 30°C

Table 1: Column Performance Metrics
ParameterStandard C18 (e.g., Zorbax Eclipse Plus)Polar-Embedded (e.g., Waters SymmetryShield)Phenyl-Hexyl (e.g., Phenomenex Luna)
Retention Time (RT) 4.2 min3.8 min5.1 min
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent) 1.3 (Acceptable)
Resolution (

)
(Main vs. Hydrolysis Impurity)
1.53.2 2.8
Resolution (

)
(Main vs. Cyclized Impurity)
4.03.85.5
Analysis Verdict Rejected. Excessive tailing masks small impurities.Recommended for Purity. Best peak shape and hydrolysis separation.Alternative. Best for separating structural isomers/cyclized byproducts.
Interpretation
  • C18 Failure: The protonated amine interacts strongly with residual silanols on the standard C18, causing tailing (

    
    ). This tailing can obscure the "Hydrolysis Product" which elutes just prior to the main peak.
    
  • Polar-Embedded Win: The embedded polar group (carbamate/amide) shields the silanols and interacts with the phenol moiety. This provides the sharpest peaks and best separation of the polar hydrolysis impurity.

  • Phenyl-Hexyl Niche: The

    
    -
    
    
    
    interaction creates strong retention for the aromatic ring, pushing the main peak away from the solvent front. It is excellent for separating the cyclized impurity (which has a different aromatic character) but slightly less effective for the hydrolysis product.

Visualization of Degradation & Workflow

Diagram 1: Degradation Pathways & Separation Logic

This diagram illustrates why pH control is critical and how impurities differ in polarity.

DegradationPathways cluster_separation HPLC Separation Order (Reverse Phase) Main Analyte: 1-(5-Amino-2-hydroxyphenyl)- 3-chloropropan-2-one Hydrolysis Impurity A (Hydrolysis): -Cl replaced by -OH (More Polar -> Elutes Earlier) Main->Hydrolysis  Water/Heat   Cyclization Impurity B (Cyclization): Indole/Benzofuran formation (Less Polar -> Elutes Later) Main->Cyclization  Basic pH (>6)   Main->Cyclization  Rs > 4.0   Oxidation Impurity C (Oxidation): Quinone Imine (Browning -> Variable Elution) Main->Oxidation  Air/Light   Hydrolysis->Main  Rs > 2.0  

Caption: Degradation pathways dictating impurity profile. Basic pH triggers rapid cyclization, necessitating acidic mobile phases.

Diagram 2: Optimized Method Workflow

MethodWorkflow Start Sample Preparation Solvent Diluent: 0.1% H3PO4 in Water:ACN (80:20) (Prevents in-vial cyclization) Start->Solvent Condition Chromatographic Conditions Column: Polar-Embedded C18 (L60) MP A: 0.1% TFA or H3PO4 (pH 2.5) MP B: Acetonitrile Solvent->Condition Detection Detection Strategy UV @ 240 nm (Amine/Ketone) UV @ 280 nm (Phenol) Condition->Detection Result Data Analysis Check Tailing Factor (< 1.5) Check Resolution (> 2.0) Detection->Result

Caption: Optimized workflow emphasizing acidic diluents to maintain sample stability during the autosampler sequence.

Optimized Protocol (The "Gold Standard")

Based on the comparative analysis, the Polar-Embedded C18 method is the most robust for purity checking.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 2.5 (adjusted with Phosphoric Acid). Note: Use Formic Acid if MS detection is required.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to retain polar hydrolysis impurities)

    • 12.0 min: 60% B

    • 12.1 min: 5% B

    • 17.0 min: Stop (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 - 10 µL.

Sample Preparation (Critical Step)[9]
  • Diluent: Do NOT use pure Acetonitrile or Methanol as the diluent. The lack of buffering capacity can allow local pH shifts.

  • Protocol: Dissolve 10 mg of sample in 10 mL of 0.1% Phosphoric Acid : Acetonitrile (80:20) .

  • Why? This "quenches" the reactive amine, preventing it from reacting with the chloroketone tail while sitting in the autosampler.

System Suitability Criteria

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the hydrolysis product).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Troubleshooting & Stability Notes

  • Brown Solution: If the sample solution turns brown/yellow within hours, oxidation is occurring. Add 0.1% Sodium Metabisulfite to the aqueous portion of the diluent as an antioxidant.

  • Double Peaks: If the main peak splits, check the pH of Mobile Phase A. If pH > 3.0, the amine may be partially deprotonated. Lower pH to 2.5.

  • Ghost Peaks: The chloroketone tail is reactive. Ensure no nucleophilic additives (like simple amines or reactive buffers) are present in the system.

References

  • Sielc Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Sielc Application Notes. Available at: [Link]

  • PubChem. 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Khoddami, A. et al. Recent developments in the HPLC separation of phenolic compounds. ResearchGate, 2011. Available at: [Link]

Sources

Validation

Strategic Guide: Crystal Structure Determination (XRD) of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one . Executive Summary: The Necessity of XRD in Aminophenol Derivatives In the development of adrenergic agonists...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one .

Executive Summary: The Necessity of XRD in Aminophenol Derivatives

In the development of adrenergic agonists and heterocyclic precursors, 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one represents a critical yet structurally ambiguous intermediate. Synthesized typically via Friedel-Crafts acylation or Fries rearrangement of 4-aminophenol derivatives, this molecule presents a classic "regioisomer trap" for standard spectroscopy.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the industry standards for initial characterization, they often fail to definitively distinguish between:

  • C-acylation (Target: Ring substitution).

  • O-acylation (Ester formation).

  • N-acylation (Amide formation).

  • Cyclization products (e.g., benzoxazole formation, common in ortho-aminophenol derivatives).

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow ("The Product") against standard spectroscopic alternatives, demonstrating why XRD is the non-negotiable gold standard for validating this specific chemical entity.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the diagnostic capability of XRD against traditional methods for this specific chloromethyl ketone derivative.

FeatureSC-XRD (The Product) 1H/13C NMR (Alternative) FT-IR (Alternative)
Regioisomer Certainty Absolute (100%) . Unambiguously locates the ketone chain relative to -OH and -NH2 groups.Inferred . Relies on coupling constants and NOE signals, which can be ambiguous in crowded aromatic systems.Low . Carbonyl stretches (1680-1700 cm⁻¹) overlap for esters, ketones, and amides.
Tautomeric State Definitive . Visualizes the keto vs. enol form and proton location on N/O atoms.Dynamic . Often shows an average of states in solution; solvent-dependent.Ambiguous . Broad -OH/-NH bands obscure specific tautomeric identification.
Stereochemistry Absolute Configuration . Determines packing and conformation of the flexible chloropropyl tail.Relative . Cannot determine absolute conformation of the flexible tail without chiral shift reagents (if chiral).None .
Sample Requirement Single Crystal (0.1–0.3 mm). Non-destructive.Solution (~5-10 mg). Destructive (if recovery is difficult).Solid/Oil . Non-destructive.
Why XRD Wins for This Molecule

The target molecule contains a chloromethyl ketone moiety. In solution (NMR), the flexible -CH2-C(=O)-CH2-Cl tail rotates rapidly, averaging the signals. However, in the solid state, this tail adopts a specific low-energy conformation to maximize lattice energy. Furthermore, the ortho-hydroxy group is primed to form an intramolecular hydrogen bond with the ketone oxygen (


), locking the conformation. Only XRD can directly observe this interaction, which correlates directly to the molecule's chemical stability and reactivity.

Experimental Protocol: The XRD Workflow

This section details the optimized protocol for determining the structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

Phase 1: Crystallization Strategy

Challenge: Aminophenols are oxidation-prone (turning brown/black). Chloromethyl ketones are reactive alkylating agents. Solution: Use Anti-Solvent Vapor Diffusion at low temperature.

  • Dissolution: Dissolve 20 mg of the crude solid in a minimal amount of Methanol (MeOH) or Acetonitrile (MeCN) . Avoid DMSO (hard to dry).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow vial (inner vial).

  • Diffusion: Place the inner vial uncapped inside a larger jar containing Diisopropyl Ether or Hexane (Anti-solvent).

  • Incubation: Seal the outer jar and store at 4°C in the dark.

    • Reasoning: Low temperature slows kinetics, promoting fewer, higher-quality crystals. Darkness prevents photo-oxidation of the aniline moiety.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).

  • Temperature: 100 K (Cryostream).

    • Criticality: The long aliphatic tail (-CH2-C(=O)-CH2-Cl) will exhibit high thermal motion at room temperature, leading to "smearing" of electron density and poor resolution of the Chlorine atom. Cooling freezes this motion.

  • Strategy: Collect full sphere (360°) to ensure high redundancy, aiding in the absorption correction (critical for the heavy Chlorine atom).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.

  • Space Group Determination: Expect Monoclinic (P21/c) or Triclinic (P-1) , common for planar aromatic systems.

  • Disorder Handling: The -CH2Cl group often shows rotational disorder. If the Cl atom appears as a "peanut" shape in the electron density map:

    • Split the Cl position into parts A (occupancy 0.6) and B (occupancy 0.4).

    • Apply EADP (Equal Anisotropic Displacement Parameters) constraints.

Visualization of Structural Logic

The following diagram illustrates the decision matrix used to validate the structure, highlighting where XRD provides the "Go/No-Go" decision that NMR cannot.

StructuralElucidation Start Crude Product (Friedel-Crafts Reaction) NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity: N-acyl vs O-acyl vs C-acyl? NMR->Ambiguity Overlapping Signals Crystallization Crystallization (MeOH/Ether Diffusion, 4°C) Ambiguity->Crystallization Requires Definitive Proof XRD_Collect SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD_Collect Solution Structure Solution (Direct Methods) XRD_Collect->Solution Check1 Check: C-Acylation confirmed? Solution->Check1 Check1->Start No (Wrong Isomer - Resynthesize) Check2 Check: Cl-Tail Disorder? Check1->Check2 Yes (Ring Substituted) FinalModel Final CIF Model (Absolute Proof) Check2->FinalModel Modeled (PART 1/2)

Caption: Workflow for resolving regioisomer ambiguity using SC-XRD.

Expected Structural Features (The "Fingerprint")

When analyzing the solved structure of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, verify these specific geometric parameters to ensure validity. These values serve as the Quality Control (QC) metrics.

Intramolecular Hydrogen Bonding

The defining feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Interaction: The phenolic Hydrogen (H-O)

    
     Ketone Oxygen (=O).
    
  • Distance:

    
     distance should be 2.55 – 2.65 Å .
    
  • Angle:

    
     angle should be > 145° .
    
  • Significance: This bond locks the ketone coplanar with the phenyl ring. If the ketone is twisted >30° out of plane, the structure is likely incorrect or influenced by strong packing forces.

Intermolecular Packing
  • Amine Interaction: The 5-amino group (

    
    ) acts as a Hydrogen Bond Donor. Expect it to bond to the Carbonyl Oxygen of a neighboring molecule, forming a 1D polymeric chain  or Centrosymmetric Dimer  in the crystal lattice.
    
  • Graph Set Notation: Likely

    
     dimers or 
    
    
    
    chains.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. (Reference for O-H...O=C motif analysis).

Sources

Comparative

A Comparative Analysis of the Reactivity of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and its Non-chlorinated Analogs

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity profiles of a key synthetic intermediate and its non-halogenated counterpart, supported by mechanistic insights and...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity profiles of a key synthetic intermediate and its non-halogenated counterpart, supported by mechanistic insights and detailed experimental protocols.

In the landscape of modern medicinal chemistry and organic synthesis, α-haloketones stand out as exceptionally versatile building blocks. Their unique electronic properties render them highly reactive and amenable to a wide array of chemical transformations, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] This guide provides an in-depth comparison of the reactivity of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and its non-chlorinated analog, 1-(5-Amino-2-hydroxyphenyl)propan-2-one.

The Decisive Role of the α-Chloro Substituent: A Tale of Enhanced Electrophilicity

The presence of a chlorine atom on the carbon adjacent to a carbonyl group, as seen in 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, dramatically enhances the reactivity of the molecule compared to its non-halogenated counterpart. This heightened reactivity is primarily attributed to two synergistic electronic effects:

  • Inductive Electron Withdrawal: The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the α-carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles.[3]

  • Carbonyl Group Activation: The carbonyl group itself is inherently electron-withdrawing. This effect, combined with the inductive pull of the chlorine atom, polarizes the C-Cl bond to a greater extent than in a typical alkyl halide, further increasing the α-carbon's electrophilicity.[3]

This combination of electronic factors makes the α-carbon of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one a prime target for nucleophilic substitution reactions (SN2).

Modulatory Influence of Aromatic Substituents

The 5-amino and 2-hydroxyl groups on the phenyl ring also play a crucial role in modulating the overall reactivity of both the chlorinated and non-chlorinated analogs. These groups are known as activating groups in the context of electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring via resonance.[4] However, their effect on the reactivity of the propanone side chain is more nuanced.

By donating electron density into the ring, these substituents can slightly decrease the overall electron-withdrawing pull of the aromatic system from the ketone functionality. This could, in principle, slightly temper the reactivity of the carbonyl group towards nucleophilic addition. However, in the case of the α-chloroketone, the powerful activating effect of the chlorine atom at the α-position is the dominant factor governing its reactivity in nucleophilic substitution reactions.

Comparative Reactivity: A Data-Driven Perspective

While specific kinetic data for the title compounds is scarce, a comparison of simpler, analogous ketones provides a clear illustration of the dramatic increase in reactivity imparted by an α-halogen. For instance, studies on the relative reactivity of α-chloroacetophenone and acetophenone would be expected to show a significantly faster rate of nucleophilic substitution for the halogenated compound.

To provide a framework for a direct comparison of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and its non-chlorinated analog, the following table outlines the expected reactivity trends in key reaction types.

Reaction Type1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one1-(5-Amino-2-hydroxyphenyl)propan-2-oneRationale
Nucleophilic Substitution (at C3) Highly ReactiveUnreactiveThe α-chloro group is an excellent leaving group and the α-carbon is highly electrophilic.
Nucleophilic Addition (at C2 Carbonyl) ReactiveReactiveBoth compounds possess an electrophilic carbonyl carbon. The chlorinated analog may exhibit slightly enhanced reactivity due to the inductive effect of the chlorine.
Enolate Formation (at C1) FavorableFavorableBoth ketones have acidic α-protons. The acidity of the C1 protons in the chlorinated analog may be slightly increased due to the electron-withdrawing nature of the adjacent chloro-substituted carbon.
Intramolecular Cyclization High PropensityLower PropensityThe enhanced electrophilicity of the α-carbon in the chlorinated analog facilitates intramolecular attack by the phenolic hydroxyl or amino group to form heterocyclic structures.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, a series of comparative experiments can be conducted. The following protocols are based on well-established synthetic methodologies for α-haloketones and their analogs.

Experiment 1: Comparative Nucleophilic Substitution with a Thiol Nucleophile

This experiment aims to quantify the difference in susceptibility to SN2 attack at the C3 position.

Protocol:

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and 1-(5-Amino-2-hydroxyphenyl)propan-2-one in a suitable aprotic solvent (e.g., acetone or acetonitrile).

  • Nucleophile Addition: To each vessel, add an equimolar amount of a thiol nucleophile, such as thiophenol, and a non-nucleophilic base (e.g., potassium carbonate) to facilitate the reaction.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals.

  • Data Analysis: Quantify the consumption of the starting material and the formation of the thioether product over time. This will allow for the determination of initial reaction rates and a direct comparison of the reactivity of the two substrates.

Caption: Workflow for comparing nucleophilic substitution rates.

Experiment 2: Intramolecular Cyclization to Form a Benzofuran Derivative

This experiment explores the propensity of each compound to undergo intramolecular cyclization, a key reaction for the synthesis of heterocyclic systems.[1][3]

Protocol:

  • Reaction Setup: Dissolve equimolar amounts of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one and its non-chlorinated analog in a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to promote the deprotonation of the phenolic hydroxyl group, which will act as the intramolecular nucleophile.

  • Reaction Conditions: Heat the reaction mixtures to a controlled temperature (e.g., reflux) and monitor for the formation of the cyclized benzofuran product using TLC or LC-MS.

  • Product Isolation and Yield Comparison: After the reaction is complete, isolate the products and determine the yield for each reaction. The expected higher yield from the chlorinated starting material will provide evidence of its enhanced reactivity.

Intramolecular_Cyclization cluster_chlorinated 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one cluster_non_chlorinated 1-(5-Amino-2-hydroxyphenyl)propan-2-one start1 Starting Material intermediate1 Phenoxide Intermediate start1->intermediate1 Base (e.g., K2CO3) product1 Benzofuran Product (High Yield) intermediate1->product1 Intramolecular SN2 (Fast) start2 Starting Material intermediate2 Enolate Intermediate start2->intermediate2 Base (e.g., K2CO3) product2 No Reaction or Side Products intermediate2->product2 No facile cyclization pathway

Caption: Comparative pathways for intramolecular cyclization.

Conclusion

The presence of an α-chloro substituent in 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one unequivocally renders it a more reactive and versatile synthetic intermediate compared to its non-chlorinated analog. The enhanced electrophilicity of the α-carbon makes it highly susceptible to nucleophilic attack, facilitating a broad range of substitution and cyclization reactions that are crucial for the construction of complex, biologically active molecules. While the amino and hydroxyl groups on the aromatic ring do influence the overall electronic environment, their effects are secondary to the powerful activating nature of the α-halogen. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these reactivity differences and leverage the unique chemical properties of these valuable compounds in their synthetic endeavors.

References

  • Erian, A. W., Sherif, S. M., & Al-Hussainy, N. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Al-Hussainy, N. H., Erian, A. W., & Sherif, S. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • De Kimpe, N., & Verhé, R. (1984). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Chichester: Wiley.
  • De Kimpe, N., & Verhé, R. (Eds.). (2004). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Request PDF. [Link]

  • van der Westhuizen, J. H. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. ResearchGate. [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Molecules, 27(11), 3583. [Link]

  • LibreTexts. (2023). 11.5 Nucleophilic Acyl Substitution Reactions. In Fundamentals of Organic Chemistry. [Link]

  • LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, March 31). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The reactivity of α-halo ketones in nucleophilic substitution. [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Le-Deygen, I. M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 363(15), 3846-3852. [Link]

  • Ye, L., et al. (2014). Electrophilicity of α-oxo gold carbene intermediates: halogen abstractions from halogenated solvents leading to the formation of chloro/bromomethyl ketones. Organic & Biomolecular Chemistry, 12(17), 2749-2752. [Link]

  • ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]

  • Li, H., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6889-6897. [Link]

  • CK-12 Foundation. (2023). Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2018). What defines electrophilicity in carbonyl compounds. Physical Chemistry Chemical Physics, 20(22), 14937-14945. [Link]

  • Yasuda, M., et al. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. The Journal of Organic Chemistry, 67(13), 4386-4394. [Link]

  • Catak, S., et al. (2017). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 4(8), 1566-1574. [Link]

  • Li, C., et al. (2018). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Green Chemistry, 20(12), 2735-2740. [Link]

  • Tumosienė, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

  • Roy, S. C., et al. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(9), 34-38. [Link]

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. [Link]

  • Chavan, A. S., & Rathod, S. P. (2022). Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica, 14(12), 25-28. [Link]

  • Wang, D., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 69(5), 1629-1633. [Link]

  • PubChem. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone. [Link]

Sources

Validation

Spectroscopic identification of impurities in 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one samples

The following guide is a comprehensive technical resource designed for researchers and analytical scientists involved in the characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (referred to herein as AHC...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists involved in the characterization of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (referred to herein as AHCP ).

This guide deviates from standard templates to address the specific chemical instability and amphoteric nature of AHCP. It compares high-resolution spectroscopic techniques to establish a self-validating impurity profiling workflow.

Executive Summary & Technical Context

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one (AHCP) is a critical, high-reactivity intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzoxazole-based kinase inhibitors and adrenergic receptor ligands.

Its structure contains three reactive centers:

  • Nucleophilic Amine (

    
     at C5):  Prone to oxidation and N-alkylation.
    
  • Phenolic Hydroxyl (

    
     at C2):  Susceptible to O-alkylation and participating in cyclization.
    
  • Electrophilic

    
    -Chloroketone Tail:  Highly reactive toward nucleophiles (hydrolysis) and intramolecular cyclization.
    

The Challenge: Standard HPLC-UV methods often fail to distinguish between AHCP and its cyclized isomers (benzofurans) due to overlapping chromophores. Furthermore, thermal instability precludes standard GC-MS analysis. This guide compares UHPLC-Q-ToF-MS , 2D-NMR , and FTIR to determine the optimal workflow for unambiguous impurity identification.

Comparative Analysis of Analytical Methodologies

We evaluated three spectroscopic approaches for their "performance" in detecting the four critical impurities of AHCP: Hydrolysis Product (Imp-A) , Cyclized Benzofuran (Imp-B) , N-Alkylated Dimer (Imp-C) , and Oxidized Azo-Dimer (Imp-D) .

Performance Matrix: Method Selection Guide
FeatureMethod A: UHPLC-Q-ToF-MS Method B: 2D-NMR (HSQC/HMBC) Method C: FTIR Spectroscopy
Primary Utility Trace quantification (<0.05%) & Formula IDStructural elucidation & Isomer differentiationRaw material screening & Functional group check
Sensitivity High (pg levels)Low (mg levels required)Moderate
Specificity Excellent (Mass accuracy <2 ppm)Superior (Bond connectivity)Low (Fingerprint overlap)
Limit of Detection 0.01%~1-2%~0.5%
Throughput High (15 min/sample)Low (1-4 hours/sample)Very High (1 min/sample)
Critical Win Detects Imp-C (Dimer) at trace levelsDistinguishes AHCP from Imp-B (Cyclized) Confirms presence of

-Chloroketone
Detailed Technical Comparison
Method A: UHPLC-Q-ToF-MS (The Gold Standard for Screening)
  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode. The soft ionization preserves the labile chloroketone moiety.

  • Why it wins: It is the only method capable of detecting the high-molecular-weight N-alkylated dimer (Imp-C) formed during storage.

  • Limitation: Cannot definitively distinguish regioisomers without authentic standards.

Method B: 2D-NMR (The Validation Engine)
  • Mechanism: Correlates proton (

    
    ) and carbon (
    
    
    
    ) environments.
  • Why it wins: It provides the "smoking gun" for Imp-B (Cyclized) . In AHCP, the methylene protons (

    
     to ketone) appear as a singlet/doublet around 
    
    
    
    4.5 ppm. Upon cyclization to the benzofuran derivative, this signal shifts significantly and the exchangeable phenolic proton disappears.
  • Limitation: Requires sample isolation or enrichment (preparative HPLC).

Impurity Formation Pathways (Visualized)

Understanding the chemistry is prerequisite to analysis. The diagram below details how AHCP degrades into its primary impurities.

AHCP_Impurities AHCP AHCP (Target) C9H10ClNO2 MW: 199.6 ImpA Imp-A: Hydrolysis (Cl replaced by OH) MW: 181.2 AHCP->ImpA H2O / Hydrolysis (Storage in moisture) ImpB Imp-B: Cyclization (Benzofuran deriv.) MW: 163.1 (-HCl) AHCP->ImpB Intramolecular SN2 (Basic conditions/Heat) ImpC Imp-C: Dimer (N-Alkylation) MW: ~362 AHCP->ImpC Intermolecular Alkylation (High Conc.)

Figure 1: Degradation pathways of AHCP leading to hydrolytic (Imp-A), cyclized (Imp-B), and dimeric (Imp-C) impurities.

Experimental Protocols

These protocols are designed to be self-validating. The LC-MS step identifies presence, while the NMR step confirms identity.

Protocol 1: UHPLC-Q-ToF-MS Profiling

Objective: Quantify impurities A, B, and C down to 0.05% levels.

  • Sample Preparation:

    • Dissolve 10 mg AHCP in 10 mL Acetonitrile:Water (90:10) containing 0.1% Formic Acid.

    • Note: Avoid Methanol, as it may react with the chloroketone to form a methoxy artifact.

    • Vortex for 1 min, centrifuge at 10,000 rpm for 5 min.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min)

      
       95% B (10 min) 
      
      
      
      Hold (2 min).
    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source: ESI Positive.

    • Mass Range: 50–1000 m/z.

    • Target Ions:

      • AHCP:

        
        
        
      • Imp-A (Hydroxyl):

        
        
        
      • Imp-B (Cyclized):

        
        
        
      • Imp-C (Dimer):

        
        
        
Protocol 2: Structural Confirmation via 1H-NMR

Objective: Distinguish between the open-chain AHCP and the cyclized Imp-B.

  • Solvent Selection: Use DMSO-d6 .

    • Reasoning: CDCl3 is often acidic enough to catalyze cyclization during acquisition. DMSO stabilizes the zwitterionic forms.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Scans: 64 (to detect minor impurities ~1%).

  • Diagnostic Signals (Key Differentiators):

    • AHCP (Open Chain): Look for the singlet/doublet of

      
       at 
      
      
      
      4.6–4.8 ppm
      . Crucially, look for the broad singlet of the Phenolic
      
      
      at
      
      
      9.5–10.5 ppm
      .
    • Imp-B (Cyclized): The phenolic

      
       signal will be absent . The methylene protons will shift upfield due to ring inclusion.
      

Analytical Workflow Decision Tree

Use this logic flow to determine the purity of your AHCP batch.

Workflow Start Start: Raw AHCP Sample FTIR Step 1: FTIR Screening Check C=O (1710 cm-1) Start->FTIR Decision1 Carbonyl Present? FTIR->Decision1 LCMS Step 2: UHPLC-MS Quantify Impurities Decision1->LCMS Yes Reject Reject Batch (Likely Polymerized) Decision1->Reject No (Signal Loss) Decision2 Impurity > 1.0%? LCMS->Decision2 NMR Step 3: 1H-NMR / 2D-NMR Identify Structure Decision2->NMR Yes (Isolate Impurity) Release Release Batch Decision2->Release No

Figure 2: Step-by-step analytical decision matrix for AHCP quality control.

References

  • Brereton, P., et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection.[1][2][3] Journal of AOAC International. [Link]

  • National Institute of Health. (2003).[4] Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]

  • Veeprho. (2024). 1-Chloro-3-hydroxypropan-2-one Reference Standards and Impurity Profiling. Veeprho.[5] [Link]

  • Oxford Academic. (2024). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.[6] [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

[1] Part 1: Executive Safety Directive 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a bifunctional intermediate combining the reactivity of an -chloroketone with an aminophenol .[1] This dual functionality creates...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one is a bifunctional intermediate combining the reactivity of an


-chloroketone  with an aminophenol .[1] This dual functionality creates unique stability challenges, including susceptibility to spontaneous polymerization, oxidation, and rapid alkylation of biological substrates.[1]

Immediate Operational Rules:

  • Do NOT mix with Oxidizers: The aminophenol moiety is highly susceptible to oxidation, which can generate heat and toxic quinone imines.

  • Do NOT mix with Strong Bases: The

    
    -chloroketone moiety is an alkylating agent that can undergo violent cyclization or polymerization in basic conditions.
    
  • Waste Stream: Classify strictly as Halogenated Organic Waste .

Part 2: Technical Hazard Profiling (The "Why")

To ensure safety, one must understand the molecular causality of the hazard.[1] This compound is not merely "toxic"; it is a "privileged structure" for reactivity, which makes it useful in synthesis but dangerous in waste.

Functional Group Analysis[1]
MoietyReactivity HazardPhysiological Hazard

-Chloroketone
High electrophilicity.[1] Reacts rapidly with nucleophiles (DNA, proteins).[1] Potential lachrymator (tear gas effect).Alkylating Agent: Causes direct DNA damage and severe skin/eye irritation.
Aminophenol Electron-rich aromatic ring. Prone to auto-oxidation in air/light.Sensitizer: High potential for allergic dermatitis and aquatic toxicity.
Combined Molecule Self-Reactivity: The amine (nucleophile) can intramolecularly attack the chloroketone (electrophile), leading to exothermic cyclization (e.g., indole/benzofuran formation).[1]Complex Toxicity: Synergistic effects of irritation and systemic toxicity.
Physical & Chemical Stability Data
  • Physical State: Typically a solid (powder) or viscous oil depending on purity.

  • Stability: Heat and light sensitive. Hygroscopic.

  • Incompatibility: Strong acids, strong bases, oxidizing agents, reducing agents, alkali metals.[1]

Part 3: Operational Disposal Workflow

This protocol utilizes a Self-Validating System : every step includes a verification check to prevent cross-contamination or reaction.

Segregation Logic (The "Trustworthiness" Pillar)[1]
  • Why Segregate? Mixing this compound with standard "Organic Solvents" (often containing acetone or alcohols) is generally safe, unless that waste stream contains traces of bases (KOH, NaOH) or oxidizers (Peroxides), which triggers the self-reactivity described above.[1]

Step-by-Step Disposal Procedure
Step 1: Preparation & Stabilization[1]
  • Action: If the material is in solution, verify the pH is neutral (pH 6-8).[1]

  • Reasoning: Acidic conditions may protonate the amine (reducing self-reactivity), but basic conditions will trigger alkylation.[1]

  • Protocol:

    • Dissolve solid residue in a minimal amount of Ethyl Acetate or Dichloromethane (DCM).[1]

    • Check pH with a dipstick.

    • If Basic: Neutralize carefully with dilute HCl.

Step 2: Packaging
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Teflon-lined screw cap to prevent organic vapor leaks.

  • Verification: Wipe the exterior of the container with a solvent-dampened cloth to ensure no residue remains (preventing contact dermatitis for waste handlers).[1]

Step 3: Labeling
  • Primary Tag: "Hazardous Waste - Halogenated Organic."[2]

  • Constituents: List "1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Step 4: Waste Stream Handoff[1]
  • RCRA Classification: While not explicitly P- or U-listed, this material should be treated as Characteristic Waste due to toxicity and reactivity.

  • Destination: High-temperature incineration (Rotary Kiln) is the only acceptable destruction method to break the C-Cl bond and oxidize the aromatic ring safely.[1]

Part 4: Visualization & Logic Flow[1]

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one CheckState Is material Solid or Liquid? Start->CheckState Liquid Liquid Solution CheckState->Liquid Solid Solid Residue CheckState->Solid CheckpH Check pH Liquid->CheckpH IsBasic pH > 8 (Basic) CheckpH->IsBasic IsNeutral pH 6-8 (Neutral) CheckpH->IsNeutral Neutralize Neutralize with dilute HCl (Prevent Cyclization) IsBasic->Neutralize High Risk Combine Segregated Waste Stream: HALOGENATED ORGANICS IsNeutral->Combine Neutralize->Combine Dissolve Dissolve in DCM or Ethyl Acetate Solid->Dissolve Dissolve->Combine Container Container: Amber Glass or HDPE (Teflon Lined Cap) Combine->Container Label Labeling: 'Toxic, Halogenated, Irritant' Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision logic for the safe segregation and packaging of chloroketone/aminophenol intermediates.

Part 5: Emergency Spill Response

If containment is breached, immediate action is required to prevent lachrymatory effects and exposure.

  • Evacuate & Ventilate: The

    
    -chloroketone moiety can act as a tear gas. Clear the area.
    
  • PPE: Double nitrile gloves, lab coat, and full-face respirator (organic vapor cartridge) or goggles.

  • Containment: Do NOT use water. Water can hydrolyze the chloride, releasing HCl gas.[1]

    • Correct Action: Cover spill with Vermiculite or Dry Sand .

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Halogenated Toxic."

Part 6: References & Compliance[1]

Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA) , unlisted chemical intermediates must be evaluated for characteristics.[1] This compound falls under Ignitability (D001) if in organic solvent and Toxicity (due to the halogenated aromatic nature).[1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. EPA530-F-11-003.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Alpha-Chloroketones and Aminophenols (General Hazard Classifications). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

A Strategic Guide to the Safe Handling of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approac...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, while promising in its potential applications, requires meticulous handling due to its composite structure. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Structural Alerts
  • Aromatic Amine: This group is often associated with toxicity and can be a skin and respiratory sensitizer. It is crucial to prevent skin contact and inhalation.[1][2]

  • Hydroxyphenyl (Phenol) Moiety: Phenolic compounds can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.

  • Alpha-Chloroketone: This is a significant structural alert. Alpha-haloketones, such as chloroacetone, are known to be potent lachrymators (tear-producing agents), skin and eye irritants, and are toxic by all routes of exposure (inhalation, ingestion, and dermal contact).[3][4][5][6][7]

Based on this composite profile, we must assume the compound is a skin and eye irritant, potentially corrosive, a lachrymator, and harmful if inhaled, ingested, or absorbed through the skin.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[8][9]Provides robust protection against incidental contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove. Always inspect gloves for tears or punctures before use.[4]
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][2][4][8]Protects against splashes and the lachrymatory effects of the compound. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-retardant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for anything other than very small quantities.Given the potential for respiratory irritation and toxicity from both the aromatic amine and the alpha-chloroketone functionalities, respiratory protection is a critical consideration, especially when handling powders or creating aerosols.[1][2]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the key steps for handling 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

1. Preparation and Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Segregation: Ensure that this compound is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Compound:

  • Weighing: Use a disposable weighing boat to prevent cross-contamination of balances.

  • Transfers: When transferring solutions, use a syringe or cannula to minimize the risk of spills and splashes.

  • Temperature Control: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[10]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer, potentially contaminated surface.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Locate & Test Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction/Transfer handle1->handle2 handle3 Monitor Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: A generalized workflow for the safe handling of 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one.

Disposal Plan: Managing Halogenated Waste

Due to the presence of chlorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[10]

  • Waste Containers: Use clearly labeled, dedicated containers for halogenated organic waste. Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[11]

  • Container Management: Keep waste containers closed except when adding waste to prevent the release of vapors.

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[10]

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][13] Seek immediate medical attention.[4]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these principles of hazard assessment, rigorous PPE use, and strict adherence to handling and disposal protocols, researchers can confidently and safely work with 1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-one, fostering a culture of safety and scientific excellence.

References

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  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • Chloroacetone | ClCH2COCH3 | CID 6571. PubChem - NIH.
  • CHLOROACETONE, STABILIZED - CAMEO Chemicals. NOAA.
  • 3-[(5-chloro-2-methoxyphenyl)amino]-1-(naphthalen-2-yl)propan-1-one. MilliporeSigma.
  • Chloroacetone - Wikipedia.
  • 1-(2-Amino-3-hydroxyphenyl)ethanone (CAS Number: 4502-10-7). Cayman Chemical.
  • 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone - PubChem.
  • 5-Amino-1-hydroxypent-3-en-2-one - PubChem.

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